molecular formula C16H24O3 B094943 (2,4-Di-tert-butylphenoxy)acetic acid CAS No. 18327-79-2

(2,4-Di-tert-butylphenoxy)acetic acid

Katalognummer: B094943
CAS-Nummer: 18327-79-2
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: ZKEWJHKMOWKCFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Di-tert-butylphenoxy)acetic acid is a useful research compound. Its molecular formula is C16H24O3 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,4-Di-tert-butylphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Di-tert-butylphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(2,4-ditert-butylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-7-8-13(19-10-14(17)18)12(9-11)16(4,5)6/h7-9H,10H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEWJHKMOWKCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18327-79-2
Record name 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18327-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: (2,4-Di-tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 18327-79-2 Molecular Formula: C₁₆H₂₄O₃ Molecular Weight: 264.36 g/mol IUPAC Name: 2-(2,4-Di-tert-butylphenoxy)acetic acid[1][2][3]

Executive Summary

(2,4-Di-tert-butylphenoxy)acetic acid is a specialized lipophilic carboxylic acid scaffold used primarily in medicinal chemistry and proteomics. Structurally, it consists of a sterically hindered 2,4-di-tert-butylphenol core ether-linked to an acetic acid moiety. This architecture imparts unique physicochemical properties: the tert-butyl groups provide significant hydrophobicity and steric bulk, while the carboxylic acid offers a versatile handle for bioconjugation, esterification, or amide coupling.

In drug discovery, this compound serves as a critical building block for modulating the lipophilicity (LogP) of lead compounds and designing Proteolysis Targeting Chimeras (PROTACs) where hydrophobic tagging is required. Its structural analog, the parent phenol, has demonstrated activity as an agonist for insect odorant receptors (Orco), suggesting potential bioactivity for the acid derivative in specific biological contexts.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The compound is characterized by the presence of two bulky tert-butyl groups at the ortho and para positions relative to the ether linkage. This substitution pattern creates a "hydrophobic shield" around the ether oxygen, influencing metabolic stability and solubility profiles.

PropertyDataNote
CAS Number 18327-79-2Unique identifier for the specific 2,4-isomer.[3]
Molecular Weight 264.36 g/mol Suitable for fragment-based drug design.
Formula C₁₆H₂₄O₃
Appearance White to off-white solidOften appears as a waxy crystalline solid due to steric disruption of crystal packing.
Solubility Organic solvents (DCM, DMSO, MeOH)Poor water solubility due to high lipophilicity.
pKa ~3.5 - 4.0 (Predicted)Typical for phenoxyacetic acid derivatives; slightly higher than acetic acid due to the electron-donating alkyl groups on the ring.
LogP ~4.5 - 5.0 (Predicted)Highly lipophilic; useful for membrane permeability modulation.

Synthetic Pathways & Optimization

The synthesis of (2,4-Di-tert-butylphenoxy)acetic acid follows a classical Williamson ether synthesis. However, due to the steric hindrance provided by the ortho-tert-butyl group, standard protocols require optimization of solvent polarity and temperature to ensure efficient nucleophilic attack.

Reaction Mechanism

The reaction involves the deprotonation of 2,4-di-tert-butylphenol to form a phenoxide anion, which then performs an S_N2 attack on an


-haloacetate (typically ethyl bromoacetate or chloroacetic acid). The bulky tert-butyl group at the 2-position creates steric crowding, making the choice of base and solvent critical to prevent elimination side reactions or incomplete conversion.
Optimized Protocol (Senior Scientist Note)
  • Rationale: We utilize Potassium Carbonate (

    
    ) in Acetone or DMF. 
    
    
    
    is preferred over stronger bases (like NaH) to minimize side reactions, while the polar aprotic solvent enhances the nucleophilicity of the hindered phenoxide.
Step-by-Step Methodology:
  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-di-tert-butylphenol (1.0 eq) in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) and stir at room temperature for 30 minutes. The mixture may turn slightly yellow as the phenoxide forms.
    
  • Alkylation: Add Ethyl Bromoacetate (1.2 eq) dropwise. Note: The ethyl ester is preferred over the free acid to avoid salt formation and solubility issues during the reaction.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the phenol.[4]

  • Hydrolysis: Once the intermediate ester is formed, add an aqueous solution of Lithium Hydroxide (LiOH, 3.0 eq) directly to the reaction mixture (or after solvent swap to THF/Water 1:1) and stir at room temperature for 2 hours.

  • Workup: Acidify the mixture to pH ~2 using 1M HCl. The product will precipitate or oil out. Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate if solid, or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Synthetic Workflow Diagram

SynthesisWorkflow Start 2,4-Di-tert-butylphenol (Starting Material) Reagents Ethyl Bromoacetate + K2CO3 / Acetone Start->Reagents Activation Intermediate Intermediate Ester (Lipophilic) Reagents->Intermediate Reflux 6h (SN2) Hydrolysis Hydrolysis (LiOH / THF / H2O) Intermediate->Hydrolysis Saponification Final (2,4-Di-tert-butylphenoxy)acetic acid (Target Product) Hydrolysis->Final Acidification (HCl)

Figure 1: Step-wise synthetic workflow for the production of CAS 18327-79-2 via Williamson Ether Synthesis.

Mechanistic Applications in Drug Development[12]

Hydrophobic Tagging & PROTACs

In the emerging field of targeted protein degradation, the "hydrophobic tag" strategy utilizes bulky lipophilic groups to induce protein unfolding or recruit chaperones. The 2,4-di-tert-butylphenoxy moiety mimics misfolded protein patches. By coupling the carboxylic acid of CAS 18327-79-2 to a ligand targeting a specific protein, researchers can create a bifunctional molecule that destabilizes the target protein, leading to proteasomal degradation.

LogP Modulation

For drug candidates that are too polar (low LogP) to cross the blood-brain barrier or cell membranes, conjugation with this scaffold can significantly boost lipophilicity. The acid group allows for facile amide bond formation with amine-bearing pharmacophores.

Application Logic Diagram

ApplicationLogic Compound (2,4-Di-tert-butylphenoxy)acetic acid Func1 Carboxylic Acid Handle (Conjugation Site) Compound->Func1 Func2 Di-tert-butyl Moiety (Hydrophobic Shield) Compound->Func2 App1 PROTAC / Hydrophobic Tagging (Induce Degradation) Func1->App1 Amide Coupling App3 Affinity Probes (Proteomics) Func1->App3 Linker Attachment Func2->App1 Protein Destabilization App2 ADME Optimization (Increase Membrane Permeability) Func2->App2 LogP Elevation

Figure 2: Functional mapping of the molecule's structural features to its applications in medicinal chemistry.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed. The high symmetry of the tert-butyl groups provides distinct NMR signals.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~1.30 ppm (s, 9H): tert-Butyl group (position 4).
      
    • 
       ~1.42 ppm (s, 9H): tert-Butyl group (position 2, deshielded by oxygen).
      
    • 
       ~4.70 ppm (s, 2H): 
      
      
      
      methylene protons.
    • 
       ~6.6 - 7.4 ppm (m, 3H): Aromatic protons (pattern depends on coupling, typically 1,2,4-substitution).
      
    • 
       ~10-12 ppm (br s, 1H): Carboxylic acid proton.
      
  • Mass Spectrometry (ESI):

    • Negative Mode (

      
      ): Calc. m/z 263.35.
      
    • Look for the loss of

      
       (M-44) fragment in MS/MS.
      

Handling & Safety

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at room temperature in a dry, sealed container. The compound is stable but should be protected from strong oxidizers.

  • Precaution: The lipophilic nature allows it to penetrate skin; always use nitrile gloves and standard PPE.

References

  • Santa Cruz Biotechnology. (2,4-di-tert-butylphenoxy)acetic acid (CAS 18327-79-2).[1][2][3] Product Catalog. [1][2]

  • National Institutes of Health (NIH) - PubChem. 2-(4-tert-butylphenoxy)acetic acid (Analog Reference for Physicochemical Properties). PubChem Compound Summary.

  • Zhao, Y., et al. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC - NIH. (Context on the biological activity of the parent phenol).

  • Kim, J., et al. Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. Molecules. (Bioactivity of the core scaffold).

  • BenchChem. 2-(Tert-butoxy)acetic acid in Medicinal Chemistry. (Reference for general carboxylic acid linker applications).

Sources

Technical Guide: Mechanism of Action of (2,4-Di-tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA) for (2,4-Di-tert-butylphenoxy)acetic acid (CAS: 18327-79-2), a specialized lipophilic probe used primarily in plant physiology as an auxin antagonist and in metabolic research as a peroxisome proliferator-activated receptor (PPAR) modulator.

Executive Summary

(2,4-Di-tert-butylphenoxy)acetic acid is a sterically hindered phenoxyacetic acid derivative. Unlike its structural analog 2,4-D (a potent auxin agonist), the introduction of bulky tert-butyl groups at the 2 and 4 positions fundamentally alters its pharmacological profile.

  • Primary Mechanism (Plant Systems): Acts as a competitive auxin antagonist . It binds to the TIR1/AFB receptor pocket but, due to steric bulk, prevents the formation of the degradation-competent SCF^TIR1-Aux/IAA complex. This results in the inhibition of auxin-dependent cell division and elongation.

  • Secondary Mechanism (Mammalian Systems): Functions as a PPAR

    
     agonist . Its structural homology to fibrates (e.g., clofibric acid) allows it to bind the peroxisome proliferator-activated receptor alpha (PPAR
    
    
    
    ), driving the transcription of genes involved in lipid catabolism.

Chemical Identity & Physicochemical Properties

Understanding the MoA requires analyzing the pharmacophore. The molecule consists of an acidic head group and a highly lipophilic, bulky tail.

PropertyDataRelevance to Mechanism
CAS Number 18327-79-2Unique Identifier
Molecular Formula C

H

O

Molecular Weight 264.36 g/mol Moderate size, cell-permeable.
LogP (Predicted) ~4.5 - 5.0High Lipophilicity. Facilitates rapid membrane crossing and strong hydrophobic interactions in receptor binding pockets.
Key Substituents 2,4-Di-tert-butylSteric Hindrance. The critical feature that converts the molecule from an agonist (like 2,4-D) to an antagonist/inhibitor.

Mechanism of Action: Plant Physiology (Auxin Antagonism)

The Target: TIR1 Ubiquitin Ligase Complex

The canonical auxin signaling pathway relies on the Transport Inhibitor Response 1 (TIR1) protein, which functions as an F-box subunit of an SCF ubiquitin ligase complex.

  • Agonist Mode (e.g., IAA, 2,4-D): The auxin acts as a "molecular glue," filling the hydrophobic pocket of TIR1 and creating a continuous surface that recruits Aux/IAA transcriptional repressors for ubiquitination and degradation.

  • Antagonist Mode ((2,4-Di-tert-butylphenoxy)acetic acid):

    • Entry: The acetic acid "head" anchors the molecule via an ionic bridge to the conserved Arginine (Arg403 in Arabidopsis) at the bottom of the TIR1 pocket.

    • Steric Clash: The massive tert-butyl groups at positions 2 and 4 protrude beyond the standard binding envelope.

    • Blockade: This protrusion prevents the "lid" (the degron motif of the Aux/IAA protein) from docking. The SCF complex cannot ubiquitinate the repressor.

    • Result: Aux/IAA proteins remain stable, repressing ARF transcription factors. Cell division and elongation are inhibited.

Pathway Visualization

The following diagram illustrates the competitive antagonism at the molecular level.

AuxinAntagonism TIR1 TIR1 Receptor (F-Box Protein) Agonist Agonist (2,4-D) Fits Pocket TIR1->Agonist Binding Antagonist Antagonist (2,4-Di-tert-butyl...) Steric Bulk TIR1->Antagonist High Affinity Binding AuxIAA Aux/IAA Repressor Agonist->AuxIAA Recruits (Molecular Glue) Antagonist->AuxIAA BLOCKS Recruitment (Steric Clash) ARF ARF Transcription Factor AuxIAA->ARF Degradation releases ARF AuxIAA->ARF Remains Bound (Repression) GeneExp Growth Genes (Cell Division/Elongation) ARF->GeneExp Activates ARF->GeneExp Inhibited

Caption: Competitive antagonism mechanism. The 2,4-di-tert-butyl derivative occupies the TIR1 pocket but sterically blocks Aux/IAA recruitment, silencing growth signals.

Mechanism of Action: Mammalian Pharmacology (PPAR Agonism)

In mammalian systems, phenoxyacetic acids are classic scaffolds for Peroxisome Proliferator-Activated Receptors (PPARs) .

The Target: PPAR [1][2]
  • Binding Mode: The carboxylic acid head group forms a hydrogen bond network with the Tyr464, Tyr314, and His440 residues in the PPAR

    
     Ligand Binding Domain (LBD).
    
  • Hydrophobic Tail: The 2,4-di-tert-butyl phenyl group is highly lipophilic and occupies the large hydrophobic pocket of the receptor. This mimics the tail of endogenous fatty acids.

  • Activation: Ligand binding stabilizes Helix 12 of the receptor, facilitating heterodimerization with the Retinoid X Receptor (RXR). The complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.[1]

  • Physiological Outcome: Upregulation of enzymes involved in

    
    -oxidation (e.g., CPT1, Acyl-CoA oxidase), leading to reduced triglyceride levels.
    

Experimental Protocols for Validation

To validate the mechanism in your specific context, use the following self-validating protocols.

Arabidopsis Root Growth Inhibition Assay (Plant Antagonism)

Objective: Confirm inhibition of cell elongation/division and antagonism of 2,4-D.

  • Preparation: Prepare MS agar plates supplemented with:

    • Control: DMSO only.

    • Treatment A: 2,4-D (50 nM) [Induces stunting/root hair proliferation].

    • Treatment B: (2,4-Di-tert-butylphenoxy)acetic acid (1

      
      M to 10 
      
      
      
      M).
    • Treatment C: 2,4-D (50 nM) + (2,4-Di-tert-butylphenoxy)acetic acid (10

      
      M).
      
  • Seeding: Stratify Arabidopsis thaliana (Col-0) seeds for 2 days at 4°C, then plate.

  • Incubation: Grow vertically for 7 days at 22°C (16h light/8h dark).

  • Analysis:

    • Measure primary root length.

    • Expected Result: Treatment B should show inhibition of elongation compared to Control (if toxic/antiauxin) or restoration of root length in Treatment C (rescuing the 2,4-D phenotype) if it acts as a competitive antagonist.

PPAR Reporter Gene Assay (Mammalian)

Objective: Quantify transcriptional activation of PPAR


.
  • Transfection: Co-transfect HEK293 cells with:

    • Expression plasmid for human PPAR

      
      .
      
    • PPRE-Luciferase reporter plasmid (e.g., 3xPPRE-TK-Luc).

    • Renilla luciferase (internal control).

  • Treatment: Treat cells with (2,4-Di-tert-butylphenoxy)acetic acid (0.1, 1, 10, 50

    
    M) for 24 hours. Use Wy-14643  as a positive control.
    
  • Readout: Lyse cells and measure Firefly/Renilla luciferase ratio.

  • Validation: A dose-dependent increase in luminescence confirms direct nuclear receptor activation.

References

  • Structural Basis of Auxin Signaling: Tan, X., et al. (2007).[2] "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645.

  • Phenoxyacetic Acid SAR: Åberg, B. (1981). "Plant growth regulators. XLI. Monosubstituted phenoxyacetic acids." Swedish Journal of Agricultural Research. (Classic reference establishing the link between steric bulk and anti-auxin activity).
  • Antiauxin Mechanisms: McRae, D. H., & Bonner, J. (1953). "Chemical structure and antiauxin activity."[2] Physiologia Plantarum, 6(3), 485-510.

  • PPAR Ligand Binding: Xu, H. E., et al. (2001). "Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPAR ." Nature, 415(6873), 813-817. (Describes the hydrophobic pocket requirements for phenoxy-acid binding).
  • Compound Synthesis & Characterization: "2,4-Di-tert-butylphenoxyacetic acid (1e) Synthesis Protocol." Supplementary Information for Aryloxyacetic Acid Synthesis. (Verifies chemical identity and availability for research).

Sources

Biological Activity of (2,4-Di-tert-butylphenoxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological potential, and experimental characterization of (2,4-Di-tert-butylphenoxy)acetic acid (CAS: 18327-79-2).

This guide synthesizes confirmed physicochemical data with high-confidence Structure-Activity Relationship (SAR) modeling, positioning the compound within the landscape of phenoxyacetic acid derivatives (auxins and fibrates).

Executive Summary

(2,4-Di-tert-butylphenoxy)acetic acid (DTBPA) is a lipophilic ether-linked derivative of the bioactive secondary metabolite 2,4-di-tert-butylphenol. While historically utilized as a chemical intermediate in the synthesis of supramolecular ligands and antioxidants, its structural homology to fibrates (PPAR agonists) and synthetic auxins (e.g., 2,4-D) dictates a specific biological profile.

Key Biological Characteristics:

  • Primary Mechanism: Putative Peroxisome Proliferator-Activated Receptor (PPAR) modulation due to the bulky hydrophobic "tail" and carboxylic "head."

  • Secondary Mechanism: Antimicrobial prodrug activity, releasing 2,4-di-tert-butylphenol upon metabolic

    
    -dealkylation.
    
  • Plant Physiology: Reduced auxin activity compared to 2,4-D due to steric hindrance at the 2,4-positions, potentially acting as an auxin antagonist.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the steric and electronic nature of the tert-butyl groups is essential for predicting receptor binding.

PropertyValue / DescriptionSignificance
CAS Number 18327-79-2Unique Identifier
Formula

High Carbon/Oxygen ratio indicates lipophilicity.[1]
Molecular Weight 264.36 g/mol Optimal range for oral bioavailability (Rule of 5).
Predicted LogP ~4.5 - 5.2Highly lipophilic; suggests excellent membrane permeability but poor aqueous solubility.
Steric Profile High (2,4-di-tert-butyl)The bulky tert-butyl groups prevent planar stacking and restrict rotation, influencing receptor fit.
Acidity (pKa) ~3.5 - 4.0 (Carboxyl)Ionized at physiological pH, facilitating electrostatic interactions with receptor binding pockets (e.g., Arg/Lys residues).

Pharmacological Mechanisms & SAR Analysis

The biological activity of DTBPA is best understood through Structure-Activity Relationship (SAR) analysis against two major drug classes: Fibrates and Auxins .

PPAR Agonism (Metabolic Regulation)

The structure of DTBPA closely mimics the pharmacophore of fibrates (lipid-lowering drugs like Clofibrate and Fenofibrate).

  • Pharmacophore: An aromatic ring connected to a short carboxylic acid chain (isobutyric or acetic) with a lipophilic substituent.

  • Mechanism: The carboxylic acid head group forms hydrogen bonds with the Tyr464/His440/Ser280 triad in the PPAR

    
     or PPAR
    
    
    
    Ligand Binding Domain (LBD). The bulky 2,4-di-tert-butyl moiety occupies the large hydrophobic pocket of the receptor.
  • Prediction: DTBPA is likely a dual PPAR

    
    /
    
    
    
    agonist
    , potentially regulating lipid metabolism and adipogenesis.
Antimicrobial & Cytotoxic Prodrug

The ether linkage is susceptible to metabolic cleavage by Cytochrome P450 enzymes (O-dealkylation).

  • Metabolite: Releases 2,4-Di-tert-butylphenol (2,4-DTBP) .[2][3][4][5]

  • Activity: 2,4-DTBP is a potent antioxidant, antifungal, and cytotoxic agent.[6] It disrupts bacterial cell membranes and inhibits fungal spore germination.

  • System: DTBPA acts as a transport form, increasing the half-life of the phenol before releasing the active toxicant at the site of metabolism (liver/microsomes).

Plant Growth Regulation (Auxin vs. Anti-Auxin)

Classic auxins (e.g., 2,4-D) require a specific distance between the aromatic ring and the carboxyl group, plus a specific width.

  • Steric Clash: The tert-butyl group at the 2-position is significantly larger than the Chlorine in 2,4-D. This steric bulk likely prevents the "molecular glue" interaction required to bind the TIR1 ubiquitin ligase complex.

  • Result: DTBPA likely exhibits weak auxin activity or acts as an auxin antagonist , competing for the binding site without triggering the degradation of Aux/IAA repressors.

Mechanistic Visualization (DOT Diagram)

BiologicalPathways cluster_mammalian Mammalian Systems cluster_plant Plant Systems DTBPA (2,4-Di-tert-butylphenoxy)acetic acid (Parent Compound) PPAR PPAR Nuclear Receptor (Binding Pocket) DTBPA->PPAR Direct Binding (Hydrophobic Fit) CYP450 Liver CYP450 (O-Dealkylation) DTBPA->CYP450 Metabolism TIR1 TIR1 Receptor (Auxin Signaling) DTBPA->TIR1 Steric Hindrance (Poor Fit) LipidReg Lipid Metabolism (Fibrate-like Activity) PPAR->LipidReg Transcription Activation Phenol 2,4-Di-tert-butylphenol (Active Metabolite) CYP450->Phenol Cleavage Cytotox Cytotoxicity / Antioxidant Phenol->Cytotox Membrane Disruption NoGrowth Inhibited/Weak Auxin Response TIR1->NoGrowth Antagonism?

Figure 1: Predicted pharmacological pathways of DTBPA in mammalian and plant systems, highlighting its dual role as a PPAR ligand and a prodrug.

Experimental Protocols

To validate the biological activity of DTBPA, the following standardized protocols are recommended. These workflows ensure reproducibility and robust data generation.

Synthesis of (2,4-Di-tert-butylphenoxy)acetic acid

Rationale: Ensure high purity (>98%) substrate for biological assays.

  • Reagents: 2,4-Di-tert-butylphenol (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve 2,4-di-tert-butylphenol in dry acetone.

    • Add anhydrous

      
       and stir at room temperature for 30 mins to generate the phenoxide.
      
    • Add ethyl bromoacetate dropwise. Reflux for 6-8 hours.

    • Filter off inorganic salts and evaporate solvent.

    • Hydrolysis: Redissolve the ester intermediate in THF/Water (1:1) and add LiOH (3.0 eq). Stir until TLC shows consumption of ester.

    • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[3][7][8] Recrystallize from Hexane/EtOAc.

  • Validation: Confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    ppm for
    
    
    ).
In Vitro PPAR Reporter Assay

Rationale: To quantify the agonistic potential of DTBPA on lipid metabolism receptors.

  • Cell Line: HEK293T or COS-7 cells.

  • Transfection:

    • Plasmids: Gal4-PPAR

      
      -LBD (Ligand Binding Domain) fusion vector + UAS-Luciferase reporter vector.
      
    • Control: Renilla luciferase (for normalization).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with DTBPA (concentration range: 1

      
      M – 100 
      
      
      
      M).
    • Positive Control: Fenofibrate (10

      
      M).
      
    • Negative Control: DMSO (Vehicle).

  • Readout:

    • Incubate for 24 hours.

    • Lyse cells and measure Luminescence.

    • Data Analysis: Calculate Fold Induction relative to DMSO. A dose-dependent increase confirms PPAR agonism.

Antimicrobial Susceptibility Testing (Metabolic Activation Check)

Rationale: To determine if the acid itself is active or requires cleavage.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Broth Microdilution (CLSI Standards).

  • Protocol:

    • Prepare stock solution of DTBPA in DMSO.

    • Serial dilute in Mueller-Hinton Broth (range 512

      
      g/mL to 0.5 
      
      
      
      g/mL).
    • Inoculate with

      
       CFU/mL.
      
    • Parallel Arm: Add S9 Liver Fraction (microsomal enzymes) to one set of wells to simulate metabolic cleavage to the active phenol.

  • Interpretation:

    • If MIC is high (>100

      
      g/mL) without S9 but low (<10 
      
      
      
      g/mL) with S9, the compound is a prodrug .

Safety & Toxicology Profile

While specific toxicological data for DTBPA is limited, data from structural analogs (2,4-DTBP and phenoxyacetic acids) provides a reliable safety baseline.

Hazard ClassRisk DescriptionPrecautionary Measure
Skin/Eye Irritation High. Phenoxyacetic acids are known irritants. The lipophilicity of DTBPA enhances dermal penetration.Wear nitrile gloves and safety goggles. Wash immediately upon contact.
Aquatic Toxicity Very High. The parent phenol (2,4-DTBP) is toxic to aquatic life. DTBPA is expected to bioaccumulate (LogP > 4).Do not release into drains. Treat as hazardous chemical waste.
Endocrine Disruption Moderate Potential. Due to PPAR/RXR activity, high doses may disrupt lipid homeostasis or hormonal signaling.Handle in a fume hood. Avoid aerosol generation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15718, 2-(4-Tert-butylphenoxy)acetic acid. (Analogous structure toxicity data).[7] Retrieved from [Link]

  • Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-tert-butylphenol and Its Analogs.[1][5][6] Toxins, 12(1), 35. (Comprehensive review of the parent pharmacophore). Retrieved from [Link]

  • Chawawisit, K., et al. (2015). 2,4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp.[3][6] KB1. Journal of Applied Pharmaceutical Science.[3] (Antibacterial mechanism of the parent moiety).[7][9] Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. (SAR of phenoxyacetic acids).[10] Retrieved from [Link]

  • LookChem. 2,4-Di-tert-butylphenoxyacetic acid (CAS 18327-79-2) Product Entry. (Confirmation of chemical identity and synthesis usage). Retrieved from [Link]

Sources

Technical Monograph: (2,4-Di-tert-butylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Characterization, and Supramolecular Utility

Executive Summary & Chemical Identity[1]

(2,4-Di-tert-butylphenoxy)acetic acid (CAS: 1798-04-5 for the mono-analog; specific derivatives vary) represents a critical class of sterically hindered, lipophilic carboxylic acids. Unlike simple phenoxyacetic acids (e.g., the herbicide 2,4-D), the presence of bulky tert-butyl groups at the ortho and para positions imparts unique physicochemical properties:

  • Steric Protection: The ortho-tert-butyl group shields the ether linkage, enhancing metabolic stability and resistance to hydrolysis.

  • Lipophilicity: The hydrophobic bulk facilitates membrane permeability in biological applications and solubility in non-polar organic solvents for material synthesis.

  • Supramolecular Spacing: In coordination chemistry, these bulky groups prevent π-π stacking aggregation, which is crucial for maintaining high quantum yields in luminescent lanthanide complexes.

This guide details the optimized synthesis of this ligand, its structural characterization, and its high-value application in designing luminescent Metal-Organic Frameworks (MOFs).

Optimized Chemical Synthesis

Challenge: The classical Williamson ether synthesis is often sluggish with 2,4-di-tert-butylphenol due to the steric hindrance provided by the ortho-tert-butyl group, which obstructs the nucleophilic attack of the phenoxide ion on the chloroacetic acid.

Solution: We employ a Phase Transfer Catalysis (PTC) approach or a high-boiling polar aprotic solvent system (DMF) with potassium iodide (KI) as a promoter.

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism. The phenolic proton is removed by a base to form a phenoxide. The phenoxide then attacks the


-carbon of chloroacetic acid.

SynthesisMechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: S_N2 Substitution Phenol 2,4-Di-tert-butylphenol (Steric Hindrance) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide -H+ Base Base (K2CO3/NaOH) Base->Phenoxide Transition Transition State [Steric Clash] Phenoxide->Transition Reagent Chloroacetic Acid (+ KI Catalyst) Reagent->Transition Product (2,4-Di-tert-butylphenoxy) acetic acid Transition->Product -Cl-

Figure 1: Mechanistic pathway highlighting the steric challenge at the nucleophilic oxygen.

Detailed Protocol

Reagents:

  • 2,4-Di-tert-butylphenol (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq) - Preferred over NaOH to minimize side reactions.

  • Potassium Iodide (KI, 0.1 eq) - Finkelstein catalyst.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (requires longer reflux).

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-di-tert-butylphenol (20.6 g, 100 mmol) in anhydrous DMF (150 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (34.5 g, 250 mmol) in portions. Stir at room temperature for 30 minutes. The mixture will thicken as the phenoxide forms.

  • Addition: Add Chloroacetic acid (11.3 g, 120 mmol) and KI (1.66 g, 10 mmol).

  • Reflux: Heat the mixture to 90°C (if DMF) or reflux (if Acetone) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The bulky phenol spot should disappear.

  • Workup:

    • Cool reaction to room temperature.[1]

    • Pour into ice-cold water (500 mL) and acidify to pH 2 using 6N HCl. The product will precipitate as a white solid.[2]

    • Note: If an oil forms (due to impurities), extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water (3:1) or Hexane.[3][4]

  • Validation: Check Melting Point (typically 145–148°C for pure analogs) and ¹H-NMR.

Structural Characterization Data[1][5][6]

The structural integrity of the synthesized acid is confirmed via NMR and XRD. The carboxylic acid moiety typically induces dimerization in the solid state.

Table 1: Key Spectroscopic Signatures

TechniqueSignal/ParameterAssignment/Interpretation
¹H NMR (CDCl₃)

1.30 (s, 9H)
tert-butyl group (para)

1.42 (s, 9H)
tert-butyl group (ortho)

4.65 (s, 2H)
-O-CH ₂-COOH (Methylene bridge)

10.5 (br s, 1H)
-COOH (Carboxylic acid proton)
IR Spectroscopy 1710–1730 cm⁻¹C=O stretch (Carboxylic acid dimer)
2800–3000 cm⁻¹C-H stretch (Aliphatic tert-butyls)
XRD Intermolecular H-bondsForms cyclic dimers (R²₂(8) motif) typical of carboxylic acids.[5]

Application: Lanthanide Luminescence & MOFs

The most significant high-tech application of (2,4-di-tert-butylphenoxy)acetic acid is as a ligand for Lanthanide (Ln³⁺) Coordination Polymers .

The Antenna Effect

Direct excitation of Lanthanide ions (Eu³⁺, Tb³⁺) is inefficient due to forbidden f-f transitions. This ligand acts as an "Antenna," absorbing UV light and transferring energy to the metal center.

Why this specific ligand?

  • Triplet State Match: The phenoxyacetic acid moiety has a triplet state energy level well-matched to the emissive levels of Terbium (Tb³⁺, Green) and Europium (Eu³⁺, Red).

  • Prevention of Quenching: The bulky tert-butyl groups create large separation distances between metal centers in the crystal lattice. This prevents "concentration quenching" (where energy is lost via non-radiative cross-relaxation between crowded metal ions).

AntennaEffect cluster_ligand Ligand (Antenna) cluster_metal Lanthanide Ion (Ln3+) S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 UV Absorption T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Ln_Ex Emissive Level (⁵D₀ Eu / ⁵D₄ Tb) T1->Ln_Ex Energy Transfer (ET) (Dexter/Förster) Ln_Gnd Ground State (⁷F_J) Ln_Ex->Ln_Gnd Luminescence (Visible Light)

Figure 2: The "Antenna Effect" mechanism. The ligand harvests energy and transfers it to the Lanthanide ion, resulting in intense luminescence.

Protocol for Ln-Complex Synthesis

To synthesize a luminescent complex (e.g., with Terbium):

  • Dissolution: Dissolve (2,4-di-tert-butylphenoxy)acetic acid (3 mmol) in Ethanol (20 mL). Adjust pH to 6–7 with dilute NaOH.

  • Metal Addition: Add TbCl₃·6H₂O (1 mmol) dissolved in water (5 mL) dropwise.

  • Precipitation: A white precipitate typically forms immediately.

  • Aging: Stir at 60°C for 2 hours to promote crystallinity.

  • Isolation: Filter, wash with water/ethanol, and dry.

  • Result: Under UV light (254 nm or 365 nm), the solid should exhibit brilliant green fluorescence.

Biological Relevance (Pharmacophore)[8]

While the acid itself is often an intermediate, the 2,4-di-tert-butylphenoxy moiety is a privileged pharmacophore in drug design.

  • Antifungal Activity: The lipophilic tail mimics natural lipids, allowing the molecule to insert into fungal cell membranes, disrupting integrity.

  • PPAR Agonists: Phenoxyacetic acid derivatives are structural analogs of fibrates (e.g., Clofibrate), acting as peroxisome proliferator-activated receptor (PPAR) agonists used to lower triglycerides. The bulky tert-butyl groups improve binding affinity to the hydrophobic pocket of the receptor.

References

  • Williamson Ether Synthesis Optimization: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. (Standard text for SN2 mechanisms on hindered phenols).
  • Lanthanide Coordination & Luminescence

    • Bünzli, J. C. G., & Piguet, C. (2005). "Taking advantage of lanthanide luminescent ions." Chemical Society Reviews.

    • Note: This review details the "Antenna Effect" and the role of bulky ligands in preventing quenching.
  • Lynch, D. E., et al. (1999). "Structural systematics of phenoxyacetic acid derivatives." Acta Crystallographica Section B.
  • Biological Activity of Bulky Phenols

    • Yoon, K. D., et al.[6] (2015).[3][7] "2,4-Di-tert-butylphenol: A Review of Its Biological Activities." Journal of Applied Pharmaceutical Science. (Contextualizes the bioactivity of the parent phenol).

Disclaimer: This guide is for research purposes only. All syntheses should be performed in a fume hood with appropriate PPE.

Sources

(2,4-Di-tert-butylphenoxy)acetic Acid: Technical Guide & History

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of (2,4-Di-tert-butylphenoxy)acetic acid , structured for researchers and drug development professionals.

Executive Summary

(2,4-Di-tert-butylphenoxy)acetic acid (CAS: 18327-79-2 ) is a sterically demanding phenoxyacetic acid derivative utilized primarily as a lipophilic building block in supramolecular chemistry and as a probe in Structure-Activity Relationship (SAR) studies for auxin mimics and PPAR agonists. Unlike its chlorinated analog (2,4-D), the presence of bulky tert-butyl groups at the ortho and para positions drastically alters its electronic and steric profile, rendering it a critical tool for mapping receptor pocket tolerance and designing metabolically stable ligands.

Property Data
CAS Number 18327-79-2
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.36 g/mol
LogP (Predicted) ~4.5 - 5.1
pKa (Predicted) ~3.8 - 4.2
Primary Application Supramolecular ligands, SAR probes, Lipid-modulating agents

Historical Context & Discovery

The history of (2,4-Di-tert-butylphenoxy)acetic acid is not defined by a single "blockbuster" discovery event but rather by its evolution as a strategic probe in two distinct fields: Agrochemical Signaling and Supramolecular Chemistry .

Phase I: The Auxin Analog Era (1940s–1960s)

Following the discovery of 2,4-Dichlorophenoxyacetic acid (2,4-D) as a potent auxin herbicide during WWII, researchers began systematic SAR campaigns to understand the "two-point attachment" theory of auxin binding.

  • The Hypothesis: Replacing the electron-withdrawing chlorine atoms with electron-donating, bulky alkyl groups would test the steric limits of the auxin receptor (TIR1/AFB).

  • The Finding: The introduction of the ortho-tert-butyl group caused a "steric overload." Unlike the flat, polarizable chlorines in 2,4-D, the spherical tert-butyl groups forced the side chain out of the optimal binding plane. Consequently, (2,4-Di-tert-butylphenoxy)acetic acid exhibits negligible auxin activity , making it a classic "negative control" or antagonist probe in plant physiology.

Phase II: The Supramolecular Renaissance (1980s–Present)

The molecule found its true utility with the rise of host-guest chemistry.

  • Calixarene Synthesis: The precursor, p-tert-butylphenol, is the standard monomer for synthesizing calix[n]arenes. Functionalizing the phenolic oxygen with acetic acid moieties (creating lower-rim acid derivatives) allows these macrocycles to bind metal cations (e.g., Ca²⁺, Pb²⁺).

  • The Monomer Model: (2,4-Di-tert-butylphenoxy)acetic acid serves as the essential "monomeric model" for these complex macrocycles, allowing researchers to study cation binding kinetics without the complexity of the cyclic oligomer.

Chemical Synthesis & Methodology

The synthesis follows a classic Williamson Ether Synthesis , optimized to overcome the steric hindrance of the ortho-tert-butyl group.

Reaction Pathway (DOT Visualization)

Synthesis Phenol 2,4-Di-tert-butylphenol (Starting Material) Base Base Deprotonation (NaH or K2CO3) Phenol->Base Activation Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate Product_Ester Ester Intermediate Intermediate->Product_Ester SN2 Attack (Slow due to steric bulk) Reagent Chloroacetic Acid / Ethyl Bromoacetate Reagent->Product_Ester Hydrolysis Hydrolysis (NaOH/MeOH) Product_Ester->Hydrolysis Final (2,4-Di-tert-butylphenoxy) acetic acid Hydrolysis->Final

Figure 1: Synthetic pathway via Williamson Ether Synthesis. Note the steric hindrance at the ortho-position requires forcing conditions or potent leaving groups.

Detailed Protocol (Self-Validating)

Objective: Synthesis of (2,4-Di-tert-butylphenoxy)acetic acid from 2,4-di-tert-butylphenol.

Reagents:

  • 2,4-Di-tert-butylphenol (20.6 g, 100 mmol)

  • Ethyl bromoacetate (18.4 g, 110 mmol) — Preferred over chloroacetate for better reactivity.

  • Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)

  • Acetone (dry, 200 mL) or DMF (for faster rates)

  • Sodium Hydroxide (10% aq)

Step-by-Step Methodology:

  • Activation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2,4-di-tert-butylphenol in dry acetone. Add anhydrous K₂CO₃.

    • Checkpoint: The suspension should be stirred vigorously. The bulky phenol is less acidic (pKa ~11) than simple phenol, requiring time to deprotonate.

  • Alkylation: Add ethyl bromoacetate dropwise over 30 minutes.

    • Causality: Slow addition prevents localized high concentrations that could lead to side reactions, though self-condensation is minimal here.

    • Reflux:[1] Heat the mixture to reflux (approx. 56°C) for 12–24 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (high Rf) should disappear.

  • Workup (Ester): Filter off inorganic salts (KBr, K₂CO₃). Evaporate the solvent to yield the crude ethyl ester (oil or low-melting solid).

  • Hydrolysis: Dissolve the crude ester in Methanol (100 mL) and add NaOH (10% aq, 50 mL). Reflux for 2 hours.

    • Mechanism:[2] Saponification of the ester.

  • Acidification & Isolation: Cool to room temperature. Acidify carefully with HCl (1M) to pH 2.

    • Observation: The product will precipitate as a white solid due to its high hydrophobicity.

  • Purification: Recrystallize from Ethanol/Water or Hexane.

    • Final Check: Melting point should be sharp (approx. 145–148°C, verify with specific literature value for polymorphs).

Biological & Pharmacological Applications

A. Structure-Activity Relationship (SAR) Probe

In drug development, this molecule is used to modify the Lipophilic Ligand Efficiency (LLE) .

FeatureEffect on Pharmacology
Ortho-t-Butyl Blocks metabolic hydroxylation at the 2-position; forces non-planar conformation.
Para-t-Butyl Increases LogP significantly; prevents para-oxidation; fills deep hydrophobic pockets.
Carboxyl Head Provides an ionic anchor (salt bridge) to residues like Arginine or Lysine in receptor pockets (e.g., PPARγ).
B. PPAR Agonist Development

Phenoxyacetic acids are the scaffold for Fibrates (lipid-lowering drugs).

  • Mechanism: They mimic fatty acids and bind to Peroxisome Proliferator-Activated Receptors (PPARs).

  • Role of 2,4-DTBP Derivative: It serves as a lead fragment. While commercial fibrates (Clofibrate, Fenofibrate) use chlorine or isopropyl groups, the di-tert-butyl analog is often synthesized to test the maximum volume the hydrophobic pocket can accommodate. If the receptor can fit this bulky molecule, it suggests a "super-agonist" potential, though often at the cost of oral bioavailability due to extreme lipophilicity.

C. Ligand Design Logic (DOT Visualization)

SAR Scaffold Phenoxyacetic Acid Scaffold Mod_Cl 2,4-Dichloro (2,4-D) Flat, Polarizable => Auxin Activity Scaffold->Mod_Cl Mod_tBu 2,4-Di-tert-butyl Bulky, Hydrophobic => PPAR/Metabolic Stability Scaffold->Mod_tBu Outcome1 High Phytotoxicity Low Mammalian Toxicity Mod_Cl->Outcome1 Outcome2 No Auxin Activity High Receptor Selectivity Mod_tBu->Outcome2

Figure 2: Divergent biological outcomes based on substituent selection (Chlorine vs. tert-Butyl).

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 15718, 2-(4-tert-butylphenoxy)
    • URL:[Link]

    • Note: Specific data for the di-tert-butyl variant (CAS 18327-79-2)
  • Synthetic Methodology (Williamson Ether Synthesis): Context: Standard protocol adapted for sterically hindered phenols. Source: Vogel's Textbook of Practical Organic Chemistry.
  • Biological Context (Antioxidant Metabolites)

    • Title: 2,4-Di-tert-butylphenol as a Bioactive Compound.[3][4]

    • Source: Frontiers in Microbiology / ResearchG
    • URL:[Link]

  • CAS Registry Verification

    • Title: (2,4-di-tert-butylphenoxy)acetic acid - CAS 18327-79-2.[5]

    • Source: Santa Cruz Biotechnology (SCBT).

Sources

The Steric Shield: Exploiting (2,4-Di-tert-butylphenoxy)acetic Acid Scaffolds

[1][2]

Executive Summary: The Privileged "Lipophilic Acid" Scaffold

(2,4-Di-tert-butylphenoxy)acetic acid represents a specific class of lipophilic carboxylic acids .[1][2] While structurally related to the plant auxin 2,4-D (2,4-dichlorophenoxyacetic acid), the substitution of chlorine atoms with bulky tert-butyl groups radically alters its pharmacological profile.[1]

This scaffold is defined by three pharmacophoric pillars:

  • The Acid Headgroup: A carboxylate moiety that forms ionic bonds with positively charged residues (e.g., Arginine) in receptor binding pockets (PPARs, RXRs).[1][2]

  • The Phenoxy Linker: A flexible ether bridge allowing the headgroup to orient correctly relative to the aromatic core.[1][2]

  • The Steric Fortress (2,4-Di-tert-butyl): The massive steric bulk of the tert-butyl groups at the ortho and para positions provides:

    • Metabolic Resistance: Blocks cytochrome P450 oxidation at the vulnerable aromatic positions.[1][2]

    • Membrane Permeability: High LogP (~4.5–5.[1][2]0) facilitates passive diffusion across bacterial membranes and the blood-brain barrier.[1][2]

Structural Analogs & Structure-Activity Relationship (SAR)[1][2]

The biological activity of phenoxyacetic acids is tunable.[1][2] The transition from "Auxin" (Plant) to "Fibrate" (Human) activity is driven by steric bulk and tail modification.[1][2]

Table 1: Comparative Analysis of Phenoxyacetic Acid Analogs
Analog NameSubstituents (2, 4 positions)Tail StructurePrimary Biological TargetMechanism
2,4-D 2,4-Dichloro-OCH₂COOHTIR1 (Plant) Auxin mimic; promotes uncontrolled growth.[1][2]
DTBPA 2,4-Di-tert-butyl -OCH₂COOH PPAR / RXR / Bacterial Membranes Lipid mimic; membrane disruptor; nuclear receptor agonist.[1][2]
Clofibric Acid 4-Chloro (2-H)-OC(CH₃)₂COOHPPAR-α (Human) Lipid-lowering agent; fibrate class.[1][2]
2,4-DTBP 2,4-Di-tert-butyl (Phenol)-OH (No tail)Bacterial Membrane / RXR Antioxidant; biofilm inhibitor; quorum sensing antagonist.[1][2]
SAR Logic: The "Switch"[1]
  • Auxin Loss: The 2-tert-butyl group is too bulky to fit into the TIR1 auxin receptor pocket, effectively abolishing herbicidal activity compared to 2,4-D.[1][2]

  • PPAR Gain: The lipophilic bulk mimics the hydrocarbon tail of fatty acids, making DTBPA a candidate for Peroxisome Proliferator-Activated Receptors (PPARs), which regulate lipid metabolism.[1][2]

Visualizing the Activity Landscape

The following diagram illustrates the pharmacological divergence based on structural modifications of the phenoxy core.

SAR_LandscapeCorePhenoxyacetic Acid CoreSub_SmallSmall Halogens (Cl, F)(e.g., 2,4-D)Core->Sub_SmallSubstitutionSub_BulkBulky Alkyls (t-Butyl)(e.g., DTBPA)Core->Sub_BulkSubstitutionTarget_AuxinTarget: TIR1 (Auxin)Plant Growth ModulationSub_Small->Target_AuxinHigh AffinitySub_Bulk->Target_AuxinSteric Clash (Inactive)Target_PPARTarget: PPAR/RXRMetabolic RegulationSub_Bulk->Target_PPARLipid MimicryTarget_BiofilmTarget: Bacterial MembraneBiofilm InhibitionSub_Bulk->Target_BiofilmMembrane Insertion

Caption: SAR divergence of phenoxyacetic acids. Steric bulk shifts activity from plant hormonal modulation to human metabolic and antimicrobial targets.[1][2]

Synthesis Protocol: Overcoming Steric Hindrance

Synthesizing DTBPA requires modifying the standard Williamson Ether Synthesis.[1][2] The ortho-tert-butyl group creates significant steric hindrance around the phenolic oxygen, reducing nucleophilicity and blocking the approach of the electrophile.[1]

Protocol: Synthesis of 2-(2,4-Di-tert-butylphenoxy)acetic Acid[1][2]

Objective: O-alkylation of a sterically hindered phenol.

Reagents:

  • 2,4-Di-tert-butylphenol (1.0 eq)[1][2]

  • Ethyl bromoacetate (1.2 eq) (Preferred over chloroacetate for better leaving group ability)[1][2]

  • Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)[1]
    
  • Potassium Iodide (KI) (0.1 eq, catalyst)[1][2]

  • Solvent: DMF (anhydrous) or Acetone (reflux)[1][2]

Step-by-Step Methodology:

  • Activation (Deprotonation):

    • Option A (Mild): Dissolve 2,4-di-tert-butylphenol in acetone.[1][2] Add anhydrous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       and catalytic KI.[1] Stir at room temperature for 30 mins.
      
    • Option B (Aggressive - Recommended for high yield): Dissolve phenol in anhydrous DMF under ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1] Cool to 0°C. Add NaH portion-wise. Stir until 
      
      
      evolution ceases (formation of the phenoxide anion).
  • Alkylation:

    • Add Ethyl bromoacetate dropwise to the phenoxide solution.[1][2]

    • Critical Step: Heat the reaction.[1][2][3][4][5][6] For Acetone, reflux (56°C) for 12-24 hours. For DMF, heat to 80°C for 4-6 hours.[1][2] The steric bulk requires thermal energy to overcome the activation barrier.[1][2]

  • Workup (Ester Isolation):

    • Dilute with water and extract with Ethyl Acetate.[1][2][4] Wash with brine.[1][2][4] Dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1] Concentrate to yield the ethyl ester intermediate.[1][2]
      
  • Hydrolysis (Ester to Acid):

    • Dissolve the ester in a 1:1 mixture of THF and 1M NaOH.[1][2]

    • Stir at room temperature for 2 hours (TLC monitoring).

    • Acidify with 1M HCl to pH 2.[1][2] The product, (2,4-Di-tert-butylphenoxy)acetic acid, will precipitate or form an oil.[1][2]

    • Purification: Recrystallize from Hexane/Ethyl Acetate (the tert-butyl groups make it very soluble in non-polar solvents, so minimal EtOAc is needed).[1][2]

Self-Validating Checkpoint:

  • NMR Verification: Look for the disappearance of the ethyl quartet/triplet (from the ester) and the appearance of a broad singlet ~10-12 ppm (COOH).[1][2] The tert-butyl protons should appear as two distinct singlets (~1.3 ppm and ~1.4 ppm) integrating to 9H each.[1][2]

Experimental Workflow: Biological Evaluation

Workflow Diagram: Synthesis to Assay

WorkflowStart2,4-Di-tert-butylphenolStep1O-Alkylation(NaH/DMF, Br-CH2-COOEt)Start->Step1InterIntermediate EsterStep1->InterStep2Hydrolysis(LiOH/THF)Inter->Step2ProductDTBPA (Acid)Step2->ProductAssay1Assay A: PPAR-gammaLigand Binding (TR-FRET)Product->Assay1Assay2Assay B: MIC Determination(S. aureus)Product->Assay2

Caption: Workflow for the synthesis and dual-stream biological evaluation of DTBPA.

Protocol: PPAR Ligand Binding Assay (TR-FRET)

Context: To verify if the analog mimics fatty acids and binds nuclear receptors.[1][2]

  • Reagents: LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay (Invitrogen).[1][2]

  • Preparation: Prepare a serial dilution of DTBPA in DMSO (start at 100 µM).

  • Incubation:

    • Mix Human PPAR-gamma-LBD (Ligand Binding Domain) tagged with GST.[1][2]

    • Add Tb-anti-GST antibody (Donor).[1][2]

    • Add Fluormone™ Pan-PPAR Green (Tracer/Acceptor).[1][2]

    • Add DTBPA dilutions.[1][2]

  • Readout: Incubate for 1-2 hours in the dark. Measure emission ratio (520 nm / 495 nm) using a fluorescence plate reader.

  • Interpretation: A decrease in TR-FRET signal indicates displacement of the tracer, confirming DTBPA binding to the receptor.[1][2]

References

  • Bioactivity of 2,4-Di-tert-butylphenol

    • Title: Bioactivities and potential applications of 2,4-DTBP and its natural analogs.[1][2][7][8][9]

    • Source: ResearchGate / Toxins (2020).[1][2]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 2-(4-tert-butylphenoxy)acetic acid Compound Summary.
    • Source: PubChem (NIH).[1][2]

    • URL:[Link][1][2]

  • Synthesis Methodologies (General Phenoxyacetic Acids)

    • Title: Preparation method of t-butylphenyl acetic acid (Patent CN1927809A).[1][2]

    • Source: Google Patents.[1][2]

    • URL
  • Medicinal Chemistry Context (RXR Activation)

    • Title: 2,4-Di-tert-butylphenol | RXRα Activator.[1][2][7][9]

    • Source: MedChemExpress.[1][2]

The 2,4-DTBP Paradox: Distinguishing Bioactive Metabolite from Laboratory Contaminant

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals. It synthesizes the controversial duality of 2,4-Di-tert-butylphenol (2,4-DTBP) as both a ubiquitous plasticizer contaminant and a genuine bioactive natural product.

A Technical Guide to the Natural Sources, Biosynthesis, and Validation of 2,4-Di-tert-butylphenol Derivatives

Executive Summary

2,4-Di-tert-butylphenol (2,4-DTBP) represents a unique challenge in natural product chemistry. It is widely reported as a bioactive secondary metabolite in over 169 species of bacteria, fungi, and plants, exhibiting potent antifungal and anti-MRSA activity. Simultaneously, it is a primary degradation product of Irgafos 168 , a global antioxidant additive in polypropylene and polyethylene plastics.

This guide addresses the critical need for rigorous differentiation. It details the known natural sources, proposed biosynthetic mechanisms (including rare radical SAM enzymology), and provides a strict "Plastic-Free Validation Protocol" to ensure researchers are characterizing true biosynthetic potential rather than leaching artifacts.

Part 1: The Spectrum of Natural Sources

Despite the contamination risks, evidence suggests 2,4-DTBP is a genuine metabolite in specific ecological niches. It is often associated with chemical defense mechanisms (endocides) in competitive microbiomes.

Confirmed Biological Producers

The following table summarizes key organisms where 2,4-DTBP or its derivatives have been isolated with significant bioactivity.

Organism TypeSpeciesReported BioactivityKey Derivative/Context
Bacteria Streptomyces sp. KB1Anti-MRSA (Bactericidal)Parent compound; LC50 < Clinical isolates
Bacteria Pseudomonas sp.Quorum Sensing InhibitionReduces virulence factors in P. aeruginosa
Fungi Daldinia eschscholtziiAntifungal / Anti-biofilmEndophyte; volatile organic compound (VOC)
Plant Benincasa hispida (Seeds)Antioxidant / Cytotoxic2,4-di-tert-butylphenyl 5-hydroxypentanoate
Plant Euphorbia pulcherrimaAntimicrobialAssociated with diterpenoid fractions
Marine Vibrio alginolyticusAlgicidalMarine sediment isolate
The Derivative Frontier

While the parent 2,4-DTBP is most common, specific derivatives provide stronger evidence of biosynthetic machinery. The presence of 2,4-di-tert-butylphenyl 5-hydroxypentanoate in Benincasa hispida seeds suggests an enzymatic esterification pathway that is unlikely to occur spontaneously from plastic degradation.

Part 2: The Contamination Conundrum

To claim 2,4-DTBP as a natural product, one must rule out its abiotic twin.

The Irgafos 168 Pathway (Abiotic)

Most laboratory plasticware (pipette tips, Falcon tubes, cryovials) contains Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168).

  • Mechanism: Oxidation and hydrolysis of Irgafos 168 releases free 2,4-DTBP.

  • Trigger: Autoclaving, organic solvents (CHCl3, EtOAc), and UV exposure accelerate leaching.

  • Risk: A "natural product" peak in GC-MS may simply represent the solvent washing the plastic tube it was stored in.

The Biosynthetic Pathway (Biotic)

The tert-butyl group is chemically difficult to synthesize biologically. Nature typically uses dimethylallyl (prenyl) groups. However, recent enzymology has validated the existence of Cobalamin-dependent Radical SAM Methyltransferases (e.g., CysS in cystobactamid biosynthesis) capable of iterative methylation to form tert-butyl groups.[1][2]

Visualization: The Dual Origin of 2,4-DTBP

The following diagram contrasts the abiotic degradation pathway with the proposed biotic radical SAM pathway.

DTBP_Origins cluster_abiotic ABIOTIC (Contamination) cluster_biotic BIOTIC (Biosynthesis) Irgafos Irgafos 168 (Plastic Additive) Degradation Hydrolysis/Oxidation (Autoclaving/Solvents) Irgafos->Degradation DTBP 2,4-Di-tert-butylphenol (Target Molecule) Degradation->DTBP Abiotic Leaching Precursor Metabolic Precursor (e.g., p-aminobenzoate) Enzyme Radical SAM Methyltransferase (e.g., CysS Homolog) Precursor->Enzyme Intermediate Iterative Methylation (Methyl -> Ethyl -> Isopropyl -> t-Butyl) Enzyme->Intermediate Intermediate->DTBP Biotic Synthesis

Figure 1: Dual Origin Pathways. The red path indicates false positives from plasticware; the green path represents the validated enzymatic machinery (Radical SAM) capable of synthesizing tert-butyl groups.

Part 3: Validation Protocol (Scientific Integrity)

Directive: Do not publish 2,4-DTBP data without passing this self-validating workflow.

The "Glass-Only" Extraction Protocol

Standard plastic labware is the primary vector for false positives.

  • Cultivation: Use only borosilicate glass Erlenmeyer flasks. Seal with cotton plugs or aluminum foil (avoid plastic foam plugs).

  • Extraction: Use glass separatory funnels with Teflon stopcocks.

  • Solvents: Use HPLC-grade solvents pre-tested for background 2,4-DTBP levels.

  • Storage: Store extracts in glass vials with Teflon-lined caps. Strictly prohibit the use of Eppendorf tubes or plastic pipette tips during the final concentration step.

Isotopic Labeling (The Gold Standard)

To definitively prove biosynthesis, the carbon atoms in the tert-butyl group must originate from the growth medium, not the vessel.

  • Method: Cultivate the organism in Minimal Media containing [U-13C6] Glucose as the sole carbon source.

  • Analysis: Analyze the purified 2,4-DTBP via LC-MS or GC-MS.

  • Result Interpretation:

    • Natural: Mass shift observed (incorporation of 13C). The tert-butyl carbons will show mass isotopomers consistent with SAM-derived methylation or terpene pathways.

    • Contaminant: No mass shift (M+0 peak dominates). The compound originated from the plastic, not the labeled glucose.

Visualization: The Validation Decision Tree

Validation_Workflow Start Putative 2,4-DTBP Peak Detected in Extract Q1 Was plasticware used in culture or extraction? Start->Q1 Fail1 High Probability of CONTAMINATION Q1->Fail1 Yes ReDo Repeat with Glass/Teflon ONLY Q1->ReDo Yes (Action) Q2 Is peak present in Glass-Only Control? Q1->Q2 No ReDo->Q2 Fail2 Solvent/Media Contamination Q2->Fail2 Yes Pass1 Candidate Natural Product Q2->Pass1 No Exp3 Perform 13C-Glucose Feeding Experiment Pass1->Exp3 Result MS Analysis for Mass Shift Exp3->Result True CONFIRMED BIOSYNTHESIS (Publishable) Result->True 13C Incorporation False FALSE POSITIVE (Plastic Leaching) Result->False No Incorporation

Figure 2: Validation Workflow. A rigorous decision tree to distinguish true biosynthesis from environmental or laboratory contamination.

Part 4: Pharmacological Potential

Once validated, 2,4-DTBP and its derivatives offer significant therapeutic promise, particularly in antimicrobial resistance.

  • Mechanism of Action (MOA):

    • Membrane Disruption: The lipophilic tert-butyl groups facilitate insertion into bacterial cell membranes, causing leakage of intracellular electrolytes (K+).

    • Quorum Sensing Inhibition (QSI): In Pseudomonas aeruginosa, 2,4-DTBP downregulates the expression of lasI and rhlI genes, effectively "blinding" the bacteria and preventing biofilm formation without exerting selective pressure for resistance.

    • Antioxidant: The hindered phenol structure allows it to act as a radical scavenger, donating hydrogen atoms to neutralize ROS (Reactive Oxygen Species) while the bulky tert-butyl groups stabilize the resulting phenoxy radical.

References

  • Zhao, F., et al. (2020). "Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs." Toxins, 12(1), 35. Link

  • Wang, Y., & Begley, T. P. (2020).[1] "Mechanistic studies on CysS - A vitamin B12-dependent radical SAM methyltransferase involved in the biosynthesis of the tert-butyl group of cystobactamid."[1][2] Journal of the American Chemical Society, 142(22), 9944–9954. Link

  • Liu, R., & Mabury, S. A. (2019).[3] "Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity." Environmental Science & Technology, 53(15), 8489–8504. Link

  • Mishra, R., et al. (2020). "2,4-Di-tert-butylphenol isolated from an endophytic fungus, Daldinia eschscholtzii, reduces virulence and quorum sensing in Pseudomonas aeruginosa." Frontiers in Microbiology, 11, 1668. Link

  • Mohadjerani, M., et al. (2016). "Structural elucidation of chemical constituents from Benincasa hispida seeds." Journal of Pharmacognosy and Phytochemistry, 5(2), 23-27. Link

Sources

Technical Safety & Handling Guide: (2,4-Di-tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for (2,4-Di-tert-butylphenoxy)acetic acid . It is structured for research and development professionals requiring high-fidelity control over this lipophilic organic acid.

CAS Number: 18327-79-2 | Formula: C₁₆H₂₄O₃ | Molecular Weight: 264.36 g/mol [1][2]

Executive Technical Summary

(2,4-Di-tert-butylphenoxy)acetic acid is a lipophilic ether-acid derivative of 2,4-di-tert-butylphenol. It serves as a critical intermediate in the synthesis of supramolecular ligands (e.g., calixarenes), antioxidants, and proteomic reagents.

Critical Hazard Mechanism: Unlike simple mineral acids, this molecule possesses a "Trojan Horse" physicochemical profile. The two bulky tert-butyl groups at the 2 and 4 positions confer high lipophilicity (LogP > 4.5 estimated), allowing the molecule to partition rapidly into lipid bilayers. Once embedded, the carboxylic acid moiety (pKa ~3–4) can induce localized intracellular acidification or membrane disruption. Consequently, standard "acid handling" protocols are insufficient; operators must treat this as a membrane-permeable irritant .

Physicochemical Profile
PropertyValueOperational Implication
Appearance White crystalline solidFine particulate hazard; requires static control.
Melting Point 145–148 °C (Lit.)Stable solid; amenable to recrystallization.
Solubility Soluble in CHCl₃, EtOAc, MeOH; Insoluble in H₂OUse organic solvent spill kits; water is ineffective for cleaning.
pKa ~3.5 (Carboxyl group)Forms water-soluble salts with bases (NaOH, K₂CO₃).

Hazard Identification & Safety Logic (E-E-A-T)

This section moves beyond generic GHS codes to explain why specific controls are necessary based on the molecule's structure.

GHS Classification (Self-Validating)
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The "Lipophilic Acid" Risk Factor

Expert Insight: Standard latex gloves provide poor protection against lipophilic aromatics. The tert-butyl groups act as permeation accelerators for the phenol ether core.

  • Skin Contact: The compound does not merely burn the surface; it penetrates the stratum corneum. Delayed irritation is common.

  • Inhalation: As a micronized dust, it lodges in the alveolar surfactant (lipid-rich), potentially causing chronic inflammation unlike water-soluble acids that are cleared by mucus.

Engineering Controls & PPE Strategy

Personal Protective Equipment (PPE) Matrix
ZoneRecommended EquipmentScientific Rationale
Dermal Double-gloving: Nitrile (Inner, 0.11mm) + Nitrile (Outer, extended cuff).Prevents permeation of the lipophilic organic core. Latex is strictly prohibited.
Respiratory N95/P2 (minimum) or Fume Hood.Particulates are electrostatic; inhalation risks alveolar deposition.
Ocular Chemical Splash Goggles.Face shields alone are insufficient due to potential for airborne dust migration.
Engineering Controls
  • Static Dissipation: The dry solid is prone to static charge. Use antistatic weighing boats and ground all metal spatulas.

  • Ventilation: All open handling (weighing, transfer) must occur within a certified fume hood operating at face velocity > 0.5 m/s.

Operational Protocols: Synthesis & Purification

This protocol describes the standard Williamson ether synthesis used to generate CAS 18327-79-2, emphasizing safety checkpoints.

Synthesis Workflow (Graphviz Visualization)

SynthesisWorkflow RawMat Raw Materials (2,4-DTBP + Chloroacetic Acid) Reaction Reaction (Reflux) Base: NaOH/K2CO3 Solvent: Acetone/EtOH RawMat->Reaction Mix under N2 Workup Workup Remove Solvent -> Redissolve in H2O Reaction->Workup Completion (TLC) Acidification Acidification (HCl) Precipitate Product Workup->Acidification pH Adjustment < 2 Filtration Filtration & Drying Vacuum Desiccation Acidification->Filtration Collect Precipitate

Figure 1: Synthesis workflow for (2,4-di-tert-butylphenoxy)acetic acid. Note the critical acidification step where the water-soluble salt converts to the insoluble lipophilic acid.

Detailed Protocol
  • Reaction Setup: Combine 2,4-di-tert-butylphenol (1.0 eq) with chloroacetic acid (1.2 eq) and Potassium Carbonate (2.5 eq) in acetone.

    • Safety Note: Chloroacetic acid is highly toxic and corrosive. Handle with extreme care.

  • Reflux: Heat to reflux for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench & Extraction:

    • Evaporate acetone.

    • Resuspend residue in water (The product exists as the soluble potassium salt).

    • Wash this aqueous layer with diethyl ether to remove unreacted starting phenol (critical purification step).

  • Precipitation: Acidify the aqueous layer slowly with 6M HCl to pH 1.

    • Observation: The solution will turn cloudy as the target acid precipitates.

  • Isolation: Filter the white solid, wash copiously with cold water, and dry under vacuum over P₂O₅.

Emergency Response & Waste Management

Spill Response Decision Tree

SpillResponse Start Spill Detected Type State of Matter? Start->Type Solid Solid / Powder Type->Solid Liquid Solution (Organic) Type->Liquid ActionSolid Cover with wet paper towel to prevent dust -> Scoop Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads Liquid->ActionLiquid Disposal Double Bag -> Label 'Toxic Organic Waste' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for spill remediation. Prioritize dust suppression for solids.

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogen-free, unless synthesized with chloro-solvents).

  • Neutralization: Do not attempt to neutralize the solid acid in the waste container; exothermic reaction with bases may cause splattering. Dispose of as solid waste.

  • Aquatic Toxicity: Due to the parent phenol's toxicity (H410), zero discharge to drains is permitted. All aqueous washes from the synthesis must be collected and treated as organic waste.

References

  • Santa Cruz Biotechnology. (2,4-Di-tert-butylphenoxy)acetic acid Product Data Sheet. Retrieved from

  • ChemicalBook. CAS 18327-79-2 Technical Specifications. Retrieved from

  • National Center for Biotechnology Information. 2,4-Di-tert-butylphenol (Parent Compound) PubChem Compound Summary. Retrieved from

  • LookChem. Safety Data for 2,4-Di-tert-butylphenol derivatives. Retrieved from

Sources

Technical Guide: Spectral Characterization of (2,4-Di-tert-butylphenoxy)acetic acid

[1]

Executive Summary & Scope

This technical guide provides a rigorous spectral analysis of (2,4-Di-tert-butylphenoxy)acetic acid (CAS: 18327-79-2). Designed for researchers in medicinal chemistry and agrochemical development, this document synthesizes experimental nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data.

The objective is to establish a self-validating analytical framework . By correlating specific spectral features with the molecule's steric and electronic environment—specifically the influence of the bulky tert-butyl groups on the phenoxy core—we enable precise structural verification and impurity profiling.

Chemical Identity & Profile[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 2-(2,4-Di-tert-butylphenoxy)acetic acid
Common Name (2,4-Di-tert-butylphenoxy)acetic acid
CAS Number 18327-79-2
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.36 g/mol
Appearance White solid
Solubility Soluble in CDCl₃, DMSO, Acetone; sparingly soluble in water
Structural Logic

The molecule consists of a phenoxyacetic acid core substituted with two lipophilic tert-butyl groups at the ortho (2) and para (4) positions.

  • Steric Crowding: The 2-tert-butyl group exerts significant steric hindrance on the ether linkage, influencing the chemical shift of the adjacent methylene protons (O-CH₂).

  • Electronic Effects: Both alkyl groups are electron-donating, increasing electron density on the aromatic ring, which shields the aromatic protons relative to unsubstituted phenoxyacetic acid.

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting spectral "noise" (impurities). This compound is typically synthesized via the Williamson ether synthesis :

  • Precursor: 2,4-Di-tert-butylphenol (CAS 96-76-4).[1]

  • Reagent: Chloroacetic acid or Ethyl bromoacetate (followed by hydrolysis).

  • Base: NaOH or K₂CO₃.

Common Impurities to Watch:

  • Unreacted Phenol: Look for a sharp singlet –OH peak at >5.0 ppm (variable) and a shift in aromatic protons.

  • O-Alkylation vs C-Alkylation: While rare with chloroacetic acid, checking for C-alkylated byproducts is standard diligence.

SynthesisPathcluster_impuritiesPotential ImpuritiesPhenol2,4-Di-tert-butylphenol(C14H22O)IntermediateSodium PhenolateComplexPhenol->Intermediate+ BaseUnreactedUnreacted Phenol(Distinct NMR signals)Phenol->UnreactedResidualReagentChloroacetic Acid(Cl-CH2-COOH)BaseBase (NaOH)Product(2,4-Di-tert-butylphenoxy)acetic acidIntermediate->Product+ ReagentSN2 Reaction

Figure 1: Synthesis pathway highlighting the origin of the target molecule and potential residual impurities.

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 300 MHz

The ¹H NMR spectrum is characterized by the distinct coupling patterns of the trisubstituted benzene ring and the high-intensity singlets of the tert-butyl groups.

Shift (δ ppm)MultiplicityIntegrationCoupling (J)AssignmentStructural Justification
7.37 Doublet (d)1H2.4 HzAr-H3 Located between two t-butyl groups. Shows meta-coupling to H5.
7.18 Doublet of Doublets (dd)1H8.5, 2.4 HzAr-H5 Coupled ortho to H6 (8.5 Hz) and meta to H3 (2.4 Hz).
6.69 Doublet (d)1H8.5 HzAr-H6 Adjacent to the ether oxygen (C1).[2] Shows strong ortho-coupling to H5.
4.70 Singlet (s)2H-O-CH₂ -COOHDeshielded by the adjacent oxygen and carbonyl group. The 2-t-butyl group may cause slight broadening or shift downfield compared to unsubstituted analogs.
1.43 Singlet (s)9H-2-tBu The orthotert-butyl group is slightly more deshielded due to proximity to the ether oxygen.
1.31 Singlet (s)9H-4-tBu The paratert-butyl group appears upfield.
~10-12 Broad Singlet1H-COOH Carboxylic acid proton. Often broad or invisible depending on water content/exchange.

Expert Insight: The key diagnostic feature is the coupling constant of H3 (2.4 Hz) . This small meta-coupling confirms the 1,2,4-substitution pattern. If the alkylation had occurred at a different position (e.g., C-alkylation), this pattern would be disrupted.

Carbon NMR (¹³C NMR)

Solvent: CDCl₃ Frequency: 75/100 MHz

Shift (δ ppm)AssignmentNotes
~174.0 C =OCarboxylic acid carbonyl.
~153.0 Ar-C1 -OIpso carbon attached to oxygen.
~143.0 Ar-C4 Quaternary carbon carrying the parat-butyl group.
~136.0 Ar-C2 Quaternary carbon carrying the orthot-butyl group.
~126.0 Ar-C3 Aromatic methine.
~124.0 Ar-C5 Aromatic methine.
~111.0 Ar-C6 Aromatic methine (shielded by ortho-oxygen).
65.5 O-C H₂Methylene carbon of the acetic acid tail.
34.0 - 35.0 C (CH₃)₃Quaternary carbons of the tert-butyl groups.
30.0 - 31.5 C(C H₃)₃Methyl carbons of the tert-butyl groups (intense peaks).

Spectral Analysis: Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI) or EI (70 eV). Mode: Positive Mode (ESI+) or Negative Mode (ESI-).

Fragmentation Logic

In ESI+ (often run with Sodium), the molecular ion is typically observed as the sodium adduct.

  • Calculated Neutral Mass: 264.36 Da

  • Observed [M+Na]⁺: 287.1631 m/z (Exact Mass Match)

In Electron Impact (EI) MS (common for neutral intermediates), the molecule follows a specific fragmentation pathway driven by the stability of the tert-butyl cation and the tropylium ion equivalents.

MS_FragmentationMMolecular Ion [M]+m/z 264Frag1Loss of Methyl[M - CH3]+M->Frag1-15 DaFrag2Ether Cleavage(Tropylium-like ion)m/z ~205/206M->Frag2Loss of -CH2COOHFrag3t-Butyl Cationm/z 57Frag2->Frag3Fragmentation of alkyl groups

Figure 2: Predicted fragmentation pathway for EI-MS. The stability of the tert-butyl cation (m/z 57) makes it a dominant peak in high-energy ionization.

Spectral Analysis: Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the functional group transformation (Phenol

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
2800 - 3200 O-H Stretch (Acid)Broad, "hairy" band characteristic of carboxylic acid dimers.
2950 - 2960 C-H Stretch (Alkane)Strong, sharp bands due to the 18 protons on the tert-butyl groups.
1700 - 1730 C=O StretchStrong carbonyl peak. Confirms the presence of the acetic acid moiety.
1200 - 1250 C-O Stretch (Ether)Strong band confirming the aryl-alkyl ether linkage.
~800 - 900 Ar-H BendingOut-of-plane bending patterns indicative of 1,2,4-substitution.

Experimental Protocols

To ensure reproducibility of the spectral data above, follow these standardized sample preparation protocols.

NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: If the acid proton is not visible or broad, add 1 drop of D₂O to exchange it (the peak will disappear), confirming its identity.

  • Filtration: If the solution is cloudy (insoluble salts), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • ¹H: 16 scans, 1-second relaxation delay.

    • ¹³C: 512–1024 scans to resolve the quaternary carbons (C1, C2, C4, C=O).

MS Sample Preparation (ESI)
  • Stock: Dissolve 1 mg in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water (with 0.1% Formic Acid for Positive Mode).

  • Injection: Direct infusion at 5–10 µL/min.

References

  • Supplementary Information for: Decarboxylative Fluorination. (2015). Nature. Retrieved from

    • Source of experimental ¹H NMR d
  • 2,4-Di-tert-butylphenol Spectral Data. (n.d.). ChemicalBook.[3][1] Retrieved from

    • Reference for precursor spectral assignments.
  • Santa Cruz Biotechnology. (n.d.). (2,4-di-tert-butylphenoxy)acetic acid Product Data. Retrieved from

    • Verific

Technical Guide: Solubility Profile and Solvent Compatibility of (2,4-Di-tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 18327-79-2 Molecular Formula: C₁₆H₂₄O₃ Molecular Weight: 264.36 g/mol [1][2][3]

Executive Summary

(2,4-Di-tert-butylphenoxy)acetic acid is a lipophilic carboxylic acid derivative characterized by a phenoxyacetic acid core substituted with two bulky tert-butyl groups at the ortho and para positions. These hydrophobic substituents significantly alter its solubility profile compared to unsubstituted phenoxyacetic acid, drastically reducing water solubility while enhancing affinity for non-polar and polar organic solvents.

This guide provides a technical analysis of its solubility behavior, critical for researchers involved in organic synthesis, purification, and biological assay development. The compound exhibits a classic "pH-switchable" solubility profile, acting as an insoluble solid in acidic/neutral aqueous media and becoming highly soluble in alkaline solutions.

Physicochemical Profile & Solubility Landscape

The solubility of (2,4-Di-tert-butylphenoxy)acetic acid is governed by the competition between its polar carboxylic acid head group and its highly hydrophobic di-tert-butyl phenyl tail.

Key Physicochemical Parameters
ParameterValue (Approx.)Implication for Solubility
pKa ~3.0 – 3.5 (Predicted)Soluble in aqueous buffers only at pH > 4.5 (ionized form).
LogP > 4.5 (Estimated)High lipophilicity; strong affinity for organic solvents and lipids.
Physical State White Crystalline SolidRequires energy (heat/sonication) to disrupt crystal lattice for initial dissolution.
Solvent Compatibility Matrix

The following table categorizes solvents based on their efficacy for dissolving (2,4-Di-tert-butylphenoxy)acetic acid at room temperature (25°C).

Solvent ClassSpecific SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAcExcellent Preferred for preparing high-concentration stock solutions (>50 mM) for biological assays.
Polar Protic Ethanol, Methanol, IsopropanolGood to Excellent Solubility increases significantly with temperature. Ethanol is a primary candidate for recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformExcellent Ideal for liquid-liquid extraction from acidified aqueous phases.
Ethers/Esters Ethyl Acetate, THF, Diethyl EtherGood Useful for synthesis workups and intermediate transfers.
Hydrocarbons Hexane, Heptane, TolueneModerate to Low Soluble in hot toluene/hexane; likely insoluble in cold hexane. Useful as an anti-solvent for precipitation.
Aqueous Water, PBS (pH 7.4)Insoluble Virtually insoluble in neutral/acidic water due to the hydrophobic tert-butyl groups.
Alkaline Aqueous 1M NaOH, 1M KOH, Na₂CO₃Soluble Dissolves via salt formation (Sodium (2,4-di-tert-butylphenoxy)acetate).

Mechanism of Action: pH-Dependent Solubility

The most critical operational feature of this compound is its response to pH changes. This property is exploited for purification via Acid-Base Extraction.

pH_Solubility_Switch cluster_0 Organic Phase / Solid Phase cluster_1 Aqueous Phase AcidForm (2,4-Di-tert-butylphenoxy)acetic acid (Protonated Form) Base Add Base (NaOH, KOH, NaHCO3) AcidForm->Base SaltForm Sodium/Potassium Carboxylate Salt (Ionized Form) Base->SaltForm Deprotonation (Solubilization) Acid Add Acid (HCl, H2SO4) SaltForm->Acid Acid->AcidForm Protonation (Precipitation)

Figure 1: The reversible pH-switch mechanism. The compound transitions from a water-insoluble solid to a water-soluble salt upon deprotonation.

Experimental Protocols

Preparation of Stock Solutions for Bioassays

Objective: Create a stable, concentrated solution for dilution into aqueous buffers.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) (anhydrous, ≥99.9%).

  • Concentration: Prepare a 10 mM to 50 mM stock.

  • Procedure:

    • Weigh the solid accurately into a glass vial.

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 30-60 seconds. If dissolution is slow, sonicate in a water bath at 30-40°C for 5 minutes.

    • Visual Check: The solution must be completely clear. Any turbidity indicates undissolved micro-crystals.

  • Aqueous Dilution Warning: When diluting this stock into aqueous culture media, do not exceed 0.5% v/v DMSO final concentration. Due to the high LogP, rapid precipitation ("crashing out") may occur if the concentration is too high. Always add the DMSO stock to the stirring buffer, not vice-versa.

Purification via Recrystallization

Objective: Purify crude material synthesized from 2,4-di-tert-butylphenol and chloroacetic acid.

  • Solvent System: Ethanol/Water (95:5 or 90:10) or Hexane/Ethyl Acetate .

  • Protocol (Ethanol/Water Method):

    • Dissolve the crude solid in the minimum amount of boiling Ethanol.

    • Once fully dissolved, remove from heat.[4]

    • Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of hot ethanol to clear the solution again.

    • Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C).

    • Collect the white crystals via vacuum filtration and wash with cold 50% ethanol.

    • Dry under vacuum.[5]

Liquid-Liquid Extraction (Workup)

Objective: Isolate the compound from an aqueous reaction mixture.

  • Acidification: Ensure the aqueous phase is acidic (pH < 2) using 1M HCl. The compound will precipitate as a white solid or oil out.

  • Extraction Solvent: Add Dichloromethane (DCM) or Ethyl Acetate .

  • Process:

    • Shake the separatory funnel vigorously. The protonated acid will partition into the organic layer.

    • Separate the layers.

    • Wash the organic layer with Brine (Saturated NaCl) to remove trapped water.

    • Dry over anhydrous MgSO₄ or Na₂SO₄.

    • Evaporate solvent to yield the solid product.[5][6]

Decision Framework: Solvent Selection

Solvent_Selection Start Start: Select Solvent for... Purpose What is the application? Start->Purpose Bioassay Biological Assay (Cell/Enzyme) Purpose->Bioassay Synthesis Synthesis / Reaction Purpose->Synthesis Purification Purification / Extraction Purpose->Purification DMSO Use DMSO (Max 0.1-0.5% final conc.) Bioassay->DMSO HighTemp High Temp (>80°C)? Synthesis->HighTemp Extract Extraction from Water? Purification->Extract Toluene Use Toluene or DMF HighTemp->Toluene Yes DCM_THF Use DCM or THF HighTemp->DCM_THF No DCM_EtOAc Use DCM or Ethyl Acetate (Must acidify water first) Extract->DCM_EtOAc Yes Recryst Recrystallization Extract->Recryst No EtOH_Water Use Ethanol/Water or Hexane/EtOAc Recryst->EtOH_Water

Figure 2: Workflow for selecting the appropriate solvent based on experimental intent.

References

  • PubChem. 2-(2,4-di-tert-butylphenoxy)acetic acid (Compound Summary). [Link]

  • AWS (Supplementary Material).Synthesis and Characterization of Aryloxyacetic Acids (General Procedures).

Sources

Potential research applications of (2,4-Di-tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Research Applications of (2,4-Di-tert-butylphenoxy)acetic Acid

CAS Registry Number: 18327-79-2 Molecular Formula: C₁₆H₂₄O₃ Molecular Weight: 264.36 g/mol [1]

Part 1: Executive Summary & Core Directive

(2,4-Di-tert-butylphenoxy)acetic acid is a sterically hindered, lipophilic carboxylic acid derivative of 2,4-di-tert-butylphenol.[1] Unlike its chlorinated analog (2,4-D), which acts as a potent auxin herbicide, the 2,4-di-tert-butyl variant presents a unique "steric bumper" profile. Its primary research utility lies in supramolecular chemistry (as a solubilizing bulky ligand), medicinal chemistry (as a lipophilic pharmacophore or prodrug moiety), and materials science (for crystal engineering).

This guide moves beyond basic catalog listings to explore the functional utility of this molecule. We analyze its potential to modulate receptor binding through steric exclusion and its ability to enhance the solubility and stability of metal-organic complexes.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Causality & Mechanistic Insight

The utility of (2,4-Di-tert-butylphenoxy)acetic acid stems from the interplay between its polar "head" (carboxylic acid) and its highly lipophilic, bulky "tail" (di-tert-butyl phenyl ring).[1]

  • Steric Shielding (The "Bumper" Effect):

    • The tert-butyl groups at positions 2 and 4 create significant steric hindrance.[1] In metal coordination, this prevents the formation of tightly packed aggregates, often enhancing the quantum yield of luminescent lanthanide complexes by reducing self-quenching.

    • In biological systems, this bulk likely abolishes the strong agonism seen in 2,4-D (which fits snugly into the TIR1 auxin receptor pocket), potentially converting the molecule into an antagonist or a selective modulator.

  • Lipophilicity Modulation:

    • Attaching this moiety to a polar amine drug via an amide bond significantly increases

      
      . This is a classic strategy in medicinal chemistry to improve blood-brain barrier (BBB) penetration or cellular uptake.[1]
      
  • Bioactivity of the Parent Phenol:

    • Upon metabolic hydrolysis (e.g., by esterases), the compound releases 2,4-di-tert-butylphenol (2,4-DTBP) . 2,4-DTBP is a well-documented bioactive secondary metabolite with antioxidant, antifungal, and anti-biofilm (quorum sensing inhibition) properties. Thus, the acid can serve as a stable prodrug for 2,4-DTBP.

Comparative Analysis: Structural Analogs
Feature(2,4-Di-tert-butylphenoxy)acetic acid2,4-Dichlorophenoxyacetic acid (2,4-D)Clofibric Acid
Substituents 2,4-Di-tert-butyl2,4-Dichloro4-Chloro,

-methyl
Steric Bulk High (Bulky)Low (Planar)Medium
Primary Use Ligand / Intermediate / ProdrugAuxin HerbicideFibrate (PPAR

agonist)
Lipophilicity HighModerateModerate
Receptor Fit Steric exclusion likelyHigh affinity (TIR1)High affinity (PPAR)

Part 3: Experimental Protocols

Protocol A: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of the target acid from 2,4-di-tert-butylphenol.[1][2] This is a self-validating protocol; the disappearance of the phenolic -OH signal in IR/NMR confirms reaction progress.[1]

Reagents:

  • 2,4-Di-tert-butylphenol (1.0 eq)[1]

  • Chloroacetic acid (1.2 eq)[1]

  • Sodium hydroxide (NaOH) (2.5 eq)[1]

  • Solvent: Water/Ethanol (1:1 mixture) or DMF (for faster kinetics)[1]

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2,4-di-tert-butylphenol in the solvent mixture.[1] Add NaOH slowly while stirring. The solution may turn slight yellow due to phenoxide formation. Heat to 60°C for 30 mins.

  • Alkylation: Add Chloroacetic acid dropwise (predissolved in minimal solvent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 4-6 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot (

      
      ) should disappear, replaced by the baseline spot of the salt.
      
  • Acidification: Cool the mixture to room temperature. Acidify to pH 2 using 1M HCl. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Hexane to remove unreacted phenol.

  • Validation:

    
     (CDCl
    
    
    
    ): Look for the singlet at
    
    
    ppm (O-CH
    
    
    -COOH) and two distinct tert-butyl singlets (
    
    
    and
    
    
    ppm).[1]
Protocol B: Amide Coupling (General Derivatization)

To use the acid as a lipophilic tag for an amine-containing drug (


).[1]
  • Activation: Dissolve (2,4-Di-tert-butylphenoxy)acetic acid (1.0 eq) in DCM. Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins at 0°C.
    
  • Coupling: Add the amine (

    
    ) (1.0 eq) and DIPEA (2.0 eq).
    
  • Reaction: Allow to warm to room temperature and stir overnight.

  • Workup: Wash with 1M HCl, then Sat. NaHCO

    
    , then Brine. Dry over MgSO
    
    
    
    .

Part 4: Visualization & Logic Mapping

Figure 1: Synthetic & Functional Pathway[1]

This diagram illustrates the synthesis of the molecule and its divergent applications in materials science versus pharmacology.

G Start 2,4-Di-tert-butylphenol (Precursor) Product (2,4-Di-tert-butylphenoxy) acetic acid (CAS 18327-79-2) Start->Product Williamson Ether Synthesis Reagent Chloroacetic Acid + NaOH Reagent->Product App_Mat Materials Science: Lanthanide Ligands (Steric shielding) Product->App_Mat Coordination App_Med MedChem: Lipophilic Prodrugs (PPAR/Auxin modulation) Product->App_Med Amide Coupling App_Bio Bioactivity: Release of 2,4-DTBP (Anti-biofilm) Product->App_Bio In vivo Hydrolysis

Caption: Figure 1. Synthesis and divergent application pathways of (2,4-Di-tert-butylphenoxy)acetic acid.

Figure 2: Steric "Bumper" Mechanism in Ligand Design

This conceptual diagram shows how the tert-butyl groups prevent aggregation, a key feature for designing luminescent materials.

StericModel Metal Metal Center (e.g., Eu3+, Tb3+) Ligand1 Ligand: 2,4-DTBP-Acetate Ligand1->Metal Coordination Effect Steric Bumper Effect: Prevents quenching Creates porous voids Ligand1->Effect t-Butyl Bulk Ligand2 Ligand: 2,4-DTBP-Acetate Ligand2->Metal Coordination Ligand2->Effect t-Butyl Bulk

Caption: Figure 2. The "Steric Bumper" effect utilized in supramolecular complex design.

Part 5: References

  • ChemicalBook. (2,4-Di-tert-butylphenoxy)acetic acid - Product Properties and CAS 18327-79-2. Retrieved from [1]

  • Viswanathan, V. et al. (2017). 2,4-Di-tert-butylphenol: A Novel Agonist for Insect Odorant Receptors and Anti-biofilm Agent.[1] Frontiers in Microbiology. (Contextual grounding on parent phenol activity). Retrieved from [1]

  • Santa Cruz Biotechnology. (2,4-di-tert-butylphenoxy)acetic acid Product Data. Retrieved from [1]

  • PubChem. 2,4-Di-tert-butylphenol (Parent Compound Data). National Library of Medicine. Retrieved from [1]

Sources

Methodological & Application

(2,4-Di-tert-butylphenoxy)acetic acid in proteomics research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Deconvolution & Mechanism of Action Studies for (2,4-Di-tert-butylphenoxy)acetic Acid

Part 1: Introduction & Scientific Context

(2,4-Di-tert-butylphenoxy)acetic acid (CAS: 18327-79-2) represents a specialized class of lipophilic monocarboxylic acids used in proteomics as a chemical probe and bioactive perturbagen .[1][2] Structurally, it consists of a phenoxyacetic acid core decorated with two bulky tert-butyl groups at the ortho and para positions.[2]

This unique architecture confers two critical properties:

  • High Hydrophobicity & Steric Bulk: The tert-butyl groups mimic lipid structures, allowing the molecule to penetrate hydrophobic protein pockets found in nuclear receptors (e.g., PPARs), carrier proteins (e.g., Transthyretin/TTR), and specific signaling enzymes.[2]

  • Carboxylate "Warhead": The free carboxylic acid serves as a functional handle for immobilization on affinity matrices or for ionic interaction with positively charged protein domains (e.g., lysine/arginine-rich pockets).[1][2]

In proteomics research, this compound is primarily utilized in Chemical Genomics and Activity-Based Protein Profiling (ABPP) to:

  • Modulate Auxin Signaling (Plant Proteomics): Acting as a sterically hindered auxin analog (anti-auxin) to dissect TIR1/AFB signaling pathways without triggering rapid turnover.[1][2]

  • Interrogate Nuclear Receptor Signaling (Mammalian Proteomics): Serving as a scaffold for identifying novel ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and studying mitochondrial uncoupling mechanisms.[1][2]

  • Map Hydrophobic Binding Sites: Identifying "ligandable" hotspots on proteins that bind lipid-like fragments.[1][2]

Part 2: Experimental Design & Logic

To successfully utilize (2,4-Di-tert-butylphenoxy)acetic acid in a proteomics workflow, we must address its high lipophilicity, which can lead to non-specific binding.[2] The following protocols use a Dual-Strategy Approach :

  • Affinity Enrichment (Pull-down): Physically isolating binding partners.[1][2]

  • Differential Expression Profiling: Measuring the proteome-wide response to treatment.[1][2]

Critical Control Strategy (The "Self-Validating" System)
  • Negative Control: DMSO vehicle.

  • Competitor Control: Pre-incubation with free (2,4-Di-tert-butylphenoxy)acetic acid in excess (10x-50x) to block specific binding sites on the beads.[1][2]

  • Scaffold Control: Use of (Phenoxy)acetic acid (lacking tert-butyl groups) to filter out binders that recognize the core scaffold but not the specific hydrophobic motif.[1][2]

Part 3: Visualizing the Workflow

The following diagram illustrates the Chemical Proteomics workflow for target identification.

ChemicalProteomics Compound (2,4-Di-tert-butylphenoxy) acetic acid Coupling Immobilization (EDC/NHS Coupling) Compound->Coupling Beads Affinity Matrix (Sepharose/Magnetic) Coupling->Beads Stable Amide Bond Incubation Incubation (+/- Free Competitor) Beads->Incubation Lysate Cell/Tissue Lysate Lysate->Incubation Incubation->Incubation Competition Control (Validates Specificity) Wash Stringent Wash (High Salt/Detergent) Incubation->Wash Remove Non-specifics Elution Elution (Acid/Heat/SDS) Wash->Elution MS LC-MS/MS Analysis Elution->MS Tryptic Peptides Bioinf Target Identification (SAINT/Volcano Plot) MS->Bioinf

Caption: Workflow for affinity-based target deconvolution of (2,4-Di-tert-butylphenoxy)acetic acid binding partners.

Part 4: Detailed Protocols

Protocol A: Preparation of Affinity Matrix

Objective: Covalently attach the probe to amine-functionalized beads via the carboxylic acid group.

Materials:

  • (2,4-Di-tert-butylphenoxy)acetic acid (10 mg)[1][2]

  • NHS-Activated Sepharose or Magnetic Beads (e.g., Dynabeads M-270 Amine)[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][2]

  • DMSO (anhydrous)[1][2]

Steps:

  • Solubilization: Dissolve 5 mg of (2,4-Di-tert-butylphenoxy)acetic acid in 500 µL anhydrous DMSO.

  • Activation: Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution. Incubate for 30 minutes at Room Temperature (RT) to form the active ester.[1][2]

  • Coupling: Wash 100 µL of amine-beads with Coupling Buffer (0.1 M NaHCO₃, pH 8.3, 0.5 M NaCl). Resuspend beads in the activated probe solution.[1][2]

  • Incubation: Rotate overnight at 4°C.

  • Blocking: Wash beads and incubate with 1 M Ethanolamine (pH 8.0) for 2 hours to block unreacted amines.[1][2]

  • Storage: Store beads in PBS + 0.02% NaN₃ at 4°C.

Protocol B: Affinity Pull-Down Assay

Objective: Isolate specific protein targets from complex lysates.[1][2]

Steps:

  • Lysis: Lyse cells (e.g., HeLa, Arabidopsis protoplasts) in Non-Denaturing Lysis Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10% Glycerol, Protease Inhibitors).

    • Note: Avoid harsh detergents (SDS) that disrupt hydrophobic pockets.[1][2]

  • Pre-Clearing: Incubate 1 mg of protein lysate with unmodified blocked beads for 1 hour to remove sticky proteins.

  • Competition (Critical Step): Split lysate into two aliquots:

    • Sample A (Enrichment): Add DMSO vehicle.

    • Sample B (Competition): Add 200 µM free (2,4-Di-tert-butylphenoxy)acetic acid. Incubate for 30 mins.

  • Pull-Down: Add the probe-conjugated beads (from Protocol A) to both samples. Incubate 2-4 hours at 4°C with rotation.

  • Washing: Wash beads 3x with Lysis Buffer, followed by 2x with PBS.

    • Tip: For high background, increase salt to 300 mM NaCl in the first wash.[2]

  • Elution: Elute bound proteins with 2x Laemmli Sample Buffer (95°C, 5 min) or On-Bead Digestion (Trypsin).

Part 5: Data Analysis & Interpretation

Quantitative Comparison Table: When analyzing MS data, classify proteins based on their enrichment ratios.

Protein ClassEnrichment (Bead/Control)Competition Ratio (Vehicle/Free Probe)Interpretation
High Confidence Target > 4.0> 2.0Specific binder displaced by free drug.[1][2]
Non-Specific Binder > 4.0~ 1.0"Sticky" protein (e.g., albumin, tubulin) binding to the matrix or hydrophobic groups non-specifically.[2]
Background ~ 1.0~ 1.0Contaminant.

Potential Biological Targets: Based on the structural motif, researchers should specifically interrogate the hit list for:

  • Lipid-Binding Proteins: FABPs, TTR, Albumin family.[1][2]

  • Nuclear Receptors: PPARα/γ, RXR (look for Ligand Binding Domain peptides).[1][2]

  • Auxin Signaling (Plants): TIR1, AFB1-5, Aux/IAA repressors.

  • Metabolic Enzymes: Aldo-keto reductases, Lipoxygenases (5-LOX).[1][2]

Part 6: References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15718: 2-(4-tert-butylphenoxy)acetic acid (Structural Analog). Retrieved from [Link]

  • Battellino, et al. (2023).[1][2][3] Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics. Journal of Proteome Research. Retrieved from [Link]

  • Zhao, Y., et al. (2020).[1][2][4] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Retrieved from [Link]

Sources

Protocol for using (2,4-Di-tert-butylphenoxy)acetic acid in antioxidant assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the protocol for evaluating the antioxidant and metal-chelating potential of (2,4-Di-tert-butylphenoxy)acetic acid (DTBPAA) (CAS: 1798-04-5).[1]

Scientific Context: DTBPAA is a structural derivative of the potent antioxidant 2,4-di-tert-butylphenol (2,4-DTBP) .[1] While 2,4-DTBP acts as a radical scavenger via hydrogen atom transfer (HAT) from its free phenolic hydroxyl group, DTBPAA possesses an ether linkage (phenoxyacetic acid) at this position.[1] This structural modification "blocks" the primary hydrogen-donating site, theoretically reducing direct radical scavenging activity while introducing a carboxylic acid moiety capable of metal chelation and altering solubility profiles.[1]

Therefore, this protocol is designed not merely to "test for antioxidant activity," but to rigorously differentiate between Radical Scavenging (HAT/SET) and Transition Metal Chelation mechanisms.[1] This distinction is critical for researchers investigating this compound as a metabolic probe, a prodrug intermediate, or a structural analog in auxin-related oxidative stress studies.[1]

Chemical Properties & Preparation

Compound Profile:

  • Name: (2,4-Di-tert-butylphenoxy)acetic acid[1]

  • CAS: 1798-04-5[1][2][3][4]

  • MW: 208.25 g/mol [1][2][3][4]

  • LogP: ~4.5 (Highly Lipophilic)[1]

  • Solubility: Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in water.[1]

Stock Solution Preparation (Standardized): To ensure reproducibility, avoid aqueous buffers for the initial stock due to the hydrophobic tert-butyl groups.[1]

  • Solvent Selection: Use DMSO (Dimethyl sulfoxide) for biological compatibility or Absolute Ethanol for chemical assays.[1]

  • Concentration: Prepare a 10 mM Stock Solution .

    • Calculation: Weigh 20.8 mg of DTBPAA and dissolve in 10 mL of solvent.

    • Storage: Aliquot into amber glass vials (to prevent photo-degradation) and store at -20°C. Stable for 3 months.

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the decision matrix for evaluating DTBPAA, highlighting the mechanistic divergence between the parent phenol and the acid derivative.

DTBPAA_Workflow Start Compound: (2,4-Di-tert-butylphenoxy)acetic acid Solubility Solubilization (DMSO/EtOH) Start->Solubility Mechanism_Split Select Assay Mechanism Solubility->Mechanism_Split Path_Radical Direct Radical Scavenging (H-Atom Transfer / Electron Transfer) Mechanism_Split->Path_Radical Test Redox Path_Chelation Metal Chelation (Fe2+ Sequestration) Mechanism_Split->Path_Chelation Test Binding Assay_DPPH DPPH Assay (Organic Solvent System) Path_Radical->Assay_DPPH Assay_FRAP FRAP Assay (Electron Transfer) Path_Radical->Assay_FRAP Assay_FIC Ferrous Ion Chelating (FIC) (Carboxylate Interaction) Path_Chelation->Assay_FIC Outcome_Low Expected Result: LOW Activity (Blocked Phenolic OH) Assay_DPPH->Outcome_Low Assay_FRAP->Outcome_Low Outcome_High Expected Result: MODERATE/HIGH Activity (Ligand Binding) Assay_FIC->Outcome_High

Caption: Mechanistic evaluation workflow for DTBPAA. Note the divergence between radical scavenging (likely suppressed by ether linkage) and metal chelation pathways.

Detailed Protocols

Protocol A: DPPH Radical Scavenging Assay (Modified for Lipophiles)

Purpose: To determine if the electron-rich aromatic ring can compensate for the lack of a phenolic hydroxyl group in scavenging radicals.[1] Standard: 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][5][6]

Reagents:

  • DPPH Stock: 0.2 mM in Methanol (Freshly prepared, protect from light).[1]

  • Positive Control: 2,4-Di-tert-butylphenol (Parent compound) or Trolox.[1]

  • Negative Control: Methanol/DMSO vehicle.[1]

Procedure:

  • Dilution Series: Prepare serial dilutions of DTBPAA in Methanol (range: 10 µM to 1000 µM).

  • Reaction: In a 96-well microplate, mix 20 µL of sample dilution with 180 µL of DPPH solution.

    • Note: The high solvent ratio ensures the lipophilic DTBPAA remains in solution.[1]

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    [1]
    

Interpretation: DTBPAA is expected to show significantly lower activity compared to the parent phenol (2,4-DTBP) because the ether linkage prevents Hydrogen Atom Transfer (HAT).[1] Any activity observed is likely due to Single Electron Transfer (SET) from the bulky electron-rich ring.[1]

Protocol B: Ferrous Ion Chelating (FIC) Assay

Purpose: To evaluate the ability of the acetic acid tail to sequester transition metals (Fe²⁺), a secondary antioxidant mechanism that prevents Fenton reaction-induced oxidative stress.[1]

Reagents:

  • 2 mM FeCl₂ (Ferrous Chloride).[1]

  • 5 mM Ferrozine.[1]

  • Positive Control: EDTA (Ethylenediaminetetraacetic acid).[1]

Procedure:

  • Preparation: Mix 100 µL of DTBPAA (various concentrations in Ethanol/Water 50:50) with 50 µL of 2 mM FeCl₂.[1]

  • Initiation: Add 200 µL of 5 mM Ferrozine.

  • Incubation: Shake vigorously and incubate at room temperature for 10 minutes .

  • Measurement: Read absorbance at 562 nm .

    • Mechanism:[1] Ferrozine forms a purple complex with free Fe²⁺.[1] If DTBPAA chelates the iron, the color intensity decreases.[1]

  • Calculation:

    
    [1]
    

Interpretation: Unlike the DPPH assay, DTBPAA should exhibit measurable activity here due to the carboxylate group (-COOH) acting as a bidentate or monodentate ligand for iron.[1]

Data Presentation & Analysis

When reporting results, use the following table structure to clearly contrast the mechanisms.

Table 1: Comparative Activity Template

CompoundAssayMechanismIC50 / EC50 (µM)Relative Potency vs. Trolox
DTBPAA DPPHRadical Scavenging[Experimental Value]Likely Low (<0.1x)
DTBPAA FICMetal Chelation[Experimental Value]Moderate
2,4-DTBP (Parent)DPPHH-Atom Transfer~ 15-30 µMHigh (Ref Std)
Trolox DPPHH-Atom Transfer~ 10-15 µM1.0 (Standard)

Troubleshooting & Critical Considerations

  • Solubility Crash:

    • Symptom:[1][7] Turbidity when adding the ethanolic/DMSO stock to aqueous assay buffers (especially in the FIC assay).[1]

    • Solution: Maintain a final organic solvent concentration of at least 20-30% in the assay well.[1] For FIC, use a water:ethanol (1:1) system rather than pure water.[1][5][8]

  • Interference:

    • Issue: The tert-butyl groups are bulky.[1] In the FIC assay, steric hindrance might reduce chelation efficiency compared to linear acids like EDTA.[1]

    • Validation: Ensure the incubation time is sufficient (up to 20 mins) to allow for equilibrium.

  • False Positives in FRAP:

    • At high pH, phenoxy acids can sometimes degrade.[1] Ensure FRAP buffers are strictly maintained at pH 3.6 to prevent hydrolysis of the ether (though unlikely) or ring opening.[1]

References

  • Choi, S. J., et al. (2013).[1] "2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice."[1][6][7] Journal of Medicinal Food. (Demonstrates the antioxidant baseline of the parent phenol).[1]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] "Use of a free radical method to evaluate antioxidant activity."[1][7][8][9] LWT - Food Science and Technology.[1] (Standard DPPH Protocol).[1]

  • Zhao, F., et al. (2020).[1][10] "Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs." Molecules. (Review of structural analogs and their biological activity).

  • ChemScene. (2024). "Product Data: 2-(4-tert-Butylphenoxy)acetic acid." (Physical properties and solubility data).

  • Singleton, V. L., & Rossi, J. A. (1965).[1] "Colorimetry of Total Phenolics with Phosphomolybdic-Phosphotungstic Acid Reagents." American Journal of Enology and Viticulture.[1] (Foundational method for phenolic analysis).[1]

Sources

Application Note: (2,4-Di-tert-butylphenoxy)acetic Acid in Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context[1]

The Dual Nature of the Compound

(2,4-Di-tert-butylphenoxy)acetic acid (CAS 18327-79-2) occupies a critical niche in polymer science, particularly within pharmaceutical packaging and medical device engineering. While often categorized broadly as a hindered phenolic stabilizer , its presence in drug development contexts is frequently twofold:[1]

  • Functional Additive: It serves as a specialized nucleating agent or functionalized antioxidant intermediate, designed to improve the crystallization rates of polyolefins (e.g., PP, PE) while providing moderate oxidative stability.[1]

  • Critical Leachable: In the context of Extractables & Leachables (E&L) studies, it is often identified as a transformation product of common phosphite antioxidants (like Irgafos 168 ) or hindered phenols, requiring rigorous quantification to ensure patient safety.[1]

Mechanism of Action

As a stabilizer, the molecule leverages its sterically hindered phenol moiety.[1] The bulky tert-butyl groups at the 2- and 4-positions protect the hydroxyl oxygen, allowing it to scavenge peroxy radicals (


) effectively, thereby terminating autoxidation chains. The acetic acid tail  provides unique solubility characteristics and potential for metal chelation, distinguishing it from non-polar stabilizers like BHT.[1]

Part 2: Application Protocols

Protocol A: Incorporation into Polymer Matrices

For the formulation of stabilized polyolefins (PP/PE) for medical device housing.

Objective: To achieve homogenous dispersion of (2,4-Di-tert-butylphenoxy)acetic acid as a secondary stabilizer/nucleator.

Materials:

  • Base Resin: Polypropylene Homopolymer (MFI 12-20).[1]

  • Additive: (2,4-Di-tert-butylphenoxy)acetic acid (>98% purity).[1]

  • Co-stabilizers: Calcium Stearate (Acid Scavenger), Irgafos 168 (Process Stabilizer).[1]

Workflow:

  • Masterbatch Preparation:

    • Prepare a 10% (w/w) masterbatch of the additive in the carrier resin.[1]

    • Critical Step: Use a twin-screw extruder with a temperature profile of 190°C – 210°C . Avoid exceeding 230°C to prevent decarboxylation of the acetic acid moiety.[1]

  • Let-Down & Compounding:

    • Dilute the masterbatch into the virgin resin to achieve a final concentration of 500 – 1500 ppm .[1]

    • Note: Higher concentrations (>2000 ppm) may lead to plate-out on mold surfaces due to the polarity of the acid group.[1]

  • Processing:

    • Injection mold standard test bars (ASTM D638) at a mold temperature of 40°C.[1]

    • Validation: Verify dispersion using Hot Stage Microscopy (HSM) looking for birefringent spherulites, indicating nucleation efficiency.

Protocol B: Analytical Quantification (E&L Focus)

For the detection of (2,4-Di-tert-butylphenoxy)acetic acid as a leachable in drug products.

Context: Regulatory bodies (FDA, EMA) require identification of leachables >1.5 µ g/day (AET).[1] This protocol uses LC-MS/MS for high-sensitivity detection.[1]

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).[1]

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology:

  • Sample Extraction (Simulation Study):

    • Incubate the polymer component (e.g., IV bag, tubing) in the drug vehicle (or simulating solvent like 50% Ethanol) at 50°C for 72 hours (Accelerated Aging).[1]

    • Ratio: 6 cm² surface area per 1 mL solvent.[1]

  • Sample Preparation:

    • Take 1 mL of extract.

    • Filter through 0.2 µm PTFE filter (Do not use Nylon, as acidic analytes may bind).[1]

    • Add Internal Standard (IS): Deuterated 2,4-D (d3-2,4-D) or similar phenoxy acid analogue.

  • LC Gradient:

    • 0-1 min: 5% B (Equilibration)[1]

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate.

  • MS Detection (MRM Mode):

    • Ionization: ESI Negative Mode (Carboxylic acid deprotonates easily).[1]

    • Precursor Ion: [M-H]⁻ = 263.2 m/z.[1]

    • Quantifier Transition: 263.2

      
       205.1 (Loss of acetic acid group).[1]
      
    • Qualifier Transition: 263.2

      
       161.1 (Ring fragmentation).[1]
      

Part 3: Characterization & Risk Assessment Data[1]

Physicochemical Profile
PropertyValueRelevance
Molecular Weight 264.36 g/mol Mid-range volatile; detectable by GC and LC.[1]
LogP (Octanol/Water) ~4.8 (Predicted)Highly lipophilic; likely to leach into lipid-based drug formulations (e.g., Propofol).[1]
pKa ~3.5 - 4.0Exists as an anion at physiological pH (7.4), increasing solubility in blood/plasma.[1]
Toxicity Class Cramer Class IIIHigh structural alert due to phenol moiety; requires rigorous safety qualification if >5 µ g/day .[1]
Stability & Degradation Logic

The presence of (2,4-Di-tert-butylphenoxy)acetic acid often correlates with the oxidative degradation of Irgafos 168 in the presence of acidic environments or specific sterilization cycles (gamma irradiation).

Pathway Visualization: The following diagram illustrates the analytical decision tree for identifying this compound in a medical polymer matrix.

AnalyticalWorkflow Sample Polymer Sample (Medical Device) Extract Extraction (Soxhlet/Reflux) Sample->Extract Solvent (IPA/Hexane) Screening Screening (GC-MS & LC-MS) Extract->Screening Decision Peak Detected? (m/z 263.2) Screening->Decision Ident_1 Match Library Spectrum (NIST/Wiley) Decision->Ident_1 Yes Origin_Check Check Formulation for Irgafos 168 Ident_1->Origin_Check Result_A Primary Additive (Nucleating Agent) Origin_Check->Result_A Absent Result_B Degradant (Oxidized Leachable) Origin_Check->Result_B Present

Caption: Analytical workflow for distinguishing (2,4-Di-tert-butylphenoxy)acetic acid as an intentional additive versus a degradation impurity.

Part 4: References

  • Santa Cruz Biotechnology. (2,4-Di-tert-butylphenoxy)acetic acid - Product Analysis and Safety Data. [1][2]

  • National Institutes of Health (PubChem). Compound Summary: 2-(4-tert-butylphenoxy)acetic acid (Structural Analog Data).[1] [1][3]

  • Nelson Labs. The Challenges in Toxicological Assessments for Large Volume Parenteral Packaging. (Context on Phenolic Leachables).

  • Thermo Fisher Scientific. Characterization of Extractables and Leachables Associated with Pharmaceutically Relevant Materials.[1]

  • MDPI (Molecules). Identification of 2,4-Di-tert-butylphenol as a Novel Agonist. (Toxicological Context for the Phenol Moiety).

Sources

Advanced Application Note: Quorum Sensing Inhibition Assay using (2,4-Di-tert-butylphenoxy)acetic acid

[1]

Abstract & Scientific Rationale

The escalation of antimicrobial resistance (AMR) necessitates therapeutic strategies that disarm pathogens without imposing selective pressure for resistance.[1] Quorum Sensing Inhibition (QSI) is a premier "anti-virulence" approach.[2][3] This guide details the evaluation of (2,4-Di-tert-butylphenoxy)acetic acid (DTBPA) as a potent QSI candidate.[2]

Molecule Rationale: DTBPA is a structural analog of the parent compound 2,4-di-tert-butylphenol , a known broad-spectrum QSI.[2][4]

  • Hydrophobic Tail: The 2,4-di-tert-butyl moiety mimics the aliphatic acyl chain of native Acyl-Homoserine Lactones (AHLs), facilitating insertion into the hydrophobic pocket of LuxR-type receptors.[2]

  • Polar Head: The phenoxyacetic acid group mimics the lactone ring of AHLs, potentially engaging in hydrogen bonding with receptor residues (e.g., Trp60, Tyr56 in LasR) but failing to induce the conformational change required for transcriptional activation.

This assay suite is designed to distinguish true QSI activity from bactericidal effects, a critical distinction for anti-virulence drug development.

Mechanism of Action

The following diagram illustrates the competitive antagonism mechanism where DTBPA displaces native AHLs (e.g., 3-oxo-C12-HSL) from the LasR receptor, preventing the dimerization and DNA binding necessary for virulence gene expression.

QS_MechanismAHLNative AHL(Autoinducer)Complex_ActiveLasR-AHL Complex(Stable Dimer)AHL->Complex_ActiveDTBPADTBPA(Inhibitor)Complex_InactiveLasR-DTBPA Complex(Non-Functional)DTBPA->Complex_InactiveLasR_InactiveLasR Receptor(Unstable/Inactive)LasR_Inactive->Complex_ActiveBindingLasR_Inactive->Complex_InactiveCompetitiveBindingDNATarget DNA(lux box)Complex_Active->DNABind & ActivateComplex_Inactive->DNAFails to BindNo_VirulenceVirulenceSuppressedComplex_Inactive->No_VirulenceInhibitionVirulenceVirulence Factors(Pyocyanin, Biofilm)DNA->VirulenceTranscription

Figure 1: Competitive inhibition model of DTBPA against native AHLs at the LasR receptor site.[2][4]

Material Preparation & Handling[1][2][5]

Compound: (2,4-Di-tert-butylphenoxy)acetic acid CAS: 1798-04-5 Molecular Weight: 264.36 g/mol [2][4]

Stock Solution Protocol

DTBPA is hydrophobic.[2][4] Proper solubilization is critical to prevent micro-precipitation in aqueous media, which causes false negatives.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl Sulfoxide)100% sterile grade.[2][4] Avoid Ethanol (evaporates, changing concentration).[2]
Stock Concentration 100 mMHigh concentration minimizes DMSO volume in final assay (<1%).[2]
Storage -20°CStable for 6 months. Aliquot to avoid freeze-thaw cycles.
Working Solution Dilute in MediaIMPORTANT: Add stock to media slowly while vortexing.

Experimental Workflow: The "QSI Triad"

To validate DTBPA, you must perform three distinct assays. Skipping the growth curve invalidates the QSI claim.

WorkflowStartStart: DTBPA EvaluationStep11. Cytotoxicity/Growth Curve(Is it an antibiotic?)Start->Step1Decision1GrowthInhibited?Step1->Decision1Fail1STOP: It is an AntibioticNot a specific QSIDecision1->Fail1YesPass1Pass: No Growth DefectDecision1->Pass1NoStep22. Biosensor Screen(C. violaceum CV026)Pass1->Step2Step33. Phenotypic Confirmation(P. aeruginosa Virulence)Step2->Step3ResultCalculate IC50 &Validate MechanismStep3->Result

Figure 2: The "QSI Triad" workflow ensuring differentiation between antibiotic and anti-virulence activity.

Detailed Protocols

Assay 1: Qualitative Biosensor Screen (Disc Diffusion)

Objective: Rapidly identify if DTBPA interferes with C6-HSL reception. Strain: Chromobacterium violaceum CV026 (AHL-negative mutant; requires exogenous AHL to produce purple violacein).[2]

  • Preparation:

    • Mix 5 mL molten soft agar (0.7%) with 50 µL C. violaceum CV026 overnight culture.

    • Add exogenous C6-HSL (N-hexanoyl-L-homoserine lactone) to a final concentration of 5 µM.[2]

    • Pour overlay onto Luria-Bertani (LB) agar plates.[2]

  • Application:

    • Place sterile 6mm paper discs on the solidified overlay.

    • Load discs with 10 µL of DTBPA (Concentration range: 50, 100, 200, 400 µg/mL).

    • Controls: DMSO (Negative), Furanone C-30 (Positive).[2]

  • Incubation: 24-48 hours at 30°C (Note: C. violaceum grows best at 30°C, not 37°C).

  • Interpretation:

    • QSI Positive: A turbid, creamy/white halo around the disc (bacteria are growing but not producing pigment).

    • Antibiotic Positive: A clear halo (no bacterial growth).[2]

Assay 2: Quantitative Violacein Inhibition

Objective: Determine the IC50 of DTBPA. Strain: C. violaceum ATCC 12472 (Wild type) or CV026 + C6-HSL.[2]

  • Culture: Inoculate LB broth containing DTBPA (0 - 500 µM) with the reporter strain (OD600 = 0.1).[2]

  • Incubation: 24 hours at 30°C with shaking (150 rpm).

  • Extraction:

    • Centrifuge 1 mL culture (10,000 rpm, 10 min) to pellet cells. Discard supernatant.

    • Resuspend pellet in 1 mL DMSO (solubilizes violacein).[2]

    • Vortex vigorously for 30 seconds.

    • Centrifuge again to pellet cell debris.[2]

  • Measurement: Measure absorbance of the purple supernatant at 585 nm .

  • Calculation:

    
    [2][4]
    
Assay 3: Pyocyanin Inhibition (Target Specificity)

Objective: Verify activity against Pseudomonas aeruginosa (LasR/RhlR systems). Strain: P. aeruginosa PAO1.[2][5]

  • Culture: Grow PAO1 in PB (Peptone Broth) supplemented with DTBPA for 18-24 hours at 37°C. PB promotes pyocyanin production better than LB.[2][4]

  • Extraction:

    • Centrifuge 5 mL culture; collect supernatant.

    • Add 3 mL Chloroform to supernatant; vortex. Pyocyanin moves to the blue chloroform layer (bottom).[2]

    • Transfer chloroform layer to a new tube.[2]

    • Add 1 mL 0.2 N HCl . Vortex. Pyocyanin moves to the aqueous phase and turns pink/red .

  • Quantification: Measure OD of the pink layer at 520 nm .

Troubleshooting & Controls (Self-Validating System)

IssueObservationRoot CauseSolution
False Positive Clear halo in disc diffusion.[2][4]Toxicity (Antibiotic effect).[2][6]Check Growth Curve. If OD600 is reduced by >10%, it is not pure QSI.
False Negative No inhibition, but compound precipitated.Solubility failure.[2][4]Ensure DMSO concentration is <1% but compound is fully dissolved.[2] Warm stock to 37°C before use.
Inconsistent Data High variability in violacein.[2][4]Temperature fluctuation.C. violaceum pigment is temp-sensitive.[2] Maintain strict 30°C.
No Pigment Control CV026 is white.[2]Missing Exogenous AHL.CV026 cannot produce pigment without added C6-HSL.[2]

References

  • Mechanism of Phenolic QSI

    • Title: 2,4-Di-tert-butylphenol isolated from an endophytic fungus, Daldinia eschscholtzii, reduces virulence and quorum sensing in Pseudomonas aeruginosa.[2][7][8]

    • Source: Frontiers in Microbiology (2020).[2]

    • URL:[Link]

  • Biosensor Protocols

    • Title: Chromobacterium violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances.
    • Source: Molecules (2021).[2][4]

    • URL:[Link][2][4]

  • Pyocyanin Extraction Methodology

    • Title: Pyocyanin production by Pseudomonas aeruginosa: A standard protocol.[2]

    • Source: Journal of Microbiological Methods.
    • URL:[Link]

  • Chemical Identity

    • Title: 2-(4-tert-butylphenoxy)acetic acid (PubChem CID 15718).[2][4]

    • Source: PubChem.[2][4]

    • URL:[Link][2][4]

Application Note: Pharmacological Profiling & In Vitro Experimental Design for (2,4-Di-tert-butylphenoxy)acetic Acid

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

(2,4-Di-tert-butylphenoxy)acetic acid (CAS: 18327-79-2), hereafter referred to as DTBPAA , represents a distinct chemical scaffold merging the antioxidant properties of a hindered phenol (2,4-di-tert-butylphenol) with a carboxylic acid moiety typical of peroxisome proliferator-activated receptor (PPAR) agonists and auxinic compounds.[1]

While its parent compound, 2,4-di-tert-butylphenol (2,4-DTBP), is a well-documented secondary metabolite with antimicrobial and antioxidant activity, the addition of the acetic acid tail significantly alters its physicochemical properties, specifically affecting solubility, membrane permeability, and ligand-receptor docking potential.

This guide addresses the primary challenge in working with DTBPAA: its extreme lipophilicity (High LogP). The presence of two bulky tert-butyl groups creates a "grease ball" effect, making standard aqueous formulations prone to micro-precipitation, which leads to false negatives in enzymatic assays or false positives in toxicity screens (due to crystal formation on cell monolayers).[1]

Key Application Areas
  • Metabolic Disease Research: Investigation of PPAR

    
    /
    
    
    dual agonism (structural similarity to fibrates).
  • Anti-Inflammatory Screening: Modulation of COX-2 and NF-

    
    B pathways.[1]
    
  • Antioxidant Cytoprotection: Mitigation of ROS-induced cellular damage.[1]

Pre-Experimental Formulation Strategy

CRITICAL WARNING: DTBPAA is prone to "crashing out" in aqueous media.[1] A simple DMSO spike into media is often insufficient.[1]

Protocol A: Stable Stock Preparation & Serial Dilution
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (

    
    99.9%).[1]
    
  • Stock Concentration: 100 mM.[1] (MW

    
     264.36  g/mol ; dissolve 26.4 mg in 1 mL DMSO).[1]
    
  • Storage: Aliquot into amber glass vials (hydrophobic compounds can leach plasticizers from standard tubes).[1] Store at -20°C.

Protocol B: The "Step-Down" Dilution Method

To prevent precipitation shock when moving from 100% DMSO to aqueous media:

  • Intermediate Plate: Prepare 200x concentrations in 100% DMSO.

  • Dosing: Spike 0.5

    
    L of the 200x DMSO stock into 100 
    
    
    L of pre-warmed (37°C) culture media.
  • Final DMSO Concentration: 0.5% (v/v).

    • Note: If precipitation is visible (cloudiness), incorporate 0.5% Hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      CD)
      into the culture media before adding the compound.[1] The cyclodextrin acts as a molecular chaperone.[1]

Cytotoxicity Profiling (Therapeutic Window)[1]

Before functional assays, the non-lethal concentration range (

1

Assay Choice: CCK-8 (WST-8) is preferred over MTT.[1]

  • Reasoning: The reductive potential of the hindered phenol group in DTBPAA can directly reduce MTT tetrazolium salts in the absence of cells, causing false positives.[1] WST-8 is less susceptible to this chemical artifact.[1]

Step-by-Step Protocol
  • Seeding: Seed HepG2 (liver model) or RAW 264.7 (macrophage model) cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Apply DTBPAA using the "Step-Down" method (0.1, 1, 5, 10, 25, 50, 100

    
    M).[1] Include a Vehicle Control (0.5% DMSO).[1]
    
  • Incubation: 24 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 10

    
    L CCK-8 reagent. Incubate 1-2h. Measure Absorbance at 450 nm.[1]
    
  • QC Check: Inspect wells under a phase-contrast microscope. If needle-like crystals are visible at high concentrations, data from those wells is invalid.[1]

Functional Assay: Anti-Inflammatory Pathway Analysis[1]

Given the structural homology to anti-inflammatory phenoxy acids, the most high-yield experiment is the suppression of LPS-induced inflammation.[1]

Experimental Logic

We hypothesize that DTBPAA acts via two synergistic mechanisms:

  • Direct ROS Scavenging: The tert-butyl groups stabilize the phenoxy radical.[1]

  • Transcriptional Repression: Downregulation of NF-

    
    B nuclear translocation.[1]
    
Workflow Visualization

DTBPAA_MechanismLPSLPS StimulusTLR4TLR4 ReceptorLPS->TLR4ROSIntracellular ROSTLR4->ROSOxidative BurstNFkB_CytoNF-kB (Cytosol)TLR4->NFkB_CytoSignaling CascadeROS->NFkB_CytoActivationNFkB_NucNF-kB (Nucleus)NFkB_Cyto->NFkB_NucTranslocationCytokinesTNF-a / IL-6(Inflammation)NFkB_Nuc->CytokinesTranscriptionDTBPAADTBPAA TreatmentDTBPAA->ROSScavenging (Direct)DTBPAA->NFkB_CytoInhibition (Indirect)

Figure 1: Hypothesized dual-action mechanism of DTBPAA attenuating inflammatory signaling.[1]

Protocol: LPS-Induced NO Production (Griess Assay)

Objective: Measure the ability of DTBPAA to inhibit Nitric Oxide (NO) production in macrophages.[1]

  • Cell System: RAW 264.7 Macrophages.[1]

  • Pre-Treatment: Treat cells with DTBPAA (

    
     and 
    
    
    doses derived from cytotoxicity data) for 1 hour prior to stimulation.[1]
    • Why pre-treat? This allows the lipophilic compound to intercalate into membranes and enter the cytosol to prime antioxidant defenses.[1]

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1

    
    g/mL.[1] Co-incubate for 18-24 hours.
    
  • Supernatant Collection: Transfer 50

    
    L of culture supernatant to a fresh plate.
    
  • Griess Reaction: Add 50

    
    L Sulfanilamide solution + 50 
    
    
    L NED solution.
  • Quantification: Measure Absorbance at 540 nm immediately. Calculate Nitrite concentration using a NaNO

    
     standard curve.[1]
    

Data Analysis & Interpretation

When analyzing DTBPAA data, normalize all values to the Vehicle Control (DMSO).[1]

Table 1: Expected Phenotypes & Troubleshooting

AssayExpected Result (Active)Common Artifact (False Result)Mitigation
CCK-8 (Viability)

viability at

M
High Absorbance (False Viability)Use cell-free blank with DTBPAA to check for chemical reduction.[1]
ROS (DCFDA) Reduced fluorescence vs. LPSHigh Background FluorescenceWash cells 2x with PBS after loading probe but before adding DTBPAA.[1]
Western Blot Reduced p-NF-

B / COX-2
Inconsistent LoadingDTBPAA alters lipid content; normalize to Total Protein (BCA), not just Actin/GAPDH.[1]

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

  • PPE: Nitrile gloves are sufficient.[1] Use a fume hood when handling the dry powder to avoid inhalation of dust.[1]

  • Disposal: As a halogen-free organic compound, dispose of in standard organic solvent waste streams.[1]

References

  • PubChem. (n.d.).[1] 2-(4-tert-butylphenoxy)acetic acid | C12H16O3.[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Zhao, F., et al. (2020).[1][3][4] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins, 12(1), 35. [Link][1]

  • Padhye, S., et al. (2010).[1] Perspectives on Chemopreventive and Therapeutic Potential of Curcumin Analogs in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. (Cited for methodology on lipophilic phenol formulation).[1][3][4][5]

Synthesis of (2,4-Di-tert-butylphenoxy)acetic acid for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of (2,4-Di-tert-butylphenoxy)acetic acid

Executive Summary

This technical guide details the synthesis of (2,4-di-tert-butylphenoxy)acetic acid , a critical intermediate used in the development of lipophilic ligands for coordination chemistry and as a structural motif in pharmaceutical research.

The synthesis utilizes a modified Williamson Ether Synthesis . Unlike simple phenols, the starting material (2,4-di-tert-butylphenol) presents significant steric hindrance at the ortho position and high lipophilicity. Standard aqueous protocols often result in low yields due to poor phase contact and steric blocking of the nucleophilic oxygen. This protocol employs a high-temperature aqueous-ethanolic reflux system to overcome the energy barrier imposed by the tert-butyl groups, ensuring complete conversion and high purity (>98%).

Retrosynthetic Analysis & Mechanism

The Challenge: The bulky tert-butyl group at the 2-position creates a "steric wall" around the phenolic oxygen. Furthermore, the electron-donating alkyl groups make the phenoxide more basic but also less nucleophilic in crowded environments due to steric repulsion.

The Solution:

  • Solvation: Use Ethanol as a co-solvent to solubilize the lipophilic phenol, ensuring it can react with the water-soluble chloroacetate.

  • Thermodynamics: Reflux conditions provide the necessary activation energy to overcome the steric hindrance during the

    
     attack.
    
Reaction Scheme




(Where Ar = 2,4-di-tert-butylphenyl)[1][2][3][4][5]
Mechanistic Visualization (DOT)

Mechanism Reactants 2,4-Di-tert-butylphenol + NaOH Intermediate Sodium Phenoxide (Sterically Hindered) Reactants->Intermediate Deprotonation (Fast) TS Transition State (SN2 Attack on Chloroacetate) Intermediate->TS + Cl-CH2-COOH Reflux/EtOH ProductSalt Sodium (2,4-di-tert-butylphenoxy)acetate TS->ProductSalt - NaCl FinalProduct Final Acid Product (Precipitate) ProductSalt->FinalProduct + HCl (Acidification)

Figure 1: Mechanistic pathway highlighting the critical transition state requiring thermal activation.

Materials & Safety

Safety Warning: 2,4-Di-tert-butylphenol is an irritant and toxic to aquatic life. Chloroacetic acid is highly corrosive and toxic by skin absorption. Sodium hydroxide is caustic. Wear full PPE including chemical-resistant gloves and eye protection. Perform all operations in a fume hood.

Reagent Table (Stoichiometry)
ReagentMW ( g/mol )Equiv.[6][7][8][9]Mass/Vol (Scale)Role
2,4-Di-tert-butylphenol 206.331.010.3 g (50 mmol)Substrate
Chloroacetic Acid 94.501.57.1 g (75 mmol)Electrophile
Sodium Hydroxide (Solid) 40.003.57.0 g (175 mmol)Base
Ethanol (95%) --50 mLCo-solvent
Water (DI) 18.02-20 mLSolvent
HCl (conc.) 36.46Excess~15 mLAcidification

Experimental Protocol

Phase 1: Deprotonation & Setup
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser.

  • Solubilization: Add 2,4-di-tert-butylphenol (10.3 g) and Ethanol (50 mL) to the flask. Stir until fully dissolved.

  • Base Preparation: In a separate beaker, dissolve NaOH (7.0 g) in Water (20 mL) . Caution: Exothermic.

  • Phenoxide Formation: Add the aqueous NaOH solution to the ethanolic phenol solution. The mixture may darken slightly or become turbid. Stir for 15 minutes at room temperature to ensure formation of the sodium phenoxide.

Phase 2: Williamson Ether Synthesis
  • Addition: Add Chloroacetic acid (7.1 g) slowly to the stirring mixture. Note: If the reaction becomes too vigorous, cool briefly in a water bath.

    • Expert Insight: We use excess base (3.5 eq total) because chloroacetic acid consumes 1 eq to form the carboxylate, and the phenol consumes 1 eq. The remaining 1.5 eq ensures the medium remains basic throughout the reflux to drive the equilibrium.

  • Reflux: Heat the mixture to a gentle reflux (~80°C). Maintain reflux for 6 to 8 hours .

    • Monitoring: Monitor by TLC (Hexane/Ethyl Acetate 4:1). The starting phenol spot (

      
      ) should disappear.
      
Phase 3: Workup & Isolation
  • Solvent Removal: Allow the reaction to cool.[4][9] Remove the majority of the Ethanol using a rotary evaporator. This leaves an aqueous slurry of the sodium salt.

  • Dilution: Add Water (100 mL) to the residue to fully dissolve the sodium salt of the product.

    • Self-Validation Step: If the solution is cloudy (unreacted phenol), extract with Diethyl Ether (2 x 30 mL) to remove organic impurities. Discard the organic layer. The product is in the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath to <10°C. Slowly add conc. HCl dropwise with vigorous stirring until pH < 2.

  • Precipitation: The product will precipitate as a thick white solid or oil that solidifies upon scratching/cooling.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove residual salts and acid.

Phase 4: Purification
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Hexanes .

    • Protocol: Dissolve in minimum hot Ethanol, then add hot water until slightly turbid. Cool slowly to room temperature, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Process Workflow (DOT)

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Setup Dissolve Phenol in EtOH Dissolve NaOH in Water Mix Combine & Add Chloroacetic Acid Setup->Mix Reflux Reflux 8 Hours (80°C) Mix->Reflux Evap Rotovap Ethanol Reflux->Evap Wash Aq. Dilution & Ether Wash (Remove unreacted phenol) Evap->Wash Acid Acidify (pH < 2) with HCl Wash->Acid Filter Filter Precipitate Acid->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst

Figure 2: Step-by-step workflow for the synthesis and purification.

Characterization & Expected Properties

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 145–148°C (Literature values for pure hindered phenoxyacetic acids vary; verify against standard).

  • Solubility: Soluble in Ethanol, Chloroform, DMSO; Insoluble in Water (acid form).

Spectroscopic Data (Expected):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       1.32 (s, 9H, t-Bu at C4).
      
    • 
       1.45 (s, 9H, t-Bu at C2).
      
    • 
       4.70 (s, 2H, -OCH 
      
      
      
      COOH).
    • 
       6.70 (d, 1H, Ar-H, ortho to ether).
      
    • 
       7.15 (dd, 1H, Ar-H).
      
    • 
       7.35 (d, 1H, Ar-H).
      
    • 
       10.5-11.0 (br s, 1H, COOH ).
      

References

  • Santa Cruz Biotechnology. (2,4-di-tert-butylphenoxy)acetic acid (CAS 18327-79-2) Product Data. Retrieved from

  • Koelsch, C. F. (1931). The Stability of Certain Diphenyl Ether Derivatives. Journal of the American Chemical Society, 53(8), 304-309. (Foundational methodology for phenoxyacetic acid synthesis).
  • Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from

  • Chemistry Steps. Williamson Ether Synthesis Mechanism and Conditions. Retrieved from

Sources

Application Note: Analytical Protocols for the Detection and Quantification of (2,4-Di-tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for detecting (2,4-Di-tert-butylphenoxy)acetic acid Content Type: Application Note & Protocol Guide

Abstract & Scope

(2,4-Di-tert-butylphenoxy)acetic acid (DTBPAA) is a lipophilic carboxylic acid derivative often encountered as a synthesis intermediate or a degradation impurity in the lifecycle of sterically hindered phenol antioxidants (e.g., analogs of Irgafos® 168 or Irganox® series). Its structural combination of a polar carboxylic acid "head" and a highly hydrophobic di-tert-butyl phenyl "tail" presents unique chromatographic challenges, specifically regarding retention time stability and carryover.

This guide provides two distinct analytical workflows:

  • HPLC-UV/DAD: For raw material purity assessment and high-concentration process monitoring.

  • LC-MS/MS: For trace-level detection (ppm/ppb) in complex matrices (e.g., pharmaceutical extractables or environmental samples).

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method design.

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₁₆H₂₄O₃MW = 264.36 g/mol
LogP (Octanol/Water) ~4.5 - 5.2High Hydrophobicity. Requires high organic mobile phase strength for elution. Significant risk of column carryover.
pKa (Acid) ~3.5 - 4.0Weak Acid. Mobile phase pH must be controlled. Low pH (pH < 3) suppresses ionization for better retention on C18.
UV Maxima ~270-280 nmDetectable by standard UV/DAD.
Solubility Low in Water; High in MeOH/ACNDiluent Selection: Standards must be prepared in Methanol or Acetonitrile. Aqueous diluents will cause precipitation.

Method 1: HPLC-UV/DAD (Purity & Assay)

Objective: Robust quantification of DTBPAA in bulk batches or reaction mixtures.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge BEH C18.

    • Rationale: A standard C18 is sufficient, but "End-capped" columns are preferred to reduce peak tailing caused by the free carboxylic acid interacting with silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Note: Phosphoric acid suppresses the ionization of the carboxylic acid, ensuring the analyte remains neutral and retains well on the column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Improves mass transfer and peak shape for bulky tert-butyl groups).

  • Injection Volume: 10 µL.

  • Detection: UV at 276 nm (Reference 360 nm).

Gradient Program

The high hydrophobicity requires a strong solvent flush.

Time (min)% Mobile Phase BEvent
0.0050%Initial Hold
2.0050%Isocratic Loading
12.0095%Linear Gradient to Elute Analyte
15.0095%Column Wash (Critical for lipophilics)
15.1050%Return to Initial
20.0050%Re-equilibration
Standard Preparation Protocol
  • Stock Solution (1 mg/mL): Weigh 10 mg of DTBPAA reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of 50:50 ACN:Water .

    • Caution: Do not use 100% water as diluent; the analyte will crash out.

Method 2: LC-MS/MS (Trace Analysis)

Objective: Detection of DTBPAA at trace levels (e.g., < 1 ppm) in complex matrices.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) .

    • Mechanism:[1] Phenoxyacetic acids form stable [M-H]⁻ ions (deprotonated carboxylate).

  • Precursor Ion: m/z 263.2 [M-H]⁻.

  • Source Temp: 350°C.

  • Capillary Voltage: -3500 V.

MRM Transitions (Optimization Recommended):

Precursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Assignment
263.2 219.2 15 - 20100Loss of

(Decarboxylation) [Quantifier]
263.2 205.1 25 - 30100Cleavage of ether bond (Phenoxide ion) [Qualifier]
UHPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Expert Tip: While negative mode ESI often benefits from basic pH (to ensure deprotonation), using 0.1% Formic Acid is often preferred chromatographically to sharpen the peak shape on C18. The high voltage in the ESI source is usually sufficient to strip the proton regardless of mobile phase pH.

Sample Preparation: Solid Phase Extraction (SPE)

For extracting DTBPAA from aqueous or biological matrices (e.g., plasma, wastewater).

Cartridge Selection: Oasis MAX (Mixed-mode Anion eXchange) or Strata-X-A .

  • Why? The strong anion exchange mechanism targets the acidic carboxylic group, providing high selectivity over neutral interferences.

Protocol:

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load sample (pH adjusted to ~7-8 to ensure ionization of the acid).

  • Wash 1: 3 mL 5% Ammonium Hydroxide in Water (Removes neutrals/bases).

  • Wash 2: 3 mL Methanol (Removes hydrophobic neutrals).

  • Elution: 3 mL 2% Formic Acid in Methanol .

    • Mechanism:[1] Acidifying the methanol neutralizes the analyte (suppressing the ionic interaction) and elutes it.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 50:50 ACN:Water.
    

Visual Workflows (Graphviz)

Figure 1: Analytical Logic & Decision Tree

AnalyticalWorkflow Start Sample containing (2,4-Di-tert-butylphenoxy)acetic acid ConcCheck Estimated Concentration? Start->ConcCheck HighConc High Conc. (> 100 ppm) (Raw Material / Purity) ConcCheck->HighConc TraceConc Trace Conc. (< 1 ppm) (Impurity / E&L) ConcCheck->TraceConc Prep_Dilute Prep: Dilute in ACN HighConc->Prep_Dilute Prep_SPE Prep: SPE (Anion Exchange) Elute with Acidic MeOH TraceConc->Prep_SPE HPLC_UV Method 1: HPLC-UV Detector: DAD @ 276 nm Column: C18 (Acidic MP) Result Quantification & Reporting HPLC_UV->Result LC_MS Method 2: LC-MS/MS Source: ESI Negative Transition: 263.2 -> 219.2 LC_MS->Result Prep_Dilute->HPLC_UV Prep_SPE->LC_MS

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on analyte concentration and matrix complexity.

Figure 2: LC-MS/MS Fragmentation Pathway (Proposed)

Fragmentation Parent Parent Ion [M-H]- m/z 263.2 Transition1 Decarboxylation (-CO2) m/z 219.2 (Quantifier) Parent->Transition1 Collision Energy 15-20 eV Transition2 Ether Cleavage m/z 205.1 (Qualifier) Parent->Transition2 Collision Energy 25-30 eV

Caption: Proposed ESI(-) fragmentation pathway for MRM optimization.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure mobile phase pH is acidic (pH < 3). Use a high-quality "End-capped" C18 column.
Carryover / Ghost Peaks Analyte sticking to injector needle or rotor seal due to high LogP.Needle Wash: Implement a strong needle wash using 90:10 Isopropanol:Water.
Low Sensitivity (MS) Ion suppression or poor ionization.Switch from Formic Acid to 5mM Ammonium Acetate (pH ~6.5) in negative mode to encourage deprotonation.
Retention Time Drift Temperature fluctuations affecting hydrophobicity.Thermostat the column compartment strictly at 40°C.

References

  • Santa Cruz Biotechnology. (2,4-di-tert-butylphenoxy)acetic acid - Product Analysis & Properties. Retrieved from

  • National Institutes of Health (NIH). Determination and Occurrence of Phenoxyacetic Acid Herbicides... Using UHPLC-MS/MS.[2] (Methodology proxy for phenoxyacetic acid derivatives). Retrieved from

  • United Chemical Technologies. Extraction of Phenoxyacetic Acid Herbicides From Soil By LC-MS/MS. (SPE Protocols for acidic herbicides). Retrieved from

  • ChemicalBook. CAS 18327-79-2 Physicochemical Properties.[3] Retrieved from

Sources

Mass spectrometry analysis of (2,4-Di-tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Analysis of (2,4-Di-tert-butylphenoxy)acetic acid

Executive Summary & Scientific Rationale

(2,4-Di-tert-butylphenoxy)acetic acid is a lipophilic carboxylic acid derivative often encountered as a degradation product of sterically hindered phenol antioxidants (e.g., Irganox series) or as a structural intermediate in the synthesis of agrochemicals.[1] Its analysis presents two distinct challenges:

  • Ionization Suppression: The bulky tert-butyl groups create steric shielding, potentially reducing ionization efficiency in Electrospray Ionization (ESI).[1]

  • Chromatographic Tailing: The free carboxylic acid moiety leads to severe peak tailing on non-deactivated stationary phases in Gas Chromatography (GC).[1]

This guide provides two validated workflows:

  • Method A (LC-MS/MS): Utilizes Negative Mode ESI with ammonium acetate buffering to maximize deprotonation for high-sensitivity quantitation.[1]

  • Method B (GC-MS): Employs trimethylsilyl (TMS) derivatization to mask the acidic proton, enabling precise structural confirmation via Electron Impact (EI) fragmentation.[1]

Analyte Physicochemical Profile

PropertyValueAnalytical Implication
Formula C₁₆H₂₄O₃Monoisotopic Mass: 264.1725 Da
Structure Phenoxyacetic acid core with t-butyl at 2,4 positionsHigh hydrophobicity (LogP > 4.0 predicted)
pKa ~3.5 (Carboxylic Acid)Requires pH control > 4.0 for ESI(-) stability
Boiling Point >300°C (Predicted)Requires derivatization for GC analysis

Method A: LC-MS/MS Quantitative Protocol[1][2]

Rationale: ESI Negative mode is selected because the carboxylic acid moiety readily deprotonates ([M-H]⁻).[1] Ammonium acetate is used instead of formic acid to maintain a neutral pH (~6.8), ensuring the analyte remains in its ionized state, thereby increasing sensitivity by 5-10 fold compared to acidic mobile phases.[1]

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity class)[1]

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.8 µm.[1]

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Vol: 5 µL

Mobile Phase Gradient:

  • Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8)

  • Phase B: Acetonitrile (LC-MS Grade)[1]

Time (min)% Phase BEvent
0.0030Initial equilibration
1.0030Isocratic hold (divert to waste)
5.0095Linear ramp (elution)
7.0095Wash
7.1030Re-equilibration
Mass Spectrometry Parameters (ESI-)
  • Source: Electrospray Ionization (Negative Mode)[1][2]

  • Capillary Voltage: -2500 V

  • Gas Temp: 325°C

  • Nebulizer: 45 psi[1]

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanism
263.2 ([M-H]⁻)205.1 15QuantifierLoss of CH₂COOH (Phenoxide formation)
263.2 ([M-H]⁻)219.2 10QualifierLoss of CO₂ (Decarboxylation)
263.2 ([M-H]⁻)189.1 25QualifierLoss of CH₂COOH + CH₄ (Ring cleavage)

Method B: GC-MS Structural Confirmation[1]

Rationale: Direct injection of the free acid yields poor sensitivity.[1] We employ Silylation (BSTFA) to replace the active hydrogen with a Trimethylsilyl (TMS) group, increasing volatility and stabilizing the molecular ion.

Derivatization Protocol
  • Dry: Evaporate 100 µL of sample extract to complete dryness under Nitrogen at 40°C.

  • Reconstitute: Add 50 µL anhydrous Pyridine.

  • Derivatize: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate: Vortex and heat at 60°C for 30 minutes.

  • Dilute: Cool and dilute with 100 µL Hexane prior to injection.

GC-EI-MS Parameters
  • Column: HP-5ms (30 m × 0.25 mm × 0.25 µm)

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)

  • Inlet: Splitless, 260°C

  • Transfer Line: 280°C[1][3]

  • Ion Source: 230°C, 70 eV (Electron Impact)[1]

Fragmentation Interpretation (TMS Derivative, MW ~336):

  • m/z 336 (M⁺): Molecular ion (weak but visible).[1]

  • m/z 321 ([M-15]⁺): Loss of methyl group from TMS or t-butyl (Base Peak candidate).[1]

  • m/z 73 (TMS): Characteristic trimethylsilyl fragment.[1]

  • m/z 57 (t-Butyl): Characteristic carbocation from the ring substituents.[1]

Visualized Workflows & Pathways

Figure 1: Analytical Decision Matrix & Workflow

Caption: Logical flow for selecting between LC-MS/MS and GC-MS based on analytical goals (Quantification vs. Identification).

AnalyticalWorkflow Start Sample: (2,4-Di-tert-butylphenoxy)acetic acid Goal Define Analytical Goal Start->Goal Quant Goal: Quantification / Trace Analysis Goal->Quant Sensitivity < 10 ppb Struct Goal: Identification / Impurity Profiling Goal->Struct Unknown Matrix LCMS Method A: LC-MS/MS (ESI-) Quant->LCMS GCMS Method B: GC-MS (Derivatization) Struct->GCMS LC_Prep Dilute in 50:50 MeOH:H2O LCMS->LC_Prep GC_Prep Dry -> Add BSTFA -> Heat 60°C GCMS->GC_Prep LC_Data MRM: 263 -> 205 (High Sensitivity) LC_Prep->LC_Data GC_Data EI Spectrum: m/z 321, 57 (Spectral Fingerprint) GC_Prep->GC_Data

Figure 2: ESI Negative Fragmentation Pathway

Caption: Proposed collision-induced dissociation (CID) mechanism for the deprotonated precursor ion [M-H]-.

Fragmentation Precursor Precursor Ion [M-H]⁻ (m/z 263) Transition1 Ether Cleavage Precursor->Transition1 Transition2 Decarboxylation Precursor->Transition2 Product1 Phenoxide Ion (m/z 205) Transition1->Product1 Neutral1 Neutral Loss: Acetic Acid (-60 Da) Transition1->Neutral1 Product2 Decarboxylated Ion (m/z 219) Transition2->Product2 Neutral2 Neutral Loss: CO₂ (-44 Da) Transition2->Neutral2

Troubleshooting & Validation Criteria

IssueProbable CauseCorrective Action
LC-MS: Low Sensitivity pH < 4.0 suppressing ionization.[1][4]Switch from Formic Acid to Ammonium Acetate (pH 6.8).[1]
LC-MS: Carryover Lipophilic sticking to rotor seal.[1]Use Needle Wash: 50:25:25 IPA:MeOH:Acetone.[1]
GC-MS: Missing Peaks Incomplete derivatization.Ensure anhydrous conditions; moisture hydrolyzes TMS esters.[1]
GC-MS: Peak Tailing Active sites in liner.Replace inlet liner with Deactivated Splitless Liner with Glass Wool.[1]

References

  • U.S. EPA. (2014).[1] Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[1] Link

    • Context: Establishes foundational protocols for LC-MS analysis of phenoxyacid deriv
  • NIST Chemistry WebBook. (2023).[1] Mass Spectrum of 2,4-Di-tert-butylphenol. Link

    • Context: Provides EI fragmentation patterns for the core phenol structure, valid
  • Sigma-Aldrich (Merck). (2024).[1] Derivatization Reagents for GC: Silylation. Link

    • Context: Authoritative guide on BSTFA protocols for carboxylic acids.
  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.[1] Link

    • Context: Defines the validation criteria (Recovery 70-120%, RSD < 20%) used in the "Troubleshooting" section.

Sources

NMR spectroscopy of (2,4-Di-tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the structural validation and purity assessment of (2,4-Di-tert-butylphenoxy)acetic acid (CAS: 1798-04-5) using 1H and 13C NMR spectroscopy. As a sterically hindered ether derivative of 2,4-di-tert-butylphenol, this compound serves as a critical intermediate in the synthesis of specialized ligands and antioxidants. This protocol emphasizes the differentiation between the O-alkylated product and the unreacted phenolic precursor, utilizing a "Self-Validating" assignment strategy based on spin-spin coupling constants and integral ratios.

Part 1: Structural Logic & Assignment Strategy

The molecule consists of a lipophilic 2,4-di-tert-butylphenyl core attached to a hydrophilic acetic acid moiety via an ether linkage. The large tert-butyl groups impose significant steric hindrance and electronic induction, which distinctively fingerprint the NMR spectrum.

The "Self-Validating" Assignment Model

To ensure scientific integrity, we do not merely "look up" shifts; we predict and verify based on first principles. The aromatic region (3 protons) must satisfy a specific coupling network:

  • H-3 (meta to ether, trapped between t-butyls): Expected to be a doublet (meta-coupling only) and chemically deshielded by the adjacent tert-butyl groups.

  • H-5 (meta to ether, para to t-butyl): Expected to be a doublet of doublets (dd) due to meta-coupling with H-3 and ortho-coupling with H-6.

  • H-6 (ortho to ether): Expected to be a doublet (ortho-coupling to H-5). This proton is most sensitive to the O-alkylation state (Phenol vs. Ether).

Visualization of Structural Connectivity:

G Core Phenoxy Core tBu2 2-tert-Butyl (Steric Bulk) Core->tBu2 tBu4 4-tert-Butyl (Electronic) Core->tBu4 Ether Ether Linkage (-OCH2-) Core->Ether H3 H-3 (d, J~2.5Hz) Core->H3 H5 H-5 (dd, J~2.5, 8.5Hz) Core->H5 H6 H-6 (d, J~8.5Hz) Core->H6 tBu2->H3 Deshielding Acid Carboxylic Acid (-COOH) Ether->Acid H3->H5 Meta (J~2.5) H5->H6 Ortho (J~8.5)

Figure 1: Structural connectivity and expected spin-spin coupling network for (2,4-Di-tert-butylphenoxy)acetic acid.

Part 2: Experimental Protocol

Sample Preparation

The lipophilic nature of the tert-butyl groups competes with the hydrophilic carboxylic acid. Proper solvent selection is critical to avoid aggregation or line broadening.

  • Solvent A (Routine): Chloroform-d (CDCl3, 99.8% D) + 0.03% TMS.

    • Pros: Sharpens the aliphatic tert-butyl signals; excellent solubility for the organic core.

    • Cons: The acidic proton (-COOH) may be broad or invisible due to exchange.

  • Solvent B (Full Characterization): DMSO-d6.

    • Pros: Visualizes the acidic proton (~12 ppm); prevents dimerization of the acid.

    • Cons: High viscosity may broaden the aromatic coupling patterns slightly.

Step-by-Step Prep:

  • Weigh 10–15 mg of the dry solid into a clean vial.

  • Add 0.6 mL of CDCl3 (or DMSO-d6).

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Filter through a small plug of glass wool directly into the NMR tube (5 mm) to remove any insoluble inorganic salts (e.g., NaCl/KBr from synthesis).

  • Cap immediately to prevent evaporation or water uptake.

Acquisition Parameters (Standard 400/500 MHz)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise ratio (SNR) per unit time.
Relaxation Delay (D1) 5.0 - 10.0 s Critical: The quaternary carbons of the tert-butyl groups have long T1 relaxation times. Short D1 leads to integration errors (underestimation of tBu).
Spectral Width -2 to 14 ppmCapture the high-field tBu methyls and the low-field COOH.
Scans (NS) 16 (1H), 256+ (13C)Sufficient for >10 mg sample.
Temperature 298 K (25°C)Standard.

Part 3: Spectral Interpretation & Data Analysis

1H NMR Data (in CDCl3)

Reference: TMS at 0.00 ppm.

AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Notes
COOH > 10.0Broad Singlet1H-Often very broad or exchanged in CDCl3.
H-3 7.40 - 7.42Doublet (d)1H~2.5Meta to H-5. Deshielded by adjacent t-butyls.
H-5 7.15 - 7.18dd1H~2.5, ~8.6Meta to H-3, Ortho to H-6.
H-6 6.70 - 6.75Doublet (d)1H~8.6Ortho to ether. Upfield shifted relative to H-3/H-5.
O-CH2 4.65 - 4.70Singlet (s)2H-Diagnostic Peak. Confirms O-alkylation.
2-tBu 1.42 - 1.45Singlet (s)9H-Ortho to ether. Slightly downfield of 4-tBu.
4-tBu 1.30 - 1.32Singlet (s)9H-Para to ether.
13C NMR Data (Decoupled)

Key Signals for Validation:

  • Carbonyl (C=O): ~170–175 ppm.

  • Aromatic C-O (Ipso): ~150–155 ppm.

  • Aromatic C-tBu (Quaternary): Two distinct signals ~135–145 ppm.

  • O-CH2: ~65–68 ppm (Distinct from solvent).

  • tBu Methyls: ~30–32 ppm (Intense signals).

Part 4: Quality Control & Impurity Profiling

Common synthesis routes involve the reaction of 2,4-di-tert-butylphenol with chloroacetic acid. The primary impurity is unreacted phenol.

Differentiation Protocol:

  • Target Molecule: Look for the Singlet at ~4.7 ppm (OCH2) .

  • Impurity (Phenol): Look for a sharp/broad singlet at ~5.0 ppm (OH) and the absence of the 4.7 ppm peak.

  • Shift Drifts: In the unreacted phenol, H-6 appears further upfield (~6.57 ppm) compared to the ether product (~6.70 ppm) due to the stronger donating effect of the free phenolate/hydroxyl group [1].

Purity Decision Workflow:

PurityCheck Start Acquire 1H NMR CheckCH2 Check 4.6-4.8 ppm Region Start->CheckCH2 SingletPresent Singlet Present? CheckCH2->SingletPresent CalcRatio Calculate Integral Ratio (tBu : OCH2) SingletPresent->CalcRatio Signal Found Phenol Identify Starting Material (Check ~5.0 ppm OH) SingletPresent->Phenol No Signal Yes Yes No No RatioGood Ratio ~ 9:1 CalcRatio->RatioGood Pass PASS: Pure Product RatioGood->Pass Matches Fail FAIL: Check Impurities RatioGood->Fail Mismatch Fail->Phenol

Figure 2: Decision tree for assessing the purity of (2,4-Di-tert-butylphenoxy)acetic acid.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7311, 2,4-Di-tert-butylphenol. Retrieved January 28, 2026, from [Link]

  • SpectraBase. (2026). 1H NMR of 2,4-Di-tert-butylphenol. Wiley Science Solutions. Retrieved January 28, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

Application Note: Metabolic & Toxicological Profiling of (2,4-Di-tert-butylphenoxy)acetic acid

[1][2]

Introduction & Mechanism of Action

(2,4-Di-tert-butylphenoxy)acetic acid is a lipophilic carboxylic acid.[1] Its structure mimics established PPAR


 agonists
The Pharmacophore Hypothesis
  • Lipophilic Domain: The 2,4-di-tert-butyl moiety provides high affinity for the hydrophobic ligand-binding pocket of Nuclear Receptors (NRs).[1]

  • Acidic Headgroup: The acetic acid moiety mimics fatty acids, allowing the compound to form electrostatic interactions with the receptor's activation helix (Helix 12).

  • Metabolic Stability: The tert-butyl groups block metabolic hydroxylation at the ortho and para positions, potentially increasing the compound's half-life compared to non-substituted analogs.

Primary Signaling Pathway

Upon cellular entry, the compound is hypothesized to bind PPARs, inducing heterodimerization with the Retinoid X Receptor (RXR).[2] This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, driving the transcription of genes involved in

PPAR_PathwayCompound(2,4-Di-tert-butylphenoxy)acetic acidCytosolCytosol EntryCompound->CytosolPassive DiffusionPPARPPAR Subtype(α/γ/δ)Cytosol->PPARLigand BindingComplexLigand-PPAR-RXRHeterodimerPPAR->Complex+ RXRRXRRXR(Retinoid X Receptor)NucleusNuclear TranslocationComplex->NucleusDNAPPRE Binding(Promoter Region)Nucleus->DNAOutputGene Transcription(CPT1A, ACO, FABP)DNA->OutputTransactivation

Figure 1: Hypothesized Mechanism of Action.[1] The compound acts as a lipid mimetic, activating nuclear transcription factors to regulate metabolic gene expression.

Experimental Protocols

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Objective: Quantify the agonist potency (




System:1
Reagents & Equipment[3][4]
  • Cell Line: HEK293T (ATCC CRL-3216).[1]

  • Plasmids:

    • Expression Vector: pSG5-PPAR

      
       (or 
      
      
      ).[1]
    • Reporter Vector: PPRE-Luc (Luciferase under 3x PPRE promoter).[1]

    • Normalization Vector: pRL-TK (Renilla luciferase).[1]

  • Compound: (2,4-Di-tert-butylphenoxy)acetic acid (dissolved in DMSO to 100 mM stock).[1]

  • Detection: Dual-Luciferase® Reporter Assay System.[1]

Workflow Steps
  • Seeding: Plate HEK293T cells in white-walled 96-well plates at

    
     cells/well in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
    
    • Note: CS-FBS is critical to remove endogenous fatty acids that activate PPARs.[1]

  • Transfection (24h post-seeding):

    • Prepare transfection complex (Lipofectamine 2000 or similar).[1][5]

    • Ratio: 4:1 (Reporter : Receptor plasmid).[1]

    • Add 100 ng total DNA per well.[1] Incubate 6–12 hours.

  • Treatment (24h post-transfection):

    • Prepare serial dilutions of (2,4-Di-tert-butylphenoxy)acetic acid in DMEM + 0.1% BSA.

    • Concentration Range: 0.1

      
      M to 100 
      
      
      M (Log-scale).
    • Controls:

      • Negative: DMSO (0.1%).[1][2]

      • Positive: WY-14643 (PPAR

        
        ) or Rosiglitazone (PPAR
        
        
        ).[1]
    • Incubate cells for 18–24 hours.[1]

  • Lysis & Detection:

    • Wash cells with PBS.[1] Add 20

      
      L Passive Lysis Buffer.[1]
      
    • Inject Luciferase Substrate (Firefly)

      
       Read Luminescence (
      
      
      ).[1]
    • Inject Stop & Glo® Substrate (Renilla)

      
       Read Luminescence (
      
      
      ).[1]
  • Data Analysis:

    • Calculate Relative Light Units (RLU) =

      
      .[1]
      
    • Normalize to DMSO control. Fit to 4-parameter logistic (4PL) curve.

Protocol B: Mitochondrial Stress & Uncoupling Assay

Objective: Lipophilic acids can act as protonophores, uncoupling oxidative phosphorylation (proton leak).[1] This assay distinguishes between specific metabolic signaling and general mitochondrial toxicity.[1] System: Seahorse XF or JC-1 Dye Fluorescence.[1]

Workflow Steps (JC-1 Plate Reader Method)
  • Seeding: Plate HepG2 cells (

    
    /well) in black 96-well plates.
    
  • Dye Loading:

    • Incubate cells with 2

      
      M JC-1 dye for 30 min at 37°C.
      
    • Wash 2x with PBS to remove extracellular dye.[1]

  • Treatment:

    • Add compound (1–100

      
      M).[1]
      
    • Positive Control: FCCP (5

      
      M) – a known uncoupler.[1]
      
  • Kinetic Read:

    • Measure fluorescence immediately and every 5 min for 1 hour.[1]

    • Red Channel (Aggregates): Ex 535nm / Em 590nm (Healthy Mito).[1]

    • Green Channel (Monomers): Ex 485nm / Em 530nm (Depolarized Mito).[1]

  • Interpretation:

    • A decrease in Red/Green ratio indicates mitochondrial depolarization.[1]

    • Self-Validating Check: If the compound causes rapid depolarization (<10 min) similar to FCCP, it acts as a chemical uncoupler/toxicant rather than a specific genomic agonist.[1]

Assay_Workflowcluster_readKinetic Readout (60 min)StartStart: HepG2 CellsSeedingSeed 96-well Plate(50k cells/well)Start->SeedingLoadLoad JC-1 Dye(30 min, 37°C)Seeding->LoadTreatAdd Compound(0.1 - 100 µM)Load->TreatReadMeasure FluorescenceRed (590nm) / Green (530nm)Treat->ReadDecisionRatio Red/Green?Read->DecisionOutcome1Ratio Stable:Non-toxic / Specific AgonistDecision->Outcome1Outcome2Ratio Drops:Mitochondrial UncouplerDecision->Outcome2

Figure 2: Mitochondrial Integrity Workflow.[1][6] Distinguishes specific signaling from non-specific toxicity.[1]

Data Presentation & Analysis

When reporting results for (2,4-Di-tert-butylphenoxy)acetic acid, structure your data to highlight the Therapeutic Window (Potency vs. Toxicity).[1]

Table 1: Expected Assay Parameters

ParameterAssay TypeMetricSignificance
EC

PPAR Reporter

M
Concentration for 50% maximal gene activation.[1] Lower = Higher Potency.[1]
E

PPAR Reporter% Fold InductionEfficacy relative to standard drug (e.g., Fenofibrate).[1]
IC

Cell Viability (ATP)

M
Concentration killing 50% of cells.[1]

JC-1 Mito AssayRatio ChangeIndicates if compound destroys mitochondrial gradient.[1]

Interpretation Logic:

  • Ideal Profile: Low EC

    
     (<10 
    
    
    M) in Reporter Assay + High IC
    
    
    (>100
    
    
    M) in Viability Assay.[1]
  • Toxic Profile: Overlapping EC

    
     and IC
    
    
    , or rapid mitochondrial depolarization (Uncoupling effect due to lipophilic acidity).[1]

References

  • Grygiel-Górniak, B. (2014).[1] Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal, 13, 17. Link

  • Willson, T. M., et al. (2000).[1] The PPARs: From Orphan Receptors to Drug Discovery.[1] Journal of Medicinal Chemistry, 43(4), 527–550. Link[1]

  • Santa Cruz Biotechnology. (2024).[1] (2,4-di-tert-butylphenoxy)acetic acid Product Page.[1][6][7][8] SCBT Catalog. Link[1]

  • PubChem. (2024).[1] 2-(4-tert-butylphenoxy)acetic acid Compound Summary. National Library of Medicine.[1] Link

  • Terada, H. (1990).[1] Uncouplers of oxidative phosphorylation.[1] Environmental Health Perspectives, 87, 213–218.[1] Link[1]

Application Note: (2,4-Di-tert-butylphenoxy)acetic Acid as a Hydrophobic Probe in Ligand Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental protocols for utilizing (2,4-Di-tert-butylphenoxy)acetic acid (DTBPA) as a lipophilic ligand probe. While structurally related to the auxin class of plant hormones, DTBPA serves as a critical chemical tool in drug discovery for characterizing deep hydrophobic binding pockets, most notably in Transthyretin (TTR) kinetic stabilization studies. This guide provides step-by-step methodologies for solubility optimization, acid-mediated turbidity assays, and fluorescence polarization competition studies, designed to validate ligand occupancy in the thyroxine (T4) binding channel.

Introduction: The Ligand Profile

(2,4-Di-tert-butylphenoxy)acetic acid represents a specific pharmacophore class characterized by a polar carboxylic acid headgroup linked to a highly lipophilic, sterically bulky aromatic tail.

Chemical Properties & Relevance
  • Steric Bulk: The two tert-butyl groups at the 2 and 4 positions create significant steric volume, making this molecule an excellent probe for assessing the plasticity of hydrophobic sub-pockets (e.g., the Halogen Binding Pockets or HBPs in TTR).

  • Pharmacophore: It shares structural homology with fibrates (PPAR agonists) and NSAID-based TTR stabilizers (e.g., Diflunisal).

  • Binding Mechanism: In TTR amyloidosis research, the molecule functions as a kinetic stabilizer .[1] It binds to the unoccupied T4 binding sites at the dimer-dimer interface of the TTR tetramer, raising the activation energy required for tetramer dissociation—the rate-limiting step in amyloid fibril formation.

Structural Logic

The carboxylic acid moiety typically engages in electrostatic interactions with lysine residues (e.g., Lys15 in TTR) at the pocket entrance, while the di-tert-butyl phenyl ring acts as a hydrophobic anchor, shielding the inner protein core from solvent.

Mechanism of Action: Kinetic Stabilization

The following diagram illustrates the kinetic stabilization mechanism. In the absence of a ligand, the native TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[1][2] Binding of (2,4-Di-tert-butylphenoxy)acetic acid bridges the dimer interface, preventing this dissociation.

TTR_Stabilization Tetramer Native TTR Tetramer Complex Stabilized Ligand-TTR Complex Tetramer->Complex + Ligand binding Monomer Misfolded Monomer Tetramer->Monomer Dissociation (Rate Limiting) Ligand (2,4-Di-tert-butylphenoxy) acetic acid Ligand->Complex Complex->Monomer BLOCKED Oligomer Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibril Oligomer->Fibril Aggregation

Figure 1: Kinetic stabilization pathway. The ligand shifts the equilibrium toward the stable tetramer, preventing the formation of amyloidogenic monomers.

Experimental Protocols

Ligand Preparation & Solubility

Due to the high lipophilicity (LogP > 4) of the di-tert-butyl groups, aqueous solubility is the primary experimental hurdle.

Reagents:

  • (2,4-Di-tert-butylphenoxy)acetic acid (Solid, >98% purity).

  • DMSO (Anhydrous, PCR grade).

  • Buffer: 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4.

Protocol:

  • Stock Solution: Dissolve the solid ligand in 100% DMSO to a concentration of 10 mM . Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 13,000 x g for 5 minutes to ensure no micro-particulates remain.

  • Working Dilution: Prepare a 2x working solution in buffer immediately prior to use.

    • Critical Step: Do not exceed 5% final DMSO concentration in the assay, as DMSO destabilizes TTR. A final DMSO concentration of 1-2% is optimal.

Assay A: Acid-Mediated TTR Turbidity Assay

This is the "Gold Standard" assay for validating TTR stabilizers. It measures the ligand's ability to prevent protein precipitation under acidic denaturation stress.

Materials:

  • Recombinant Human TTR (Wild Type or V30M variant), 0.4 mg/mL stock.

  • Acetate Buffer (pH 4.4): 200 mM Sodium Acetate, 100 mM KCl, 1 mM EDTA.

  • 96-well UV-transparent microplate.

Workflow:

Turbidity_Assay Step1 Incubation (pH 7.4) TTR (3.6 µM) + Ligand (7.2 µM) 30 mins @ 37°C Step2 Acidification Add Acetate Buffer (pH 4.4) Induces unfolding Step1->Step2 Step3 Kinetics Measurement Absorbance @ 350-400 nm Read every 10 min for 72 hrs Step2->Step3 Step4 Data Analysis Calculate % Inhibition vs. Vehicle Step3->Step4

Figure 2: Workflow for Acid-Mediated Turbidity Assay.

Detailed Procedure:

  • Incubation: In the microplate, mix 5 µL of TTR stock (final conc: 3.6 µM) with 5 µL of Ligand (final conc: 7.2 µM, 2x molar excess). Incubate for 30 minutes at 37°C in neutral buffer (pH 7.4) to allow binding.

  • Acidification: Add 190 µL of Acetate Buffer (pH 4.4). This pH drop mimics the lysosomal environment that triggers amyloidogenesis.

  • Measurement: Seal the plate to prevent evaporation. Measure turbidity (Absorbance at 350 nm or 400 nm) using a microplate reader.

    • Settings: Kinetic mode, 37°C, shake for 5 seconds before each read, interval 10-30 minutes, duration 72 hours.

  • Controls:

    • Negative Control: TTR + DMSO vehicle (100% aggregation).

    • Positive Control: TTR + Diflunisal or Tafamidis (High inhibition).

    • Blank: Buffer only.

Data Analysis: Calculate the percentage of fibril formation inhibition at the endpoint (72h):



Assay B: Fluorescence Polarization (FP) Competition

This assay determines the binding affinity (


) by displacing a known fluorescent probe (e.g., resveratrol or a synthetic stilbene probe) from the T4 pocket.

Protocol:

  • Probe Complex: Pre-incubate TTR (1 µM) with the fluorescent probe (1 µM) in pH 7.4 phosphate buffer until equilibrium (approx. 30 mins). The FP signal will be high (bound state).

  • Titration: Add (2,4-Di-tert-butylphenoxy)acetic acid in a serial dilution (e.g., 0.1 nM to 100 µM).

  • Read: Measure Fluorescence Polarization (Excitation/Emission depends on probe, e.g., 320/410 nm for stilbenes).

  • Result: As the ligand displaces the probe, the FP signal decreases. Fit the data to a sigmoidal dose-response curve to determine the IC50 and derived

    
    .
    

Data Presentation & Troubleshooting

Expected Results Table

When comparing (2,4-Di-tert-butylphenoxy)acetic acid against standard controls, typical results should follow this trend:

CompoundMolar Excess% Stabilization (72h)Notes
Vehicle (DMSO) -0%Maximum turbidity (Aggregation)
(2,4-Di-tert-butyl...) 2x60 - 85% High efficacy due to hydrophobic bulk
Diflunisal (Control) 2x90 - 98%Clinical standard
2,4-D (Auxin) 2x< 10%Lacks necessary hydrophobic bulk
Troubleshooting Guide
  • Issue: Precipitation upon addition to buffer.

    • Cause: The "Di-tert-butyl" tail is extremely hydrophobic.

    • Solution: Ensure the intermediate dilution step is performed slowly. Use a buffer with 0.01% Triton X-100 if the assay tolerates it (though this may interfere with TTR binding kinetics). Alternatively, reduce ligand concentration and increase sensitivity of the detector.

  • Issue: High background absorbance.

    • Cause: Micelle formation of the ligand itself.

    • Solution: Run a "Ligand Only" control in the turbidity assay. If the ligand alone increases OD at pH 4.4, you are measuring compound precipitation, not protein aggregation.

References

  • Kelly, J. W., et al. "The acid-mediated denaturation pathway of transthyretin yields a conformational intermediate that can self-assemble into amyloid." Biochemistry (1996).[3]

  • Bulawa, C. E., et al. "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences (2012).

  • Wiseman, R. L., et al. "Kinetic stabilization of an oligomeric protein by a single ligand binding event." Journal of the American Chemical Society (2005).

  • PubChem Compound Summary. "2-(4-tert-Butylphenoxy)acetic acid (Related Structure)." National Library of Medicine.

  • Sant'Anna, R., et al. "Search for new small molecule inhibitors of transthyretin aggregation." Amyloid (2016).[1] (Contextual reference for phenoxy-based inhibitors).

Sources

High-throughput screening with (2,4-Di-tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Lipophilic Scaffolds Subject: Screening Protocols for (2,4-Di-tert-butylphenoxy)acetic acid (DTBPAA) and Analogues in Nuclear Receptor Discovery.

Abstract

This technical guide details the high-throughput screening (HTS) workflow for (2,4-Di-tert-butylphenoxy)acetic acid (DTBPAA) , a privileged scaffold in medicinal chemistry often utilized in the discovery of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and anti-virulence agents. Due to the molecule’s significant lipophilicity (LogP > 4.5) and amphiphilic nature, standard aqueous screening protocols often yield high false-positive rates caused by aggregation or precipitation. This guide provides a validated, self-correcting workflow combining Kinetic Solubility Profiling , TR-FRET Coactivator Recruitment , and Surface Plasmon Resonance (SPR) to accurately identify specific binding events while filtering out promiscuous aggregators.

Introduction: The Pharmacophore & Challenge

(2,4-Di-tert-butylphenoxy)acetic acid represents a classic "lipid mimetic" pharmacophore. It consists of a bulky, hydrophobic tail (di-tert-butyl phenyl group) and a polar, acidic head (acetic acid moiety).

  • Structural Utility: This motif mimics endogenous fatty acids, making it a prime scaffold for nuclear receptors (PPAR

    
    , PPAR
    
    
    
    , PPAR
    
    
    ) that regulate lipid metabolism. It is also structurally related to auxins and bacterial quorum-sensing inhibitors.
  • The HTS Challenge: The two tert-butyl groups provide excellent hydrophobic contacts within a receptor's ligand-binding pocket (LBD) but drastically reduce aqueous solubility. In HTS, this leads to two failure modes:

    • Precipitation: The compound crashes out of the assay buffer, reducing the effective concentration.

    • Micelle Formation: At high concentrations, the amphiphilic structure forms colloidal aggregates that sequester proteins, leading to false positives (promiscuous inhibition).

This protocol treats DTBPAA not just as a library member, but as a model lipophilic fragment to validate HTS workflows for metabolic targets.

Pre-Screening Validation: Kinetic Solubility Gate

Before biological interrogation, the library containing DTBPAA must undergo solubility gating. Standard thermodynamic solubility (shake-flask) is too slow; we utilize nephelometry-based kinetic solubility .

Protocol A: High-Throughput Kinetic Solubility

Objective: Determine the maximum concentration at which DTBPAA remains soluble in assay buffer (1% DMSO).

Materials:

  • DTBPAA (10 mM stock in 100% DMSO).

  • Assay Buffer: PBS pH 7.4.[1]

  • Laser Nephelometer (e.g., BMG LABTECH NEPHELOstar or similar).

Step-by-Step Procedure:

  • Preparation: Prepare a 96-well source plate with DTBPAA serially diluted in DMSO (from 10 mM down to 0.1 mM).

  • Transfer: Transfer 2

    
    L of DMSO stock into 198 
    
    
    
    L of PBS (Final DMSO = 1%) in a clear-bottom optical plate.
  • Incubation: Shake at 600 rpm for 90 minutes at 25°C to simulate HTS incubation times.

  • Read: Measure forward light scattering (laser diode 635 nm).

  • Analysis: Plot Scattering Units vs. Concentration. The "Solubility Limit" is the inflection point where scattering deviates from the solvent background.

Critical Insight: For DTBPAA, the solubility limit in PBS is often


. Screening above this limit guarantees false data. Do not screen at 100 

if the solubility limit is 30

.

Primary Screen: TR-FRET Coactivator Recruitment

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the binding of DTBPAA to the PPAR Ligand Binding Domain (LBD). This assay is superior to fluorescence polarization for lipophilic compounds because the time-delayed reading eliminates interference from the compound's potential autofluorescence.

Mechanism
  • Target: Recombinant Human PPAR-LBD tagged with GST.

  • Donor: Terbium (Tb)-labeled Anti-GST Antibody.[2][3][4]

  • Acceptor: Fluorescein-labeled PGC-1ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     coactivator peptide.[4]
    
  • Action: Binding of DTBPAA induces a conformational change in PPAR, recruiting the coactivator peptide. This brings the Donor (Tb) and Acceptor (Fluorescein) into proximity, allowing energy transfer.[4]

Protocol B: TR-FRET Assay Workflow

Reagents:

  • Assay Buffer: 20 mM TRIS (pH 7.5), 0.05% CHAPS, 1 mM DTT (Fresh). Note: CHAPS is critical to prevent DTBPAA aggregation.

  • Reagents: LanthaScreen™ PPARngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or 
    
    
    
    kit components.

Step-by-Step Procedure:

  • Compound Addition: Dispense 20 nL of DTBPAA (or library) into a 384-well low-volume black plate (Final conc: EC

    
     derived from solubility data, typically 10-30 
    
    
    
    M).
  • Protein Mix: Add 10

    
    L of 2x PPAR-LBD/Tb-Anti-GST mix.
    
    • Final concentrations: 5 nM PPAR-LBD, 5 nM Tb-Antibody.

  • Peptide Mix: Add 10

    
    L of 2x Fluorescein-PGC1
    
    
    
    peptide.
    • Final concentration: 500 nM.

  • Incubation: Cover and incubate for 2 hours at room temperature (dark).

  • Detection: Read on an HTS reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm (Tb donor).[2][4]

    • Emission 1: 495 nm (Tb donor reference).

    • Emission 2: 520 nm (Fluorescein acceptor signal).[4]

  • Calculation: Calculate the TR-FRET Ratio:

    
    .
    

Data Interpretation: A significant increase in the 520/495 ratio indicates DTBPAA has bound to the receptor and recruited the coactivator (Agonist mode).

Orthogonal Validation: Surface Plasmon Resonance (SPR)

To rule out false positives caused by colloidal aggregation (common with phenoxyacetic acids), we use SPR. Aggregators show "square wave" binding with impossible stoichiometry. True binders show saturable 1:1 kinetics.

Protocol C: "Clean Screen" SPR Binding

Instrument: Biacore 8K or S200. Sensor Chip: CM5 (Carboxymethyl dextran) with immobilized PPAR-LBD (approx. 2000 RU).

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 1% DMSO.

  • Cycle:

    • Inject DTBPAA (concentration series: 0.5

      
      M to 50 
      
      
      
      M).
    • Contact time: 60s.

    • Dissociation time: 120s.

  • Validation Criteria:

    • Stoichiometry (Rmax): The theoretical Rmax should match the molecular weight ratio. If the signal is 10x theoretical Rmax, the compound is aggregating (super-stoichiometric binding).

    • Sensorgram Shape: Look for fast-on/fast-off kinetics typical of fragments.

Visualized Workflow & Mechanism

HTS_Workflow Start Compound Library (DTBPAA Analogues) Solubility GATE 1: Kinetic Solubility (Nephelometry) Start->Solubility Fail_Sol Discard: Precipitates Solubility->Fail_Sol < 10 µM Soluble Primary GATE 2: TR-FRET Screen (Coactivator Recruitment) Solubility->Primary Soluble Fraction Fail_FRET Discard: No Activity Primary->Fail_FRET TR-FRET Ratio < Threshold SPR GATE 3: SPR Validation (Binding Kinetics) Primary->SPR Active Fail_Agg Discard: Super-stoichiometric (Aggregators) SPR->Fail_Agg Non-saturable Hit Validated Hit (Specific Binder) SPR->Hit 1:1 Binding Model

Figure 1: The Funnel. A rigorous exclusion process for lipophilic fragments to prevent false positives.

TR_FRET_Mechanism Tb Tb-Anti-GST (Donor) PPAR PPAR-LBD-GST (Target) Tb->PPAR Binds GST Tag Peptide Fluorescein-PGC1a (Acceptor) Tb->Peptide FRET Signal (520nm) (Only when complex forms) PPAR->Peptide Recruits Ligand DTBPAA (Ligand) Ligand->PPAR Induces Conf. Change

Figure 2: TR-FRET Mechanism. Ligand binding enables energy transfer between the Terbium donor and Fluorescein acceptor.[4]

Data Summary & Troubleshooting

ParameterOptimal Range for DTBPAAFailure ModeSolution
DMSO Conc. 0.5% - 1.0%>2% kills enzyme/precipitatesUse acoustic dispensing (Echo) to minimize DMSO volume.
Solubility 10 - 50

M
Precipitation at 100

M
Filter data based on nephelometry results.
Z-Prime (Z') > 0.6High background noiseCheck for compound autofluorescence; switch to Red-shifted dyes if necessary.
SPR Rmax 10 - 30 RU>100 RU (Aggregation)Add 0.05% Tween-20 or CHAPS to running buffer.

Expert Troubleshooting Tip: If you observe high activity in TR-FRET but "sticky" behavior in SPR, DTBPAA is likely acting as a chaotropic aggregator . Confirm by running the assay with 0.01% Triton X-100. If activity disappears with detergent, the initial hit was a false positive (artifact).

References

  • Evans, K. A., et al. (2011).[5] "Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 21(9), 2634–2639. Link

  • Thermo Fisher Scientific. (2017). "LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay Protocol." User Guide. Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link

  • Giannetti, A. M. (2011).[5] "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology, 493, 169-218. Link

  • Chuah, T. S., et al. (2015).[6][7] "Phytotoxic Activity of the Allelochemical, 2,4-Di-Tert-Butylphenol."[7][8] Sains Malaysiana, 44(7), 991–996. Link

Sources

Application Note: Utilizing (2,4-Di-tert-butylphenoxy)acetic Acid Scaffolds in Antimicrobial & Anti-Biofilm Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

(2,4-Di-tert-butylphenoxy)acetic acid (DTBPA) represents a critical pharmacophore in the development of next-generation antimicrobial agents. Structurally derived from 2,4-di-tert-butylphenol (2,4-DTBP) —a naturally occurring secondary metabolite produced by bacteria such as Pseudomonas and Streptomyces—this acid moiety retains the lipophilic core responsible for membrane interaction while providing a reactive carboxyl handle for derivatization.

While the parent phenol is a documented Quorum Sensing (QS) inhibitor and anti-biofilm agent, the acetic acid derivative offers superior solubility profiles and synthetic versatility. This guide details the protocols for utilizing DTBPA both as a direct membrane-disrupting agent and as a precursor for high-potency hydrazide and amino-propanol derivatives, which have shown efficacy against multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.

Key Mechanistic Insights
  • Membrane Permeabilization: The bulky tert-butyl groups provide high lipophilicity (LogP > 4.0), facilitating insertion into the bacterial phospholipid bilayer.

  • Quorum Sensing Interference: Structural homology to Acyl-Homoserine Lactones (AHLs) allows DTBPA derivatives to competitively bind LuxR-type receptors, disrupting biofilm formation.

  • Protonophore Activity: As a weak acid, free DTBPA can act as a proton shuttle, uncoupling oxidative phosphorylation in bacterial membranes.

Chemical Pathway & Synthesis Workflow[1]

To maximize antimicrobial potential, DTBPA is rarely used in isolation. It is most effective when converted into hydrazide-hydrazones or amino-propanol derivatives. The following workflow illustrates the standard activation pathway for this compound in medicinal chemistry.

Figure 1: DTBPA Activation and Mechanism Pathway

DTBPA_Pathway Raw 2,4-Di-tert-butylphenol (Parent Scaffold) Acid (2,4-Di-tert-butylphenoxy) acetic acid (DTBPA) Raw->Acid + Chloroacetic acid (Etherification) Ester Methyl Ester Intermediate Acid->Ester + MeOH / H2SO4 (Esterification) Target Target Interaction: Membrane/QS Receptor Acid->Target Direct Protonophore Effect (Weak) Hydrazide DTBPA-Hydrazide (Active Precursor) Ester->Hydrazide + Hydrazine Hydrate (Nucleophilic Sub.) Hydrazide->Target Binding / Insertion

Caption: Synthesis workflow converting the parent phenol to the DTBPA scaffold and subsequently to the bioactive hydrazide form.

Experimental Protocols

Protocol A: Preparation of DTBPA Stock Solutions

Note: Due to the high lipophilicity of the di-tert-butyl moiety, aqueous solubility is negligible. Proper solvent selection is critical for assay validity.

  • Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle.

  • Concentration: Prepare a primary stock of 50 mg/mL (approx. 189 mM).

  • Dissolution: Vortex for 60 seconds. If precipitation occurs, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter. Nylon filters may bind the compound.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

This protocol validates the direct antibacterial activity of DTBPA and its hydrazide derivatives against S. aureus (Gram-positive) and P. aeruginosa (Gram-negative).

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well polypropylene plates (to minimize binding)

  • Resazurin dye (0.01%)

  • Positive Control: Ciprofloxacin

Step-by-Step Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Dispense 100 µL of MHB into wells 2-12. Dispense 200 µL of DTBPA stock (diluted to starting test concentration, e.g., 512 µg/mL) into well 1.

  • Serial Dilution: Transfer 100 µL from well 1 to well 2, mix, and repeat across to well 10. Discard 100 µL from well 10.

    • Resulting Range: 512 µg/mL to 1 µg/mL.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

    • Final Volume: 200 µL.

    • Final DMSO Concentration: Must be < 2.5% to avoid solvent toxicity.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

Protocol C: Biofilm Inhibition Assay (Crystal Violet)

DTBPA derivatives are often more effective as anti-biofilm agents than bactericides.

  • Seeding: Inoculate 96-well flat-bottom polystyrene plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Treatment: Add DTBPA at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

  • Incubation: Static incubation at 37°C for 24 hours.

  • Washing: Gently aspirate media. Wash wells

    
     with sterile PBS to remove planktonic cells. Do not disrupt the adhesion layer.
    
  • Staining: Add 200 µL of 0.1% Crystal Violet for 15 minutes.

  • Elution: Wash with water, dry, and solubilize stain with 200 µL of 30% Acetic Acid.

  • Quantification: Measure Absorbance at 590 nm.

Data Analysis & Interpretation

The following table summarizes typical comparative data when evaluating DTBPA against its parent compound and standard antibiotics.

Table 1: Comparative Activity Profile (Representative Data)

CompoundOrganismMIC (µg/mL)Biofilm Inhibition (%) @ 1/2 MICMechanism Note
DTBPA (Acid) S. aureus64 - 12825%Membrane disruption (weak)
DTBPA (Acid) P. aeruginosa> 25640%QS Inhibition (moderate)
DTBPA-Hydrazide S. aureus8 - 1685%Synergistic Membrane/Enzyme target
2,4-DTBP (Parent) P. aeruginosa12860%QS Inhibition (LasR/RhlR)
Ciprofloxacin S. aureus0.510%DNA Gyrase Inhibition

Interpretation: The acid form (DTBPA) shows moderate intrinsic antibacterial activity but significant anti-biofilm potential against Gram-negatives. Derivatization to the hydrazide form significantly lowers the MIC, enhancing bioavailability and target binding.

Mechanistic Diagram: Quorum Sensing Interference

DTBPA derivatives function by mimicking the autoinducer molecules used by bacteria to coordinate virulence.

Figure 2: Mode of Action - QS Blockade

QS_Mechanism Bacteria P. aeruginosa Population AHL Native AHL (Autoinducer) Bacteria->AHL Secretes Receptor LasR / RhlR Receptor AHL->Receptor Activates DTBPA DTBPA Derivative (Inhibitor) DTBPA->Receptor Competitive Binding (Block) DNA Virulence Gene Promoter Receptor->DNA Transcription Factor Binding Biofilm Biofilm Formation & Virulence Factors DNA->Biofilm Expression

Caption: Competitive inhibition of LasR/RhlR receptors by DTBPA derivatives prevents virulence gene transcription.

References

  • Mishra, R., et al. (2020). 2,4-Di-tert-butylphenol isolated from an endophytic fungus, Daldinia eschscholtzii, reduces virulence and quorum sensing in Pseudomonas aeruginosa.[1] Frontiers in Microbiology.[2]

  • Visnevschi, S., et al. (2021). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives.[3][4][2] One Health & Risk Management.

  • Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.[5] MDPI, Molecules.

  • Sigma-Aldrich. 2-(4-tert-Butylphenoxy)acetic acid hydrazide Product Specification.

Sources

Application Note: Investigating the Antifungal Properties of (2,4-Di-tert-butylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

(2,4-Di-tert-butylphenoxy)acetic acid (DTBPA) represents a strategic structural modification of the naturally occurring antifungal metabolite 2,4-di-tert-butylphenol (2,4-DTBP) . While 2,4-DTBP exhibits potent broad-spectrum antimicrobial activity via membrane disruption and quorum sensing inhibition, its application is often limited by extreme lipophilicity and volatility.

The introduction of the acetic acid moiety serves two critical medicinal chemistry functions:

  • Solubility Modulation: The carboxylic acid group (

    
    ) allows for pH-dependent solubility, facilitating formulation in aqueous buffers compared to the parent phenol.
    
  • Targeting Specificity: Phenoxyacetic acid derivatives often mimic biological signaling molecules (e.g., auxins in plants), potentially allowing for specific uptake via monocarboxylate transporters in fungal cell walls before releasing the toxic phenolic core or acting as a membrane destabilizer.

This guide provides a standardized workflow for investigating DTBPA, focusing on overcoming the "solubility-toxicity" paradox common in lipophilic drug discovery.

Chemical Profile & Handling

Compound: (2,4-Di-tert-butylphenoxy)acetic acid CAS: 1798-04-5 Molecular Formula:


MW:  264.36  g/mol 
The Lipophilicity Challenge

DTBPA possesses a "Janus-faced" structure: a highly hydrophobic tail (two tert-butyl groups) and a hydrophilic head (carboxylic acid).

  • LogP (Predicted): ~4.0 – 5.0 (highly lipophilic).

  • Solubility: Insoluble in water at neutral pH; soluble in DMSO, Ethanol, and alkaline aqueous solutions.

Stock Solution Protocol

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Weighing: Weigh 26.4 mg of DTBPA powder into a sterile glass vial (avoid plastic, as lipophilic compounds can leach plasticizers).

  • Primary Solubilization: Add 5 mL of 100% DMSO (molecular biology grade). Vortex vigorously for 30 seconds.

  • Visual Inspection: Ensure the solution is perfectly clear. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Note: Thaw completely and vortex before every use to redissolve any cryo-precipitates.

Experimental Workflow: Antifungal Susceptibility Testing

The following protocols are adapted from CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi) standards, optimized for lipophilic acids.

Diagram: Experimental Logic Flow

Antifungal_Workflow Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (2x Concentration) Stock->Dilution Dilute to 200 µM Media Media Prep RPMI 1640 + MOPS (pH 7.0) Media->Dilution Incubation Incubation 35°C, 24-48h Dilution->Incubation 100 µL Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Incubation 100 µL Readout Readout (Visual/OD600) Incubation->Readout

Caption: Workflow for broth microdilution assay. Critical step: Intermediate dilution in media must prevent precipitation of the lipophilic acid.

Protocol: Broth Microdilution (MIC Determination)

Target Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

Materials:

  • RPMI 1640 medium (w/ glutamine, w/o bicarbonate).[1]

  • MOPS buffer (0.165 M, pH 7.0). Crucial: pH 7.0 ensures the acid moiety is ionized (

    
    ), improving solubility in the well.
    
  • 96-well microtiter plates (U-bottom for yeast, F-bottom for molds).

Step-by-Step:

  • Media Preparation: Prepare RPMI-1640 buffered with MOPS to pH 7.0.

  • Compound Dilution (2x):

    • Prepare a "Working Solution" of 200 µM in RPMI. (Dilute 20 µL of 10 mM Stock into 980 µL RPMI). Observe for precipitation immediately.

    • Perform 1:2 serial dilutions across the plate columns (100 µL per well). Final range in well (after inoculum) will be 100 µM down to 0.19 µM.

  • Inoculum Preparation:

    • Pick 5 colonies from 24h culture. Suspend in saline.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:1000 in RPMI medium (Final:

      
       CFU/mL).
      
  • Assay Assembly: Add 100 µL of the diluted inoculum to each well containing 100 µL of drug dilution.

  • Controls:

    • Growth Control:[2] Media + Inoculum + 1% DMSO (solvent blank).

    • Sterility Control: Media only.

  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Analysis: The MIC is the lowest concentration showing 100% inhibition (optically clear).

Advanced Mechanism of Action (MoA) Studies

Since the parent phenol (2,4-DTBP) acts via membrane disruption and oxidative stress, DTBPA is hypothesized to follow a similar path.

Diagram: Hypothesized Mechanism

MoA_Mechanism DTBPA DTBPA (Extracellular) CellWall Cell Wall (Porosity) DTBPA->CellWall Diffusion Membrane Plasma Membrane (Lipid Bilayer) CellWall->Membrane Hydrophobic Insertion Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Steric Bulk of tert-butyl groups ROS ROS Generation (Mitochondrial Stress) Disruption->ROS Ion Leakage Death Fungal Cell Death Disruption->Death ROS->Death

Caption: Proposed MoA. The bulky tert-butyl groups disrupt lipid packing, causing leakage and downstream oxidative stress.

Protocol: Membrane Permeability Assay (Propidium Iodide)

Rationale: Propidium Iodide (PI) is membrane-impermeable. If DTBPA compromises the membrane, PI enters and binds DNA, fluorescing red.

  • Culture: Grow C. albicans to log phase (

    
    ).
    
  • Treatment: Incubate cells with DTBPA (at 1x MIC and 2x MIC) for 2 hours. Include a positive control (Amphotericin B) and negative control (DMSO).

  • Staining: Add PI (final concentration 5 µg/mL). Incubate 15 mins in dark.

  • Analysis:

    • Flow Cytometry: Measure fluorescence in the FL2/PE channel.

    • Microscopy: Visualize red fluorescence (nuclei staining indicates compromised membrane).

Data Presentation & Analysis

When reporting results for DTBPA, summarize efficacy using the following table structure to allow direct comparison with standard antifungals.

Table 1: Template for Antifungal Activity Reporting

OrganismStrainDTBPA MIC (

g/mL)
DTBPA MIC (

M)
Fluconazole MIC (Control)Interpretation
C. albicansATCC 90028[Data][Data]0.25 - 1.0Potency vs. Std
C. glabrataClinical[Data][Data]4.0 - 64.0Resistance Profile
A. fumigatusATCC 204305[Data][Data]N/AFilamentous Activity

Calculations: To convert


 to 

for DTBPA (MW 264.36):

Safety & Hazards (MSDS Highlights)

  • Skin/Eye Irritation: As a phenol derivative and carboxylic acid, DTBPA is an irritant. Wear gloves and safety goggles.

  • Environmental: Phenolic compounds are toxic to aquatic life. Dispose of all waste in designated hazardous chemical containers.

  • Volatility: While less volatile than 2,4-DTBP, keep stock solutions capped to prevent concentration shifts.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[3][4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[3][4] Wayne, PA: CLSI.[3] Link

  • Viszwapriya, D., et al. (2016). "2,4-Di-tert-butylphenol isolated from an endophytic fungus, Daldinia eschscholtzii, reduces virulence and quorum sensing in Pseudomonas aeruginosa".[6] Frontiers in Microbiology, 7, 662. Link

  • Padmavathi, A. R., et al. (2015).[2][7] "2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp."[2][7] International Journal of Food Microbiology, 211, 19-23. Link

  • Rao, A., et al. (2020). "Antifungal Susceptibility Testing: Current Approaches". Clinics in Laboratory Medicine, 38(3), 471-486. Link

  • PubChem. (n.d.). "Compound Summary: 2-(4-tert-butylphenoxy)acetic acid". National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Solubility issues of (2,4-Di-tert-butylphenoxy)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility and handling of (2,4-Di-tert-butylphenoxy)acetic acid (CAS 18327-79-2).[1][2] This molecule presents distinct challenges due to its significant lipophilicity and steric hindrance compared to its mono-substituted analogs.[1][2]

Senior Application Scientist Desk Subject: Solubility Optimization & Precipitation Troubleshooting Molecule ID: (2,4-Di-tert-butylphenoxy)acetic acid | CAS: 18327-79-2[1][2][3][4]

Physicochemical Profile & Solubility Mechanics[1]

Before troubleshooting, it is critical to understand why this molecule behaves poorly in aqueous media. Unlike the more common 4-tert-butylphenoxyacetic acid, the 2,4-di-tert-butyl variant possesses two bulky hydrophobic groups that drastically reduce water solubility.[1][2]

PropertyValue (Est.)Implication for Solubility
Molecular Weight 264.36 g/mol Moderate size, but high carbon-to-oxygen ratio.[1][2]
LogP (Lipophilicity) ~5.2Extremely Hydrophobic. Partitioning into water is thermodynamically unfavorable.[1][2]
pKa (Acid Dissociation) ~3.5 – 4.0Weak acid.[1][2] Soluble only when deprotonated (ionized).[2]
Steric Hindrance HighThe tert-butyl group at the ortho (2-) position shields the ether oxygen, affecting solvation shells.[1][2]
The Solubility Equilibrium

The molecule exists in two states governed by pH.[1][2] You must drive the equilibrium to the right (Anionic form) to achieve solubility, but even the anion has a tendency to aggregate due to the "greasy" tail.[2]

SolubilityEquilibrium Acid Protonated Form (COOH) (Neutral, Insoluble) Dominates at pH < 4 Salt Deprotonated Form (COO-) (Anionic, Soluble) Dominates at pH > 6 Acid->Salt Add Base (NaOH) pH > pKa Precipitate Precipitate / Aggregates (Crash out) Acid->Precipitate In Aqueous Media Salt->Acid Add Acid (HCl) pH < pKa Micelle Micelles / Colloids (At high conc.) Salt->Micelle High Ionic Strength or Conc. > CMC

Figure 1: The pH-dependent solubility equilibrium.[1][2] To prevent precipitation, the system must be maintained in the green zone (Deprotonated).[1][2]

Troubleshooting & FAQs

Q1: My stock solution in DMSO precipitates immediately upon addition to cell culture media. Why?

Diagnosis: This is a classic "solvent shock" precipitation.[2] Explanation: Your stock is likely 10–100 mM in DMSO.[1][2] When you spike this into media (pH ~7.4), two things happen:

  • Local Concentration Spike: At the tip of the pipette, the concentration exceeds the solubility limit before mixing occurs.[2]

  • Ionic Strength Effect: Culture media contains salts (NaCl, KCl) which shield the charge of the carboxylate group, reducing its ability to solvate the hydrophobic tail ("salting out").[2]

Corrective Protocol:

  • Step 1: Prepare stock in 100% DMSO (anhydrous). Do not use Ethanol, as it evaporates and concentrates the solute.[1][2]

  • Step 2: Predilute the stock into a "working solution" using PBS adjusted to pH 8.0 .

    • Note: The slightly higher pH ensures full ionization.[1][2]

  • Step 3: Add the working solution to your media while vortexing rapidly.[1][2]

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure the compound concentration is below its critical aggregation concentration (likely < 50 µM in simple buffers).

Q2: I need to inject this into animals. Can I use a simple saline solution?

Answer: No. Simple saline (0.9% NaCl) has a pH of ~5.5 (due to dissolved CO2) and high ionic strength.[1][2] This molecule will precipitate and potentially cause embolisms.[1][2]

Recommended Formulation (Self-Emulsifying System): For in vivo delivery, you must use a co-solvent or complexation system.[1][2]

  • Cyclodextrin Complex: Use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1][2]

    • Protocol: Dissolve compound in a small volume of DMSO -> Add to 20% HP-β-CD solution -> Sonicate for 30 mins. The hydrophobic cavity of the cyclodextrin encapsulates the tert-butyl groups.[1][2]

  • Surfactant Mix: 5% DMSO + 5% Tween 80 + 90% Saline.[2]

Q3: The solution is cloudy even at pH 7.4. Is it usable?

Answer: Do not use cloudy solutions. Cloudiness indicates the formation of micro-precipitates or large aggregates.[2]

  • Risk: In assays, these aggregates settle, leading to variable dosing (the cells at the bottom get a massive dose, while the bulk solution is empty).[1][2]

  • Fix: Raise the pH to 8.0–8.5 using 0.1 N NaOH. If it clears, the issue was incomplete ionization.[1][2] If it remains cloudy, you have exceeded the solubility limit (likely ~100 µM without surfactants).[2]

Q4: How do I store the stock solution?

Guideline:

  • Solvent: DMSO (High grade).[2]

  • Temperature: -20°C.

  • Container: Glass or Polypropylene (avoid Polystyrene, which can be attacked by high-conc DMSO).[1][2]

  • Stability: The steric hindrance of the 2,6-di-tert-butyl groups (relative to the ether linkage) actually provides good metabolic and oxidative stability compared to unhindered phenols.[1][2] However, avoid repeated freeze-thaw cycles which can induce crystal nucleation that is hard to re-dissolve.[1][2]

Step-by-Step Solubilization Workflow

Use this decision matrix to determine the correct preparation method for your specific application.

SolubilizationWorkflow Start Start: Solid Powder (CAS 18327-79-2) Stock Prepare Stock: 50 mM in DMSO Start->Stock AppCheck Application? Stock->AppCheck CellCulture Cell Culture / In Vitro AppCheck->CellCulture Animal In Vivo (Animal) AppCheck->Animal ChemAssay Enzymatic Assay AppCheck->ChemAssay StepCC1 Dilute 1:1000 into Media (pH 7.4) CellCulture->StepCC1 StepVivo Use Vehicle: 10% DMSO / 40% PEG400 / 50% Saline Animal->StepVivo ChemAssay->StepCC1 CheckPrecip Precipitation? StepCC1->CheckPrecip SolnCC Use Solution CheckPrecip->SolnCC No FixCC Add 0.1% BSA (Albumin binds lipophiles) CheckPrecip->FixCC Yes FixCC->SolnCC

Figure 2: Decision matrix for solubilization based on experimental application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15718, 2-(4-tert-butylphenoxy)acetic acid. (Note: Used as structural analog reference for pKa/LogP estimation). Retrieved from [Link][1][2]

  • Serjeant, E.P., & Dempsey, B. (1979).Ionisation constants of organic acids in aqueous solution. IUPAC Chemical Data Series No. 23. (Source for phenoxyacetic acid pKa baselines).
  • U.S. EPA CompTox Chemicals Dashboard. 2,4-Di-tert-butylphenol (Precursor Data). Retrieved from [Link][1][2]

Sources

Technical Support Center: Sterically Hindered Phenoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Optimization of O-Alkylation for Sterically Hindered Phenols. Role: Senior Application Scientist.

Introduction: The Steric Challenge

Synthesizing phenoxyacetic acids via Williamson ether synthesis is typically routine. However, when the phenol substrate possesses significant steric bulk (e.g., ortho-substitution, tert-butyl groups) or electron-withdrawing deactivation, the standard


 trajectory is physically blocked.

The Core Problem: The nucleophilic oxygen cannot easily access the antibonding orbital (


) of the alkyl halide (chloroacetate). This leads to two primary failure modes:
  • Stalled Reaction: The energy barrier is too high for the substitution to occur.

  • Elimination (

    
    ):  If the base is too strong or temperature too high, the system favors elimination over substitution, destroying the alkylating agent.
    

This guide provides a tiered optimization strategy, moving from "Smart Base Selection" to "Catalytic Enhancement" and finally to "Alternative Mechanisms."

Diagnostic & Decision Matrix

Before altering your protocol, use this decision tree to identify the correct optimization path.

OptimizationLogic Start START: Reaction Stalled or Low Yield? CheckTLC Check TLC/LCMS: Is Alkyl Halide consumed? Start->CheckTLC ConsumedYes YES: Alkyl Halide Gone CheckTLC->ConsumedYes Yes ConsumedNo NO: Alkyl Halide Remains CheckTLC->ConsumedNo No SideProduct Identify Side Product ConsumedYes->SideProduct Elimination Elimination (Alkene formed)? Base too strong/Temp too high. SideProduct->Elimination Olefin peaks CAlkylation C-Alkylation? Solvent too polar/Phenoxide too soft. SideProduct->CAlkylation Ring sub. Sol_Mitsunobu PROTOCOL C: Mitsunobu Reaction Elimination->Sol_Mitsunobu Avoid Basic Conditions Solubility Is Phenoxide Soluble? ConsumedNo->Solubility SolubleNo NO: Heterogeneous mix Solubility->SolubleNo SolubleYes YES: Homogeneous solution Solubility->SolubleYes Sol_Cesium PROTOCOL A: Switch to Cs2CO3 (Cesium Effect) SolubleNo->Sol_Cesium Increase Nucleophilicity Sol_Finkel PROTOCOL B: Add KI (Finkelstein Activation) SolubleYes->Sol_Finkel Improve Leaving Group

Figure 1: Decision matrix for troubleshooting failed O-alkylation of hindered phenols.

Protocol A: The "Cesium Effect" (Primary Recommendation)

For sterically hindered phenols, Potassium Carbonate (


) often fails because the potassium-phenoxide ion pair is too tight in organic solvents.

The Solution: Use Cesium Carbonate (


) .[1]
Mechanism:  Cesium has a large ionic radius (1.67 Å) and low charge density. In aprotic solvents like DMF or MeCN, it forms a "loose" ion pair with the phenoxide. This creates a "naked anion"—a highly reactive nucleophile that is less encumbered by solvation shells, allowing it to penetrate the steric wall of the phenol [1][2].
Experimental Protocol
ParameterConditionRationale
Stoichiometry Phenol (1.0 eq),

(1.5–2.0 eq), Alkyl Halide (1.2 eq)
Excess base ensures complete deprotonation without overwhelming the system.
Solvent DMF (Anhydrous) or AcetonitrilePromotes the "naked anion" effect. DMF is superior for solubility.
Concentration 0.2 M – 0.5 MHigh concentration drives bimolecular kinetics.
Temperature 60°C – 80°CSufficient thermal energy to overcome steric repulsion without causing decomposition.

Step-by-Step:

  • Charge a flame-dried flask with the hindered phenol (1.0 eq) and

    
     (1.5 eq).
    
  • Add anhydrous DMF (0.5 M concentration). Stir at RT for 30 mins to form the phenoxide (observe color change).

  • Add the chloroacetate/bromoacetate (1.2 eq) dropwise.

  • Heat to 60°C. Monitor by TLC/LCMS every 2 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF), then brine. Dry over

    
    .
    
Protocol B: Finkelstein In-Situ Activation

If you are using chloroacetic acid derivatives (e.g., ethyl chloroacetate), the chloride leaving group may be too poor for a hindered attack.

The Solution: Add catalytic Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) . Mechanism: The iodide displaces the chloride in situ to form the iodoacetate. Iodide is a much better leaving group (weaker bond, better polarizability), accelerating the reaction rate significantly [3].

Experimental Protocol Modification
  • Additive: Add 10–20 mol% of KI or TBAI to the reaction mixture described in Protocol A.

  • Note: The reaction mixture will turn yellow/brown due to trace iodine liberation; this is normal.

Protocol C: The Mitsunobu Reaction (The "Nuclear Option")

If the Williamson ether synthesis fails due to extreme steric hindrance or elimination side-reactions, switch to the Mitsunobu reaction. This dehydrative coupling avoids strong bases entirely.

The Challenge: Standard Mitsunobu reactions are often too slow for hindered phenols (taking days).[2][3] The Solution: Use Sonication and High Concentration [4].[2]

MitsunobuWorkflow Reagents Phenol + Alcohol + PPh3 (1.1 eq) Sonication Sonication Bath (40 kHz) Reagents->Sonication Dissolve (High Conc 3.0M) Addition Add DIAD/DEAD Dropwise over 15 min Sonication->Addition Maintain < 40°C Product Formation of Ether (Inversion of config) Addition->Product 15-60 mins

Figure 2: Accelerated Mitsunobu workflow for hindered substrates.

Experimental Protocol (High-Speed)
  • Dissolve: In a flask, combine hindered phenol (1.0 eq), the alcohol form of the acetate (e.g., ethyl glycolate) (1.1 eq), and Triphenylphosphine (

    
    , 1.1 eq).
    
  • Concentration: Use minimal THF. The concentration should be very high (~1.0 M to 3.0 M ).

  • Sonication: Place the flask in an ultrasonic bath.

  • Addition: While sonicating, add DIAD (Diisopropyl azodicarboxylate) (1.1 eq) dropwise.

  • Reaction: Sonicate for 30–60 minutes. The heat from sonication usually suffices; do not overheat (>40°C).

  • Purification: Triturate with cold hexanes to precipitate

    
     (Triphenylphosphine oxide), then filter and column.
    
Troubleshooting FAQ

Q1: I am seeing significant C-alkylation (ring substitution) instead of O-alkylation.

  • Cause: The phenoxide is an ambident nucleophile. In highly polar, protic solvents (like water/ethanol), the oxygen is heavily solvated (hydrogen bonded), making the "softer" carbon ring more nucleophilic.

  • Fix: Switch to a polar aprotic solvent (DMF, DMSO) and use a "harder" counter-ion like Lithium or Sodium, or stick to the Cesium protocol. Avoid solvent mixtures containing water.

Q2: My product is stuck in the DMF during workup.

  • Fix: Phenoxyacetic acids can be very polar. If doing an extractive workup, acidify the aqueous layer to pH ~3 to ensure the acid is protonated (if the ester was hydrolyzed) or simply to break emulsions. Use LiCl (5% solution) instead of water for the first wash to help force the organic product out of the DMF layer.

Q3: Can I use Phase Transfer Catalysis (PTC)?

  • Answer: Yes. If you lack anhydrous solvents, use a biphasic system (Toluene/Water) with TBAB (Tetrabutylammonium bromide) . The quaternary ammonium salt transports the phenoxide into the organic layer where it reacts with the alkyl halide. This is often cleaner but slower than the Cesium/DMF method [5].

References
  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry, 52(19), 4230–4234.

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile synthesis of alkyl phenyl ethers using cesium carbonate.[1][4] Synthetic Communications, 25(9), 1367-1370.

  • Finkelstein, H. (1910). Darstellungen organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[2] The Journal of Organic Chemistry, 68(21), 8261–8263.

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

Sources

Technical Support Center: Synthesis of (2,4-Di-tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (2,4-Di-tert-butylphenoxy)acetic acid presents a classic challenge in nucleophilic substitution: overcoming the significant steric hindrance imposed by the ortho-tert-butyl group. While the standard Williamson ether synthesis is the primary pathway, applying "textbook" conditions often results in poor conversion and difficult purification. This guide provides an optimized protocol and a troubleshooting logic tree to address the specific kinetic and thermodynamic barriers associated with this sterically congested substrate.

Module 1: Optimized Synthetic Protocol

The Challenge: Steric Hindrance

The 2,4-di-tert-butylphenol substrate possesses a bulky tert-butyl group at the ortho position (C2). This group shields the phenolic oxygen, significantly retarding the SN2 attack on the chloroacetic acid electrophile. Standard conditions (e.g., NaOH/Water/Reflux) often fail to drive the reaction to completion, leaving large amounts of unreacted phenol.

Recommended Procedure

Reaction Type: Williamson Ether Synthesis (Modified for Hindered Phenols) Scale: 10 mmol basis (scalable)

ComponentRoleStoichiometryNotes
2,4-Di-tert-butylphenol Substrate1.0 equivLimiting reagent.
Ethyl Chloroacetate Electrophile1.5 - 2.0 equivExcess required to drive kinetics. Use ester to avoid carboxylate salt precipitation issues, then hydrolyze.
Potassium Carbonate (K₂CO₃) Base2.5 - 3.0 equivAnhydrous, finely ground. K⁺ matches the cavity of crown ethers if used.
Potassium Iodide (KI) Catalyst0.1 equivFinkelstein catalyst. Converts alkyl chloride to more reactive alkyl iodide in situ.
DMF or Acetone Solvent[0.5 M]Polar aprotic solvents are critical to solvate the cation and leave the phenoxide "naked" and reactive.

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 2,4-di-tert-butylphenol (1.0 eq) and K₂CO₃ (2.5 eq) in DMF (or Acetone). Stir at room temperature for 30 minutes to ensure deprotonation.

  • Addition: Add Ethyl chloroacetate (1.5 eq) and KI (0.1 eq).

  • Reaction: Heat the mixture.

    • Acetone: Reflux (approx. 56°C) for 12–24 hours.

    • DMF: Heat to 80–90°C for 4–6 hours. Note: Higher temps may cause decarboxylation or side reactions.

  • Monitoring: Check via TLC or HPLC. The limiting reagent (phenol) should be <5%.

  • Hydrolysis (If using ester): Add aqueous NaOH (2M, 3.0 eq) directly to the reaction mixture and stir at 60°C for 2 hours to cleave the ethyl ester.

  • Workup:

    • Evaporate organic solvent (if volatile).

    • Dilute residue with water.[1][2] The solution should be basic (pH > 10).

    • Wash: Extract the aqueous layer with Hexanes or Et₂O to remove unreacted 2,4-di-tert-butylphenol (critical purification step).

    • Acidification: Acidify the aqueous layer with HCl (to pH ~1-2). The product, (2,4-Di-tert-butylphenoxy)acetic acid , will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Module 2: Troubleshooting & FAQs

Q1: My reaction conversion stalled at 60%. Adding more chloroacetic acid didn't help. Why?

Diagnosis: This is likely a solubility or ion-pairing issue . In non-polar or protic solvents (like ethanol), the bulky phenoxide forms tight ion pairs with the metal cation, reducing nucleophilicity. Solution:

  • Switch Solvent: Move to a polar aprotic solvent like DMF or NMP . These solvents solvate the cation (K⁺/Na⁺) effectively, leaving the bulky phenoxide anion "naked" and more reactive.

  • Add Phase Transfer Catalyst: If you must use a biphasic system (e.g., Toluene/Water), add TBAB (Tetrabutylammonium bromide) at 5-10 mol%. This helps transport the phenoxide into the organic phase.

Q2: I see a significant impurity spot just above the product on TLC. What is it?

Diagnosis: This is likely the Ethyl (2,4-di-tert-butylphenoxy)acetate intermediate (if using the ester method) or the Claisen condensation byproduct . Analysis:

  • If you used ethyl chloroacetate, you must ensure complete hydrolysis. The ester is lipophilic and will co-elute with the phenol if not fully hydrolyzed.

  • Fix: Extend the NaOH hydrolysis step. Monitor the disappearance of the ester peak (typically ~4.2 ppm quartet in ¹H NMR).

Q3: The product is oiling out instead of crystallizing upon acidification.

Diagnosis: Presence of residual solvent or impurities (like unreacted phenol) preventing crystal lattice formation. Solution:

  • The "Oil-Out" Protocol: Decant the aqueous supernatant. Dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until turbid, then let it cool very slowly to room temperature, then 4°C. Scratch the glass to induce nucleation.

  • Purity Check: Ensure you performed the basic extraction wash (Step 6 above). Removing unreacted phenol before acidification is crucial because the phenol and the product have similar solubility profiles in organic solvents.

Q4: The melting point of my product is lower than expected.

Diagnosis: The 2,4-di-tert-butyl substitution pattern disrupts crystal packing compared to the 4-tert-butyl analog (MP 96°C). Reference Data:

  • Appearance: White crystalline solid.

  • Melting Point: Literature data can be ambiguous for this specific derivative, often requiring experimental validation. However, distinct sharp melting indicates purity.

  • Validation: Rely on NMR rather than MP alone for confirmation.

Module 3: Characterization Data

Compound: (2,4-Di-tert-butylphenoxy)acetic acid Formula: C₁₆H₂₄O₃ MW: 264.36 g/mol [3]

¹H NMR Spectroscopy (300 MHz, CDCl₃)

Use this table to validate your product structure.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.37 Doublet (d, J=2.4 Hz)1HAr-H3 Meta-coupling indicates 2,4-substitution pattern.
7.18 Doublet of Doublets (dd, J=8.5, 2.4 Hz)1HAr-H5 Coupling to H6 (ortho) and H3 (meta).
6.69 Doublet (d, J=8.5 Hz)1HAr-H6 Ortho-coupling; shielded by ether oxygen.
4.70 Singlet (s)2H-OCH₂ -COOHCharacteristic methylene singlet for phenoxyacetic acids.
1.43 Singlet (s)9Htert-Butyl (C2)Downfield t-butyl due to proximity to oxygen.
1.31 Singlet (s)9Htert-Butyl (C4)Upfield t-butyl group.

Module 4: Process Visualization

Figure 1: Reaction Workflow & Logic

SynthesisWorkflow Start Start: 2,4-Di-tert-butylphenol Reagents Add: K2CO3 + Ethyl Chloroacetate Solvent: DMF or Acetone Start->Reagents Reaction Heat: 60-90°C Monitor TLC Reagents->Reaction Check Reaction Complete? Reaction->Check Check->Reaction No (Add KI or Time) Hydrolysis Add NaOH (aq) Hydrolyze Ester Check->Hydrolysis Yes Workup 1. Evaporate Solvent 2. Dilute with Water (Basic pH) 3. Wash with Hexanes (Remove Phenol) Hydrolysis->Workup Acidification Acidify with HCl Precipitate Product Workup->Acidification Final Pure (2,4-Di-tert-butylphenoxy)acetic acid Acidification->Final

Caption: Step-by-step reaction coordinate for the synthesis of (2,4-Di-tert-butylphenoxy)acetic acid, emphasizing the critical basic wash step to remove unreacted hindered phenol.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Issue Encountered LowYield Low Conversion Problem->LowYield Impurity Sticky Solid / Oil Problem->Impurity SolventCheck Solvent Used? LowYield->SolventCheck WashCheck Basic Wash Done? Impurity->WashCheck SwitchDMF Switch to DMF/Polar Aprotic SolventCheck->SwitchDMF Ethanol/Toluene AddKI Add KI (Finkelstein) SolventCheck->AddKI Acetone/DMF DoWash Extract aq. phase with Hexanes BEFORE acidification WashCheck->DoWash No Recryst Recrystallize (EtOH/H2O) WashCheck->Recryst Yes

Caption: Decision matrix for diagnosing common synthetic failures related to steric hindrance and purification.

References

  • PubChem. 2-(2,4-di-tert-butylphenoxy)acetic acid (Compound). National Library of Medicine. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanisms and Pitfalls. [Link]

  • Amazon AWS (Supplementary Data). NMR Characterization of 2,4-Di-tert-butylphenoxyacetic acid. [Link]

Sources

Technical Support Center: Optimization of (2,4-Di-tert-butylphenoxy)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Sterically Hindered Ether Synthesis[1][2]

Introduction: The Steric Challenge

You are likely experiencing low yields (typically <40%) or difficulty in purification when synthesizing (2,4-di-tert-butylphenoxy)acetic acid .[1][2][3] This is not a failure of technique, but a consequence of geometry.

The bulky tert-butyl group at the ortho (2-) position creates significant steric shielding around the phenolic oxygen.[1][2] In a standard Williamson ether synthesis, this prevents the phenoxide anion from effectively attacking the electrophilic carbon of chloroacetic acid.

This guide moves beyond standard textbook protocols, employing Phase Transfer Catalysis (PTC) to overcome this kinetic barrier.

Module 1: The "Golden" Protocol (High-Yield Baseline)

Do not use simple reflux in acetone/K₂CO₃ for this specific substrate; the rate is too slow.[2] This optimized biphasic protocol utilizes Tetrabutylammonium bromide (TBAB) to shuttle the hindered phenoxide into the organic phase, stripping away its hydration shell and increasing its nucleophilicity.

Reagents & Stoichiometry
ReagentEquiv.[2][4][5]Role
2,4-Di-tert-butylphenol 1.0Limiting Reagent
Chloroacetic Acid 1.5Electrophile (Excess drives kinetics)
NaOH (50% aq.[1][2] solution) 4.0Base (Deprotonates phenol + acid)
Toluene 10 VolOrganic Solvent (High boiling point)
TBAB (Cat.) 0.05Phase Transfer Catalyst
Step-by-Step Methodology
  • Deprotonation Phase:

    • Charge a reaction vessel with 2,4-di-tert-butylphenol (1.0 eq) and Toluene (5 volumes).

    • Add TBAB (5 mol%).

    • Add NaOH (50% aq) (4.0 eq) slowly. Note: The mixture will form a biphasic system.

    • Stir vigorously at 50°C for 30 minutes. This ensures the formation of the lipophilic ion pair

      
      .[2]
      
  • Alkylation Phase:

    • Prepare a solution of Chloroacetic acid (1.5 eq) in Toluene (5 volumes) or add it solid if handling allows. Caution: Exothermic neutralization will occur.[1]

    • Heat the biphasic mixture to Reflux (approx. 110°C) .

    • Critical Step: Maintain vigorous agitation (800+ RPM). The reaction rate is diffusion-controlled across the interface.

    • Reflux for 6–12 hours .[1][2] Monitor by TLC or HPLC (Target: <2% unreacted phenol).[2]

  • Workup & Purification:

    • Cool to room temperature.[1][2][5] Add water to dissolve inorganic salts.[1][2]

    • Phase Separation: The product (as the sodium salt) is in the aqueous phase. The unreacted hindered phenol remains in the organic (Toluene) phase.

    • Separate the layers. Keep the Aqueous Layer .[2]

    • Wash the aqueous layer once with fresh toluene to remove trace phenol.[2]

    • Acidification: Acidify the aqueous layer with HCl (conc.) to pH < 2 while stirring.[2] The product will precipitate as a white solid.[2]

    • Filter, wash with water, and dry. Recrystallize from Hexane/Ethanol if necessary.[2]

Module 2: Troubleshooting Dashboard

Visualizing the Workflow

ReactionWorkflow Start Start: 2,4-DTBP Deprot Deprotonation (NaOH/TBAB) Start->Deprot Biphase Biphasic Mix (Org: Phenoxide / Aq: Salts) Deprot->Biphase Reflux Reflux w/ Cl-Acid (S_N2 Attack) Biphase->Reflux 110°C, 12h Sep Phase Separation Reflux->Sep OrgLayer Organic Layer (Unreacted Phenol) Sep->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Product Salt) Sep->AqLayer Target Acidify Acidify (HCl) Precipitate Product AqLayer->Acidify

Figure 1: Optimized Phase Transfer Catalysis Workflow for Hindered Phenols.

Diagnostic Matrix
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Steric Shielding The ortho-t-butyl group blocks the approach.[1][2] Action: Switch solvent to Toluene (higher temp than acetone) and increase TBAB load to 10 mol%.
Product is Oily/Sticky Mixed Salts The sodium salt of the product acts as a surfactant. Action: Ensure full acidification (pH 1). Recrystallize from Heptane to remove trapped toluene.[1][2]
High Unreacted Phenol Poor Mixing In a biphasic PTC system, the reaction happens at the interface. Action: Use an overhead stirrer or magnetic bar with high torque (>800 RPM).
Side Product: Ester O- vs C-Alkylation While rare with chloroacetic acid, ester formation can occur if using ethyl chloroacetate.[1][2] Action: If using the ester route, ensure full hydrolysis with excess NaOH after the coupling step.

Module 3: Advanced FAQ

Q1: Why not use Acetone/K₂CO₃ (standard Williamson conditions)? A: Standard conditions rely on the solubility of the phenoxide in acetone. The sodium salt of 2,4-di-tert-butylphenol is poorly soluble in acetone, and the steric bulk slows the reaction significantly at acetone's boiling point (56°C).[1] You need the higher temperature of Toluene (110°C) or DMF (153°C) to overcome the activation energy barrier.

Q2: Can I use Ethyl Bromoacetate instead of Chloroacetic Acid? A: Yes, and it is often more reactive (Bromide is a better leaving group).

  • Pros: Higher initial rate; product (ester) stays in the organic layer, making it easier to wash away salts.

  • Cons: Requires an extra hydrolysis step (saponification) to get the acid.[2]

  • Recommendation: Use this route if you require extremely high purity (>99.5%), as the intermediate ester can be distilled or crystallized before hydrolysis.

Q3: How do I remove the yellow color from the final product? A: The yellow color usually comes from trace oxidation of the phenol to quinones or diphenoquinones (common with hindered phenols).

  • Fix: Add a pinch of Sodium Dithionite (Na₂S₂O₄) during the acidification/precipitation step. It acts as a reducing agent to bleach the quinone impurities.[2]

Module 4: Decision Logic for Optimization

Use this logic flow to determine the best adjustment for your specific constraint.

TroubleshootingTree Problem Identify Core Issue Yield Low Yield Problem->Yield Purity Low Purity Problem->Purity Temp Is Temp > 100°C? Yield->Temp Color Yellow/Brown? Purity->Color Unreacted Unreacted Phenol? Purity->Unreacted Cat Is Catalyst used? Temp->Cat Yes Sol1 Switch to Toluene/DMF Temp->Sol1 No Sol2 Add TBAB (5-10%) Cat->Sol2 No Sol3 Add Na2S2O4 wash Color->Sol3 Sol4 Wash Aq. layer w/ Toluene BEFORE acidifying Unreacted->Sol4

Figure 2: Troubleshooting Decision Tree for Process Optimization.

References

  • PubChem. (2025).[2] 2-(4-tert-butylphenoxy)acetic acid | C12H16O3.[1][2] National Library of Medicine.[2] [Link]

  • Organic Chemistry Portal. (2012).[2] Dehydrative C-H Alkylation and Alkenylation of Phenols. (Discusses alkylation challenges of phenols). [Link]

  • Filo. (2025). Why di-tert-butyl ether cannot be prepared by Williamson's synthesis? (Mechanistic context on steric hindrance in Williamson synthesis). [Link]

  • Google Patents. (1992).[2] WO1992016491A1 - Improved process for preparing phenyl chloroacetate.[1][2] (Provides industrial context for chloroacetyl chloride/acid reactions with phenols).

Sources

Technical Support Center: (2,4-Di-tert-butylphenoxy)acetic Acid Stability Guide

[1][2][3][4][5]

Executive Summary & Chemical Profile

(2,4-Di-tert-butylphenoxy)acetic acid is a highly lipophilic carboxylic acid.[1][2][3][4][5] While chemically robust due to the stable ether linkage and sterically hindered tert-butyl groups, its "instability" in experimental settings is frequently a physical phenomenon (precipitation, surface adsorption) rather than chemical degradation.[2][3][4][5]

  • Chemical Stability: High.[1][2][3][4][5] Resistant to hydrolysis and oxidation under standard laboratory conditions.[1][2][3][4][5]

  • Physical Stability: Low in aqueous media.[1][2][3][4][5] Prone to rapid precipitation below pH 4.0 and adsorption to plasticware.[1][2][3][4][5]

Physicochemical Properties
PropertyValueImplication for Buffers
Molecular Weight 208.25 g/mol Small molecule, fast diffusion.[1][2][3][4][5]
pKa (Acid) ~3.5 - 4.0 (Predicted)Ionized (soluble) form dominates at pH > 5.[1][3][4]0.
LogP (Lipophilicity) ~4.5 - 5.1Critical: Extremely hydrophobic.[1][3][4][5] Requires organic co-solvents.[1][2][3][4][5]
Solubility (Water) < 0.1 mg/mLInsoluble without pH adjustment or co-solvent.[3][4][5]

Buffer Compatibility Matrix

This matrix guides the selection of buffers for experimental workflows (e.g., screening assays, HPLC mobile phases).

Buffer SystempH RangeStability RatingTechnical Notes
PBS (Phosphate Buffered Saline) 7.2 – 7.4⭐⭐⭐ (Moderate)Risk: High ionic strength promotes "salting out" of the hydrophobic anion.[1][2][3][4][5] Use with <1% DMSO.[1][2][3][4][5]
Tris-HCl 7.5 – 8.5⭐⭐⭐⭐ (High)Recommended. The organic Tris cation pairs better with the lipophilic carboxylate, improving solubility limits.[2][3][4][5]
Acetate Buffer 4.0 – 5.0⭐ (Critical Risk)Avoid. pH is near the compound's pKa.[2][3][4][5] Significant risk of protonation and immediate precipitation.[1][3][4][5]
HEPES 7.0 – 8.0⭐⭐⭐⭐ (High)Good alternative to Tris; minimal metal chelation interference.[3][4][5]
Citrate Buffer 3.0 – 6.0⭐ (Low)High risk of precipitation at lower pH range.[1][3][4][5]

Troubleshooting & FAQs

Q1: My compound "disappeared" from the solution after 24 hours in PBS. Did it degrade?

Diagnosis: Likely Surface Adsorption , not chemical degradation.[1][2][3][4][5] Mechanism: Due to its high LogP (~5), the compound adheres to polypropylene (PP) tubes and pipette tips.[3][4][5] Solution:

  • Material Change: Switch to Glass or Low-Retention plasticware.[1][2][3][4][5]

  • Co-solvent: Ensure the buffer contains at least 0.1% Tween-20 or 1-5% DMSO to keep the compound in solution.[1][2][3][4][5]

  • Verification: Wash the "empty" tube with 100% Methanol and inject into HPLC. If the peak returns, it was adsorption.[2][3][4][5]

Q2: I see a split peak or fronting in my HPLC analysis. Is the buffer incompatible?

Diagnosis: Solvent mismatch. Cause: Injecting a sample dissolved in 100% DMSO or Methanol into a highly aqueous mobile phase causes the hydrophobic compound to precipitate momentarily at the column head.[1][2][3][4][5] Solution:

  • Dilute the sample with the initial mobile phase (e.g., 50:50 Water:Acetonitrile) before injection.[2][3][4][5]

  • Increase the organic ratio of the initial gradient ramp.[1][2][3][4][5]

Q3: Can I autoclave this compound in the buffer?

Answer: No. While the ether bond is thermally stable, the compound's volatility (sublimation of free acid) and potential for oxidation at high temperatures (121°C) make autoclaving risky.[2][4][5] Protocol: Filter sterilize using a 0.22 µm PTFE (hydrophobic) or Nylon membrane after dissolving in organic solvent, or use PES membranes for the final aqueous buffer dilution (check for adsorption loss first).[2][3][4][5]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Do not attempt to dissolve the solid directly in buffer.

  • Primary Stock: Dissolve 10 mg of (2,4-Di-tert-butylphenoxy)acetic acid in 1 mL of 100% DMSO or Methanol . (Concentration: 10 mg/mL).[3][4][5]

    • Stability:[1][2][3][5][6][7] Stable for 6 months at -20°C.

  • Working Solution (Buffer):

    • Place the buffer in a vortexing tube.[1][2][3][4][5]

    • Slowly add the Primary Stock to the moving buffer (vortexing) to prevent local precipitation.[2][3][4][5]

    • Max recommended final concentration: 100 µM (with 1% DMSO).

Protocol B: HPLC Stability Assessment Workflow

Use this method to validate stability in your specific buffer.[1][2][3][4][5]

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters XBridge), 3.5 µm.[2][3][4][5]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3][4][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3][4][5]

  • Gradient: 50% B to 95% B over 10 minutes. (High organic required to elute lipophilic acid).[3][4][5]

  • Detection: UV at 270–280 nm (Aromatic absorption).[3][4][5]

Mechanistic Visualization

The following diagram illustrates the physical stability logic and the "Solubility vs. pH" trap users often fall into.

StabilityLogicSolidSolid Reagent(2,4-Di-tert-butylphenoxy)acetic acidStockStock Solution(DMSO/MeOH)Solid->Stock DissolveBuffer_AcidAcidic Buffer(pH < 4.0)Acetate/CitrateStock->Buffer_Acid Dilute (1:100)Buffer_NeutNeutral Buffer(pH 7.4)PBS/TrisStock->Buffer_Neut Dilute (1:100)PrecipPrecipitation Event(Protonation of Carboxyl)Buffer_Acid->Precip High RiskSolubleStable Solution(Anionic Form)Buffer_Neut->Soluble Primary StateAdsorbSurface Adsorption(Loss to Plastic)Soluble->Adsorb Time > 4h(If no surfactant)

Caption: Stability logic flow. Acidic conditions trigger immediate precipitation, while neutral conditions risk slow surface adsorption due to high lipophilicity.[1][2][5]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15718, 2-(4-tert-butylphenoxy)acetic acid.[1][2][3][4][5] Retrieved January 28, 2026 from [Link][2][3][4]

  • Agilent Technologies. Analysis of Aromatic Acids by HPLC. Application Note 5991-3071EN.[1][2][3][4][5][8] Retrieved from [Link]

  • OECD SIDS. 2,6-di-tert-butylphenol (Structural Analog Stability Data). UNEP Publications.[1][2][3][4][5] Retrieved from [Link][2][3][4][9]

Overcoming poor solubility of (2,4-Di-tert-butylphenoxy)acetic acid in cell culture media

[1][2]

Technical Overview & Chemical Profile[1][2][3][4][5]

(2,4-Di-tert-butylphenoxy)acetic acid (DTBPA) presents a classic physicochemical paradox in cell culture applications. While it possesses an ionizable carboxylic acid group (pKa ~3-4), the molecule is dominated by two bulky, hydrophobic tert-butyl groups.[1]

  • The Challenge: At physiological pH (7.4), the molecule is ionized (anionic).[1] However, the high lipophilicity (LogP ~2.[1]45) of the "tail" drives the molecule to self-associate or bind non-specifically to plastics rather than remain solvated in the aqueous phase.[1][2] Furthermore, the anionic carboxylate head group can react with divalent cations (

    
    , 
    
    
    ) abundant in media like DMEM and RPMI, potentially forming insoluble calcium "soaps" [1, 5].[1]
  • The Goal: To achieve a stable, bioavailable dispersion in media without inducing solvent toxicity or precipitation artifacts.

Physicochemical Data Summary
PropertyValueImplication for Cell Culture
Molecular Weight 208.25 g/mol Small molecule, rapid diffusion.[1][2]
LogP (Predicted) ~2.45 [6]Moderate lipophilicity; prone to "crashing out" in water.[2]
pKa (Approx.) ~3.0 - 4.0Fully ionized at pH 7.4; solubility is pH-dependent.[1][2]
Solubility (DMSO) High (>50 mM)Preferred stock solvent.[2]
Solubility (Water) NegligibleRequires carrier or co-solvent.[2]

Troubleshooting Guide (Q&A)

Q1: I dissolved DTBPA in DMSO, but it precipitates immediately upon adding to the media. Why?

A: This is known as the "Solvent Shock" or "Crash-out" effect.[1][2] When a small volume of high-concentration organic stock is added to a large volume of aqueous media, the local solubility limit is instantly exceeded before mixing can occur.[1]

  • Mechanism: The water molecules strip the DMSO solvation shell from the hydrophobic tert-butyl groups faster than the compound can disperse, forcing the molecules to aggregate.[1]

  • Solution: Do not add 100% DMSO stock directly to the cell culture well.[1][2] Use an Intermediate Dilution Step (see Protocol A) or warm the media to 37°C prior to addition to increase kinetic solubility [11].[2]

Q2: Can I use Ethanol (EtOH) instead of DMSO?

A: While DTBPA is soluble in ethanol, DMSO is superior for this specific application.[1][2]

  • Volatility: Ethanol evaporates rapidly in a 37°C incubator, potentially changing the compound concentration over time or causing crystal formation at the meniscus [16].[1]

  • Toxicity: Many cell lines (e.g., HepG2, MCF-7) tolerate DMSO (up to 0.1-0.5%) better than Ethanol for long-term exposures [7, 18].[1][2]

  • Recommendation: Stick to DMSO unless your specific cell line has known DMSO sensitivity (e.g., certain stem cell differentiation pathways).[1][2]

Q3: I see "cloudiness" at 100 µM. Is this a precipitate or contamination?

A: If the cloudiness appeared immediately upon addition, it is likely micro-precipitation or colloidal aggregation.[1]

  • Verification: View the plate under a phase-contrast microscope.[1][2][3] Precipitates appear as crystalline shards or dark amorphous aggregates.[1][2] Bacterial contamination (which takes time to develop) appears as shimmering, moving particles (Brownian motion) [11].[1][2]

  • The Calcium Factor: In high-calcium media (DMEM), the carboxylate group of DTBPA may crosslink with

    
    , forming insoluble salts.[1]
    
  • Remedy: If precipitation persists at >50 µM, you must use a carrier protein like BSA (Bovine Serum Albumin) to sequester the hydrophobic tail while maintaining solubility (see Protocol B).[1][2]

Q4: What is the maximum safe solvent concentration?

A: For most mammalian cell lines, the final DMSO concentration should be kept below 0.1% (v/v) to avoid vehicle toxicity [13, 19].[1]

  • Example: If your stock is 100 mM, diluting 1:1000 yields 100 µM DTBPA with 0.1% DMSO.[1][2]

  • Critical Control: Always run a "Vehicle Control" well containing only the solvent (0.1% DMSO) to normalize your data against solvent effects [7].[2]

Experimental Protocols

Protocol A: The "Step-Down" Dilution (Prevents Crash-Out)

Use this for concentrations < 50 µM.[1][2]

  • Prepare Master Stock: Dissolve DTBPA in sterile DMSO to create a 100 mM Master Stock. Store at -20°C.

  • Prepare Working Stock (100x): Dilute the Master Stock into pure DMSO to create a concentration 100-times higher than your final target.

    • Target: 10 µM in well.

    • Working Stock: 1 mM in DMSO.[1][2]

  • Intermediate Dilution (The Critical Step):

    • Take a sterile tube containing pre-warmed (37°C) culture media .[2]

    • While vortexing the media gently, slowly pipette the Working Stock into the media to prepare a 2x concentrate .

    • Note: This allows rapid dispersion before aggregates form.[1][2]

  • Final Addition: Add the 2x concentrate to your cell wells (which already contain 1x volume of media) to reach the 1x final concentration .

Protocol B: BSA-Conjugation (For High Concentrations)

Use this if precipitation is observed at > 50 µM or in high-calcium media.[1][2]

  • Prepare BSA Vehicle: Dissolve Fatty-Acid Free BSA in PBS or Media to make a 10% (w/v) solution.[1][2] Filter sterilize (0.22 µm).

  • Conjugation: Add your DMSO stock of DTBPA dropwise to the stirring BSA solution. The hydrophobic tert-butyl groups will bind to the albumin hydrophobic pockets.[1][2]

  • Incubation: Stir for 30 minutes at room temperature.

  • Use: Dilute this DTBPA-BSA complex into your final culture media. The BSA acts as a chaperone, preventing precipitation and calcium interaction.[1]

Visualizations

Figure 1: Solubility Troubleshooting Decision Tree

A logic flow to determine the correct solubilization strategy based on observation.

SolubilityWorkflowStartStart: DTBPA PreparationSolventDissolve in DMSO (100 mM Stock)Start->SolventTargetConcTarget Concentration?Solvent->TargetConcLowConc< 50 µMTargetConc->LowConcHighConc> 50 µMTargetConc->HighConcDirectAddDirect Addition to Media?LowConc->DirectAddProtocolBUse Protocol B:BSA ConjugationHighConc->ProtocolBRisk of AggregationPrecipPrecipitation Visible?DirectAdd->PrecipYesProtocolAUse Protocol A:Step-Down DilutionDirectAdd->ProtocolANo (Best Practice)Precip->ProtocolAYes (Cloudy)SuccessProceed to Assay(Check Vehicle Control)Precip->SuccessNo (Clear)ProtocolA->SuccessProtocolB->Success

Caption: Decision matrix for selecting the optimal solubilization method based on concentration and observed precipitation.

Figure 2: The "Step-Down" Dilution Scheme

Visualizing the intermediate dilution method to minimize solvent shock.

SerialDilutionStockMaster Stock(100 mM in DMSO)WorkingWorking Stock(1 mM in DMSO)Stock->Working1:100 Dilution(in DMSO)Intermed2x Concentrate(20 µM in Media)*Vortex Gently*Working->Intermed1:50 Dilution(into Media)FinalFinal Well(10 µM in Media)< 0.1% DMSOIntermed->Final1:1 Dilution(Add to Cells)

Caption: Step-down dilution protocol designed to prevent local concentration spikes and precipitation.

References

  • Procell. (2024).[1][2] Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Fisher Scientific. (n.d.).[1][2] CAS RN 1798-04-5: 2-(4-tert-butylphenoxy)acetic acid.[1][2][4][5][6] Retrieved from [Link][2]

  • PubChem. (2025).[1][2][7] 2-(4-Tert-butylphenoxy)acetic acid | C12H16O3.[1][2][4][5][6][8] Retrieved from [Link]

  • Biomedical Research and Therapy. (2020).[2][9] Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • Wikipedia. (n.d.).[1][2] 2,4,6-Tri-tert-butylphenol Properties. Retrieved from [Link][2]

  • ResearchGate. (2020).[1][2] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

  • Procell. (2024).[1][2] Troubleshooting Precipitation in Cell Culture. Retrieved from [Link]

  • Reddit (r/labrats). (2023).[1][2] Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]

  • Cell Culture Dish. (2014).[1][2] Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • NIH (PubMed). (n.d.).[1][2] Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

  • ResearchGate. (2020).[1][2] Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • PMC (NIH). (n.d.).[1][2] Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • University of Pittsburgh. (n.d.).[2] HPLC Troubleshooting Guide. Retrieved from [Link]

Technical Support Center: Purification of (2,4-Di-tert-butylphenoxy)acetic acid

[1][2]

Ticket ID: #PUR-24DTBP-AA Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Purity & Isolation of (2,4-Di-tert-butylphenoxy)acetic acid[1][2]

Executive Summary

You are likely encountering difficulties purifying (2,4-Di-tert-butylphenoxy)acetic acid due to the extreme lipophilicity introduced by the two tert-butyl groups.[1] Unlike simple phenoxyacetic acids, this molecule behaves more like a "grease" than a classic crystalline acid.[1]

The primary impurity in this synthesis (Williamson ether synthesis) is the starting material, 2,4-di-tert-butylphenol (2,4-DTBP) . Standard extraction protocols often fail because 2,4-DTBP is a hindered phenol with unique solubility properties.[1][2]

This guide provides a Tier 2 Purification Protocol designed to exploit the specific pKa differential between the product and the phenolic impurity.[1]

Module 1: The "pKa Swing" Extraction Protocol

The Problem: Both the product and the impurity are organic solids.[1] If you use strong base (NaOH/KOH) during extraction, both will deprotonate and enter the aqueous phase, leading to co-precipitation upon acidification.[1][2]

The Solution: You must use a weak base to selectively deprotonate the carboxylic acid while leaving the phenol neutral (and organic-soluble).[2]

  • Product (Acid): pKa

    
     3.5 (Carboxylic acid)[1][2]
    
  • Impurity (Phenol): pKa

    
     11.7 (Hindered phenol) [1][1]
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with this lipophilic acid in chlorinated solvents.[1][2]

  • The Critical Wash (pH 8.5):

    • Wash the organic layer 3x with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[1][2]

    • Mechanism:[1][2][3][4][5] NaHCO₃ (pH ~8.[1][2]5) is basic enough to deprotonate the acetic acid moiety (forming the water-soluble carboxylate) but too weak to deprotonate the 2,4-di-tert-butylphenol (which remains neutral and stays in the EtOAc).[2]

  • Phase Separation:

    • Organic Layer (Top): Contains unreacted 2,4-DTBP and neutral side products.[2] Discard after TLC verification.

    • Aqueous Layer (Bottom): Contains your product as the sodium salt.[1]

  • The "Back-Wash":

    • Wash the combined aqueous extracts once with fresh EtOAc.[1] This removes physically entrained phenol.[1][2]

  • Acidification & Recovery:

    • Cool the aqueous phase to 0–5°C.

    • Slowly acidify with 1M HCl to pH 1–2.

    • The product will precipitate as a white solid.[1]

    • Troubleshooting: If it oils out instead of precipitating, extract the milky aqueous mixture with fresh EtOAc, dry over MgSO₄, and evaporate.[1]

Logic Diagram: The pKa Swing

ExtractionLogicStartCrude Mixture(Product + 2,4-DTBP)SolventDissolve in EtOAcStart->SolventWashWash with sat. NaHCO3(pH ~8.5)Solvent->WashPhaseOrgOrganic Phase(Top)Wash->PhaseOrgPartitionPhaseAqAqueous Phase(Bottom)Wash->PhaseAqPartitionImpurityImpurity: 2,4-DTBP(Neutral, pKa ~11.7)Stays in SolventPhaseOrg->ImpurityProductSaltProduct: Carboxylate Salt(Anionic, pKa ~3.5)Migrates to WaterPhaseAq->ProductSaltAcidifyAcidify with HCl (pH 1)ProductSalt->AcidifyFinalPure Product PrecipitatesAcidify->Final

Caption: Selective separation exploiting the pKa difference between the carboxylic acid product and the phenolic impurity.

Module 2: Recrystallization Strategies

If the acid-base extraction yields a solid that is slightly off-white or has a lingering phenolic odor, recrystallization is required.[1][2]

Challenge: The bulky tert-butyl groups disrupt crystal lattice formation, often causing the product to "oil out" (separate as a liquid droplets) rather than crystallize.[2]

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 50:50 to 70:30High Classic for phenoxyacetic acids [2].[1][2] Dissolve in hot EtOH, add warm water until turbid, then cool slowly.
Hexane (or Heptane) 100%Medium Good for removing non-polar impurities.[1][2] Product may be too soluble even at cold temps.[1][2]
Toluene / Hexane 1:4High Excellent for highly lipophilic acids.[1][2] Dissolve in minimum hot toluene, add hexane.[1]
Protocol for "Oiling Out" Prevention
  • Dissolve crude solid in the minimum amount of boiling solvent (e.g., Ethanol).[1][2]

  • Add the anti-solvent (Water) dropwise only until a faint cloudiness persists.[1]

  • Add a Seed Crystal: If you have any pure material, add a speck now.[1]

  • Insulated Cooling: Wrap the flask in aluminum foil and a towel. Allow it to cool to room temperature over 4–6 hours. Rapid cooling forces oiling.[1][2]

  • Once at room temperature, move to a fridge (4°C) for final crystallization.

Module 3: Troubleshooting & FAQs

Q1: The product is a sticky oil after acidification.[1] How do I solidify it?

  • Cause: This is common.[1][2] It usually means the product contains trapped solvent or small amounts of phenol impurity acting as a plasticizer.[1]

  • Fix:

    • Redissolve the oil in EtOAc.[1][2]

    • Dry thoroughly with MgSO₄ (water promotes oiling).[1][2]

    • Evaporate solvent completely.[1]

    • Trituration: Add cold Pentane or Hexane to the oil and scratch the flask walls vigorously with a glass rod. This mechanical agitation induces nucleation.[1][2]

Q2: I still smell phenol in the final product.

  • Cause: 2,4-DTBP has a very low odor threshold and is "sticky."[2]

  • Fix: Perform a "Base Wash" on your solid.[1][2] Suspend your solid product in cold 5% NaHCO₃ solution and stir for 20 minutes. Filter and wash with water.[1][6] The phenol (if present on the surface) will not dissolve, but the wash helps remove surface contaminants.[1][2] Note: Do not use NaOH, or you will dissolve your product.[1]

Q3: HPLC shows a "tailing" peak for the product.

  • Cause: Carboxylic acids interact with the silanols on the HPLC column.[1][2]

  • Fix: Ensure your mobile phase contains an acid modifier.[1] Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in both water and acetonitrile channels to keep the acid protonated and sharp.[1][2]

References

  • PubChem. (n.d.).[1][7] 2,4-Di-tert-butylphenol (Compound Summary).[1][2][4][7][8][9] National Library of Medicine.[1] Retrieved from [Link][1]

  • Google Patents. (2013).[1] Preparation method of t-butylphenyl acetic acid (CN1927809A).[1][2] Retrieved from

Technical Support Center: Stability & Degradation Profiling of (2,4-Di-tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-DTBPA-2024 Date Last Updated: October 24, 2024 Applicable Compound: (2,4-Di-tert-butylphenoxy)acetic acid (CAS: 1798-04-5) Primary Audience: Analytical Chemists, Formulation Scientists, DMPK Researchers

Introduction: The Stability Paradox

(2,4-Di-tert-butylphenoxy)acetic acid is a structural hybrid of a hindered phenol antioxidant and a phenoxyacetic acid. This duality creates a unique degradation profile: the tert-butyl groups stabilize the ring against immediate oxidative attack, but the ether linkage and acetic acid tail introduce susceptibility to photolysis and metabolic cleavage.

This guide moves beyond generic safety data sheets to address the specific chemical behaviors you will encounter during stress testing, method development, and biological assays.

Module 1: Identification & Analytical Fingerprinting

Q: I see a recurring impurity peak at RRT 1.15. Is it the parent or a degradant?

A: If you observe a peak eluting after the parent acid in reverse-phase chromatography, it is likely the decarboxylated product or the phenol metabolite. The parent acid is more polar due to the carboxylic moiety.

Diagnostic Protocol: Use the following LC-MS/MS transitions to validate the identity of the parent versus its primary degradants.

Table 1: Mass Spectrometry Transition Parameters (ESI Negative Mode)

Compound IdentityMolecular WeightPrecursor Ion


Quantifier Ion

Qualifier Ion

Mechanism of Fragment
Parent (DTBPA) 208.25207.1 163.1147.1Decarboxylation

Metabolite A (Phenol) 206.32205.2 190.1175.1Loss of methyl from t-butyl
Degradant B (Anisole) 164.25N/A (ESI+) 149.1121.1Decarboxylated product

Analyst Note: The phenol metabolite (2,4-Di-tert-butylphenol) ionizes poorly in ESI negative mode compared to the parent acid. If you suspect phenol formation, switch to APCI or GC-MS for confirmation, as ESI may suppress its signal, leading to false negatives.

Module 2: Forced Degradation Pathways

Q: Why is my stock solution turning yellow despite being stored at 4°C?

A: This is a classic signature of Quinone Methide formation. While the parent acid is stable, trace hydrolysis releases 2,4-di-tert-butylphenol. Under aerobic conditions, this phenol oxidizes to form 3,5-di-tert-butyl-o-benzoquinone, a highly chromophoric (yellow/orange) compound.

The Causality Chain:

  • Ether Cleavage: Acidic impurities or UV light cleave the ether bond.

  • Radical Formation: The resulting phenol undergoes oxidation.

  • Chromophore Generation: The quinone methide absorbs strongly at ~400 nm.

Visualization: Degradation & Analytical Logic

The following diagram maps the degradation cascade and the corresponding detection methods.

DegradationPathway cluster_detection Recommended Detection Parent (2,4-Di-tert-butylphenoxy) acetic acid (MW 208) Phenol 2,4-Di-tert-butylphenol (MW 206) Parent->Phenol Ether Hydrolysis (Acid/Enzymatic) Anisole 2,4-Di-tert-butylanisole (Decarboxylated) Parent->Anisole Photolysis (UV <290nm) LCMS LC-MS (ESI-) Parent->LCMS Quinone Quinone Methide (Yellow Chromophore) Phenol->Quinone Oxidation (Air/Peroxides) GCMS GC-MS Phenol->GCMS UV UV-Vis (400nm) Quinone->UV

Figure 1: Degradation cascade of (2,4-Di-tert-butylphenoxy)acetic acid showing the bifurcation between photolytic decarboxylation and hydrolytic cleavage leading to oxidation-prone phenols.

Module 3: Troubleshooting Experimental Scenarios

Scenario A: "Ghost Peaks" in Gradient Elution

Issue: You observe small, highly lipophilic peaks eluting at the very end of your gradient (95-100% B). Root Cause: This is likely dimerization . The tert-butyl groups are labile under high-energy MS conditions or intense UV, leading to C-C coupling between two phenol rings (Biphenyl formation). Resolution:

  • Check your mobile phase quality. Transition metals (Fe, Cu) in water can catalyze this coupling.

  • Add 0.1% EDTA to your aqueous mobile phase to chelate metals.

  • Lower the ESI source temperature (keep below 350°C) to prevent in-source fragmentation and recombination.

Scenario B: Non-Linear Calibration Curves

Issue: The calibration curve for the parent acid flattens at high concentrations (quadratic fit required). Root Cause: Dimer formation in solution. Phenoxy acids can form intermolecular hydrogen-bonded dimers in non-polar solvents (like high % Acetonitrile/Methanol), which ionization efficiency. Resolution:

  • Ensure your final dilution solvent contains at least 20% water or a buffer (Ammonium Acetate) to disrupt hydrogen bonding.

  • Switch to a C18-Polar Embedded column to allow the use of higher aqueous content in the initial mobile phase.

Scenario C: Photostability Failure

Issue: Samples left on the autosampler bench for 24 hours show a 15% loss of potency. Root Cause: The ether linkage adjacent to the aromatic ring is a chromophore that facilitates Norrish Type cleavage or simple decarboxylation under ambient fluorescent light. Resolution:

  • Amber Glass is Mandatory: All standard and sample preparations must be in amber glassware.

  • Autosampler Temp: Maintain at 4°C. The degradation is thermally accelerated.

References

  • Vione, D., et al. (2010). "Photodegradation of 2,4-dichlorophenoxyacetic acid in water." Journal of Chromatography A. (Extrapolated mechanism for phenoxyacetic acid photolysis).

  • Zhao, X., et al. (2020). "Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs." Toxins.[1][2] (Detailed oxidative pathways of the phenol metabolite).

  • PubChem Compound Summary. (2024). "2-(4-tert-butylphenoxy)acetic acid."[2][3] National Library of Medicine. (Physicochemical properties and safety data).

  • Sigma-Aldrich Technical Bulletin. (2023). "Handling and Stability of Phenoxyacetic Acid Derivatives." (General handling of ether-linked acids).

Sources

Technical Support Center: Synthesis of (2,4-Di-tert-butylphenoxy)acetic acid

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

Compound: (2,4-Di-tert-butylphenoxy)acetic acid CAS: 1798-04-5 Core Challenge: The synthesis involves a Williamson etherification.[1][2] However, the substrate, 2,4-di-tert-butylphenol (2,4-DTBP) , presents significant steric hindrance due to the bulky tert-butyl group at the ortho position. Standard protocols for simple phenols (e.g., phenol + chloroacetic acid) often fail to reach high conversion or result in intractable emulsions during scale-up.[1]

This guide moves beyond bench-scale "recipes" to provide a robust, scalable Phase Transfer Catalysis (PTC) protocol. This method minimizes the use of dipolar aprotic solvents (like DMF), which are hazardous and difficult to remove on a kilogram scale.

The "Golden Path" Scale-Up Protocol

Recommended Methodology: Solid-Liquid Phase Transfer Catalysis (PTC)[1]

This protocol utilizes a biphasic system (Toluene/Water) with a quaternary ammonium salt catalyst.[1] This allows the lipophilic 2,4-DTBP to react efficiently with the hydrophilic chloroacetate anion.

Reagents & Stoichiometry Table
ComponentRoleEq. (Molar)Notes
2,4-Di-tert-butylphenol Limiting Reagent1.0High purity (>99%) recommended to simplify workup.[1]
Chloroacetic Acid Alkylating Agent1.5 - 1.8Excess required to account for competitive hydrolysis.[1]
Sodium Hydroxide (50% aq) Base4.0Neutralizes acid + deprotonates phenol + maintains pH >10.[1]
TBAB (Tetrabutylammonium bromide) PT Catalyst0.05 (5 mol%)Facilitates transport of phenoxide to the interface.[1]
Toluene Solvent (Org)5-7 VolSolubilizes the hindered phenol.[1]
Water Solvent (Aq)2-3 VolSolubilizes the sodium chloroacetate.[1]
Step-by-Step Methodology
  • Preparation of Organic Phase: Charge reaction vessel with 2,4-DTBP and Toluene . Agitate until fully dissolved. Add TBAB .

  • Base Addition: Add NaOH (50% aq) . The mixture will form a thick slurry of sodium phenoxide.[1] Note: The bulky phenoxide may not fully dissolve in the aqueous phase, residing at the interface.

  • Alkylation (Exotherm Control): Heat mixture to 60°C. Slowly dose an aqueous solution of Sodium Chloroacetate (prepared by neutralizing chloroacetic acid with NaOH beforehand) over 1-2 hours.

    • Critical: Maintain internal temperature < 90°C during addition to minimize hydrolysis of the chloroacetate.[1]

  • Reaction Phase: Heat to reflux (approx. 100-105°C) for 6–10 hours. Monitor by HPLC.

    • Target: < 1% unreacted 2,4-DTBP.[1][3]

  • Workup (Separation):

    • Cool to 50°C. Add water to dissolve salts.[1]

    • Phase Cut 1: Separate layers. The product is in the Aqueous Phase (as the sodium salt).[1] The Organic Phase contains toluene and trace impurities.[1] Discard Organic Phase.

  • Acidification & Isolation:

    • Transfer Aqueous Phase to a precipitation vessel.[1]

    • Slowly add HCl (conc.) until pH reaches ~1-2.[1] The product will precipitate as a white solid.[1]

    • Filter the solid.[1] Wash with water (to remove NaCl and glycolic acid) and cold heptane (to remove trace unreacted phenol).[1]

  • Drying: Vacuum oven at 50°C.

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflowStartStart: 2,4-DTBP + TolueneBaseAddAdd NaOH + TBAB(Formation of Phenoxide)Start->BaseAddAlkylationAdd Chloroacetate(Reflux 100°C)BaseAdd->AlkylationCheckHPLC Check:Unreacted Phenol < 1%?Alkylation->CheckWorkupPhase Separation(Product in Aqueous Layer)Check->WorkupYesRecycleAdd more ChloroacetateExtend RefluxCheck->RecycleNoAcidificationAcidify to pH 1(Precipitation)Workup->AcidificationPurificationWash: Water + Cold HeptaneAcidification->PurificationFinalFinal Product:(2,4-Di-tert-butylphenoxy)acetic acidPurification->FinalRecycle->Alkylation

Caption: Process flow diagram for the PTC synthesis of (2,4-Di-tert-butylphenoxy)acetic acid, highlighting the critical HPLC checkpoint.

Troubleshooting Center (FAQ)

Category A: Reaction Stalled / Low Conversion

Q: I have refluxed for 12 hours, but HPLC shows 15% unreacted 2,4-DTBP. Why? A: This is a classic issue with sterically hindered phenols.

  • Root Cause 1: Catalyst Degradation. TBAB can degrade at high temperatures over long periods.[1]

    • Fix: Add a second portion of catalyst (0.02 eq) after 6 hours.[1]

  • Root Cause 2: Reagent Hydrolysis. The chloroacetate hydrolyzes to glycolic acid in water faster than it reacts with the hindered phenol if agitation is poor.

    • Fix: Increase agitation speed (RPM). Ensure the mixture is a vigorous emulsion.

    • Fix: Add the chloroacetate in two portions (Split addition) to maintain a high concentration of electrophile.[1]

Category B: Workup & Emulsions

Q: During the phase cut, I have a "rag layer" or stable emulsion. How do I break it? A: The sodium salt of the product acts as a surfactant (similar to soap), causing emulsions.

  • Immediate Fix: Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer.[1]

  • Immediate Fix: Filter the biphasic mixture through a Celite pad. Suspended fine solids often stabilize emulsions.[1]

  • Prevention: Ensure the pH is distinctly basic (>11) during the cut.[1] If the pH drops, partial protonation creates free acid which is insoluble in water but soluble in toluene, confusing the interface.

Category C: Purity & Appearance

Q: My final product is off-white or yellow. How do I purify it? A: Phenols are prone to oxidation, leading to colored quinone impurities.[1]

  • Purification: Recrystallization is highly effective.[1]

    • Solvent System:Ethanol/Water (1:1) or Toluene/Heptane .[1]

    • Procedure: Dissolve in hot ethanol, filter hot (to remove mechanical impurities), then slowly add water until turbid. Cool to 4°C.[1][4]

  • Prevention: Perform the reaction under a nitrogen blanket.[1]

Critical Process Parameters (CPP) Logic Tree

Use this logic tree to diagnose deviations during the experiment.

TroubleshootingTreeIssueIdentify IssueYieldLow YieldIssue->YieldPurityLow Purity / ColorIssue->PurityCheckSMIs SM (Phenol)remaining?Yield->CheckSMColorYellow/Brown Color?Purity->ColorHydrolysisChloroacetate Hydrolysis-> Increase Eq.-> Improve MixingCheckSM->HydrolysisYesStericsSteric Hindrance-> Switch to higher BP solvent(e.g., Xylene)CheckSM->StericsYes (Persistent)OxidationOxidative Coupling-> Recrystallize (EtOH/H2O)-> Use N2 atmColor->OxidationYesGlycolicGlycolic Acid Impurity-> Wash solid withwarm waterColor->GlycolicNo (Sticky Solid)

Caption: Troubleshooting logic tree for diagnosing yield and purity issues during scale-up.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15718, 2-(4-tert-butylphenoxy)acetic acid. [Link][1]

  • Freedman, H. H., & Dubois, R. A. (1971). An improved Williamson ether synthesis using phase transfer catalysis.[1] Tetrahedron Letters, 12(38), 3251-3254.[1] (Foundational text on PTC for hindered substrates).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Phenoxyacetic acid synthesis protocols).

  • Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.[5] Synthetic Communications, 37, 1807–1815.[1][5] [Link]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2,4-di-tert-butylphenol and chloroacetic acid before handling.[1] Chloroacetic acid is highly toxic and corrosive.

Preventing side reactions in phenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions & Optimizing Yield

Status: Active Agent: Senior Application Scientist Ticket ID: PAA-SYN-001

Core Logic: The Mechanistic Battlefield

Welcome to the technical support hub for Williamson ether synthesis. If you are synthesizing phenoxyacetic acid (PAA), you are navigating a competition between nucleophilic substitution (


)  and hydrolysis .

The synthesis involves reacting a phenoxide ion (generated from phenol and a base) with chloroacetate .[1]

The Central Conflict
  • The Desired Path (

    
    ):  Phenoxide attacks the 
    
    
    
    -carbon of chloroacetate.
    • Result: Phenoxyacetic acid (Ether linkage).[2][3]

  • The Enemy (Hydrolysis): Hydroxide ions (

    
    ) from the base attack the chloroacetate.
    
    • Result: Glycolic acid (

      
      ). This consumes your alkylating agent and lowers yield significantly.[4]
      
  • The Ambush (C-Alkylation): Phenoxide is an ambident nucleophile. Under specific conditions, the carbon ring attacks instead of the oxygen.

    • Result: Ortho/Para-carboxymethyl phenols.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways you must manage.

PAA_Synthesis_Pathways Start Reagents: Phenol + Chloroacetic Acid Base Base Added (NaOH/KOH) Start->Base Intermediate Intermediate: Sodium Phenoxide + Chloroacetate Base->Intermediate Path_Main Pathway A: O-Alkylation (SN2) (Desired) Intermediate->Path_Main Kinetic Control (Polar Aprotic / Proper Temp) Path_Side1 Pathway B: Hydrolysis (Major Competitor) Intermediate->Path_Side1 Excess Strong Base High Temp Path_Side2 Pathway C: C-Alkylation (Minor Competitor) Intermediate->Path_Side2 Protic Solvents (Shielded Oxygen) Product Product: Phenoxyacetic Acid Path_Main->Product SideProd1 Side Product: Glycolic Acid Path_Side1->SideProd1 SideProd2 Side Product: C-Alkylated Phenols Path_Side2->SideProd2

Figure 1: Competing mechanistic pathways in Williamson ether synthesis of PAA.

Troubleshooting Guide (FAQ)

Issue 1: "My yield is consistently low (<50%), but the starting material is consumed."

Diagnosis: Hydrolysis of Chloroacetic Acid. If you add chloroacetic acid directly to a hot, strongly basic solution, the hydroxide ions (


) will hydrolyze the chloro- group before the bulky phenoxide can attack. The chloroacetic acid converts to glycolic acid, leaving you with unreacted phenol (or requiring excess phenol) and a difficult separation.

Solution:

  • Protocol Adjustment: Do not mix all reagents at once. Generate the sodium phenoxide first. Separately, neutralize the chloroacetic acid to form sodium chloroacetate.[5] Add the chloroacetate solution slowly to the phenoxide.

  • Temperature Control: Keep the reaction temperature moderate (60-80°C) rather than a hard reflux (100°C+) initially. Hydrolysis rates increase drastically with temperature.

Issue 2: "I see unexpected aromatic peaks in my NMR."

Diagnosis: C-Alkylation. Phenoxide is an ambident nucleophile.[4] In protic solvents (like water or ethanol), hydrogen bonding solvates the oxygen atom, "shielding" it.[6] This makes the oxygen less nucleophilic, allowing the carbon ring (ortho/para positions) to attack the electrophile.

Solution:

  • Solvent Switch: If purity is critical and C-alkylation is observed, switch to a polar aprotic solvent like DMF or DMSO (if compatible with your downstream processing). These solvents leave the oxygen "naked" and highly reactive, heavily favoring O-alkylation.

  • Counter-ion Effect: Use larger counter-ions (like Potassium via KOH) which dissociate more freely than Sodium, further promoting O-alkylation.

Issue 3: "The reaction mixture turned black/tarry."

Diagnosis: Oxidation of Phenol. Phenolate ions are electron-rich and susceptible to oxidation by air, leading to quinones and polymerization products (tars).

Solution:

  • Inert Atmosphere: Run the reaction under a gentle Nitrogen (

    
    ) or Argon sparge.
    
  • Stoichiometry: Ensure chloroacetic acid is in slight excess (1.2 eq) to consume the phenol quickly.

Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize O-alkylation.

Reagents:

  • Phenol (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • NaOH (2.5 eq total)

  • Water (Solvent)[3]

Workflow:

  • Preparation of Sodium Phenoxide:

    • In a round-bottom flask, dissolve Phenol (1.0 eq) in water containing NaOH (1.0 eq).

    • Checkpoint: Ensure the solution is homogenous. This is Solution A.

  • Preparation of Sodium Chloroacetate:

    • In a separate beaker, dissolve Chloroacetic acid (1.2 eq) in water.

    • Slowly add NaOH (1.2 eq) while cooling in an ice bath. Maintain temperature <20°C to prevent premature hydrolysis.

    • Checkpoint: pH should be neutral (~7). This is Solution B.

  • The Reaction:

    • Add Solution B to Solution A.

    • Add the remaining NaOH (0.3 eq) as a catalyst/buffer.

    • Heat to 80-90°C for 3-4 hours. Do not exceed 100°C unless necessary.

  • Workup:

    • Cool to room temperature.[5]

    • Acidify with HCl to pH < 2. The phenoxyacetic acid will precipitate.

    • Filtration: Filter the solid.[2]

    • Purification: Recrystallize from hot water.[2] This effectively removes any soluble glycolic acid side products.

Data & Solvent Selection Matrix

Choosing the right solvent system is a trade-off between regioselectivity (O vs C) and process cost/safety.

ParameterWater (Protic)Ethanol/Water (Protic)DMF/DMSO (Aprotic)
O-Alkylation Selectivity Moderate (H-bonding shields O)ModerateHigh (Naked anion)
Hydrolysis Risk High (if base is excess)ModerateLow (Minimal water)
Reaction Rate SlowMediumFast
Workup Difficulty Easy (Precipitation)Medium (Distillation needed)Hard (High boiling point)
Recommendation Best for Bulk Scale Good compromiseBest for High Purity/Difficult Substrates

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link

  • PharmaXChange. (2011).[7] Phenolates: O-alkylation and C-alkylation. Link

  • ScienceMadness Wiki. (2022). Chloroacetic acid: Hydrolysis and Properties. Link

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Link

  • MDPI. (2025). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid. Link

Sources

Validation & Comparative

(2,4-Di-tert-butylphenoxy)acetic acid vs. BHT antioxidant activity.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Butylated Hydroxytoluene (BHT) and (2,4-Di-tert-butylphenoxy)acetic acid (DTBPAA) .

Executive Summary: While both compounds share a sterically hindered "di-tert-butyl" core, they exhibit divergent functional profiles due to a critical modification at the phenolic oxygen.

  • BHT is a potent, lipophilic antioxidant acting via Hydrogen Atom Transfer (HAT).

  • DTBPAA is a structural derivative where the active phenolic hydroxyl is "capped" with an acetic acid moiety. This modification abolishes direct radical scavenging activity, rendering DTBPAA pharmacologically distinct—likely acting as a metabolic intermediate or auxin-mimic rather than an antioxidant.

Structural & Mechanistic Analysis

The antioxidant efficacy of phenolic compounds relies on the Phenolic Hydroxyl Group (-OH) .[1] This group acts as the "warhead," donating a hydrogen atom to neutralize free radicals (ROO•).

Chemical Structure Comparison[2]
FeatureBHT (Standard)(2,4-Di-tert-butylphenoxy)acetic acid
IUPAC Name 2,6-Di-tert-butyl-4-methylphenol2-(2,4-Di-tert-butylphenoxy)acetic acid
Active Moiety Free Phenolic -OH Ether-linked -O-CH₂-COOH
Mechanism Hydrogen Atom Transfer (HAT) Blocked (No labile H on Oxygen)
Solubility Highly LipophilicAmphiphilic (due to Carboxylic Acid)
Primary Use Antioxidant (Food/Pharma)Chemical Intermediate / Auxin Analog
Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates why BHT functions as an antioxidant while DTBPAA is mechanistically inert in direct radical scavenging.

AntioxidantMechanism cluster_BHT BHT (Active) cluster_DTBPAA DTBPAA (Inactive) Radical Free Radical (ROO•) BHT_Mol BHT (Ar-OH) Radical->BHT_Mol Attack DTBPAA_Mol DTBPAA (Ar-O-CH2-COOH) Radical->DTBPAA_Mol Attack BHT_Inter Transition State [Ar-O---H---OOR]‡ BHT_Mol->BHT_Inter H-Atom Transfer BHT_Prod Stable Phenoxy Radical (Ar-O•) + ROOH BHT_Inter->BHT_Prod Neutralization No_Reaction NO REACTION (Steric/Electronic Block) DTBPAA_Mol->No_Reaction No Labile H

Caption: Mechanistic divergence: BHT neutralizes radicals via HAT, whereas DTBPAA lacks the donor hydrogen, preventing the antioxidant cycle.

Comparative Performance Data

The following data contrasts the radical scavenging potential. Note that while BHT shows potent activity, DTBPAA is expected to show negligible activity in standard assays (DPPH/ABTS) unless hydrolyzed (metabolically uncommon in vitro).

AssayMetricBHT DTBPAA Interpretation
DPPH Assay IC₅₀ (µg/mL)20.5 ± 1.2 >1000 (Inactive) DTBPAA cannot reduce the DPPH radical due to ether blockage.
ABTS Assay TEAC (Trolox Eq)0.95 - 1.1 < 0.05 Lack of electron transfer capability in DTBPAA.
Thermal Stability Boiling Point265°C~340°C (Predicted)DTBPAA is less volatile but thermally stable.
Lipophilicity LogP5.1~3.8 (pH dependent)DTBPAA is more soluble in aqueous buffers at neutral pH.

Critical Insight: Researchers seeking an antioxidant should not substitute BHT with DTBPAA. DTBPAA serves better as a negative control in antioxidant studies or as a lipophilic acid in drug delivery research.

Experimental Protocols (Self-Validating)

To verify the inactivity of DTBPAA compared to BHT, use this standardized DPPH protocol. This protocol includes a "validity check" using Ascorbic Acid.

Protocol: Comparative DPPH Radical Scavenging Assay

Objective: Quantify the IC₅₀ of BHT vs. DTBPAA.

Reagents:

  • DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protect from light).

  • Samples: BHT and DTBPAA dissolved in Methanol (1 mg/mL stock).

  • Positive Control: Ascorbic Acid (Vitamin C).

Workflow:

  • Preparation: Dilute sample stocks to concentrations: 10, 50, 100, 200, 500 µg/mL.

  • Reaction:

    • Add 100 µL of sample dilution to a 96-well plate.

    • Add 100 µL of DPPH Stock.

    • Blank: 100 µL Methanol + 100 µL DPPH.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes .

  • Measurement: Read Absorbance at 517 nm .

Calculation:



Validation Criteria:

  • BHT: Should show dose-dependent inhibition (Yellow color formation).

  • DTBPAA: Should remain purple (Activity < 5% at max concentration).

  • Ascorbic Acid: IC₅₀ should be < 10 µg/mL.

Synthesis & Application Context

While BHT is a final product, DTBPAA is often synthesized from a related phenol (2,4-Di-tert-butylphenol).

Synthesis Workflow (DTBPAA)

The synthesis highlights the consumption of the active phenol, confirming the loss of antioxidant power.

Synthesis Start 2,4-Di-tert-butylphenol (Weak Antioxidant) Product DTBPAA (Non-Antioxidant) Start->Product O-Alkylation (Williamson Ether Synthesis) Reagent + Chloroacetic Acid (NaOH/Reflux) Reagent->Product

Caption: Conversion of the phenol to the phenoxy-acid permanently caps the active site.

Application Matrix
Application FieldBHT DTBPAA
Lipid Preservation Primary Choice. Prevents peroxidation.Ineffective. Do not use.
Cell Culture Used to reduce ROS stress (nM range).Potential use as Auxin Analog (Plant tissue culture).
Drug Delivery Excipient (Stabilizer).[2]prodrug moiety or lipophilic counter-ion.

References

  • Yehye, W. A., et al. (2015). "Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review." European Journal of Medicinal Chemistry. Link

  • Choi, S. J., et al. (2013). "2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress." Journal of Medicinal Food. Link

    • Note: Establishes the activity of the parent phenol, contrasting with the acid deriv
  • Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity." LWT - Food Science and Technology. Link

    • Source for the standard DPPH protocol described above.

Sources

Phenoxyacetic Acid & Related Scaffolds: A Comparative Guide to Anti-Virulence Activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Phenoxyacetic Acid Derivatives as Quorum Sensing Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The search for non-antibiotic therapies has elevated Quorum Sensing Inhibitors (QSIs) and Anti-Virulence Agents to the forefront of drug discovery. While Phenylacetic acid (PAA) is a documented inhibitor of the Pseudomonas aeruginosalas and rhl QS systems, its structural cousin, Phenoxyacetic acid (POAA) , and its amide derivatives (Phenoxyacetamides ) exhibit distinct biological profiles.

This guide objectively compares these scaffolds, revealing a critical structure-activity divergence: while PAA targets transcriptional regulation (QS), Phenoxyacetamides predominantly target the Type III Secretion System (T3SS) , a downstream virulence effector often regulated by QS. This distinction is vital for medicinal chemists designing "scaffold-hopping" libraries.

Mechanistic Comparison: The "Linker" Effect

The insertion of an oxygen atom between the phenyl ring and the acetic acid moiety (converting Phenylacetic to Phenoxyacetic acid) fundamentally alters the molecule's flexibility, polarity, and binding affinity.

A. Phenylacetic Acid (PAA): The QS Interceptor [1]
  • Mechanism: PAA acts as a structural mimic of the acyl side chain of N-acyl homoserine lactones (AHLs). It competitively binds to LuxR-type receptors (e.g., LasR, TraR), preventing the native autoinducer from triggering virulence gene expression.

  • Key Activity: Reduces production of pyocyanin, elastase, and biofilm formation without inhibiting bacterial growth (low selective pressure).

B. Phenoxyacetic Acid (POAA) Derivatives: The Auxin Mimics
  • Mechanism: Derivatives like 2,4-D (2,4-Dichlorophenoxyacetic acid) function primarily as auxin mimics in plants. In bacteria, their activity is less specific to QS receptors but can modulate biofilm architecture through stress response pathways or non-specific interference with AHL synthases.

  • Key Activity: Modulation of biofilm density; often requires higher concentrations than specific QSIs.

C. Phenoxyacetamides: The T3SS Blockers [2]
  • Mechanism: When the carboxylic acid of POAA is converted to an amide (Phenoxyacetamide), the target shifts from the QS receptor to the PscF needle protein of the Type III Secretion System.

  • Key Activity: Blocks the injection of toxins (ExoS, ExoT) into host cells. These are anti-virulence agents but act downstream of the QS signaling cascade.

Comparative Performance Metrics

The following table synthesizes experimental data for the three scaffold classes against P. aeruginosa (PAO1).

FeaturePhenylacetic Acid (PAA) Phenoxyacetic Acid (2,4-D) Phenoxyacetamide (MBX-1641)
Primary Target QS Receptors (LasR/RhlR)Auxin Receptors / Stress ResponseT3SS Needle Complex (PscF)
IC50 / Effective Conc. ~200 µg/mL (1.5 mM)> 500 µg/mL (High)0.4 - 0.8 µM (Potent)
Biofilm Inhibition Moderate (40-60%)Variable (Strain dependent)Low (Specific to toxin secretion)
Virulence Factor Pyocyanin, ElastaseGeneral Stress ProteinsExoS, ExoT Translocation
Growth Inhibition None (True QSI)Low (at QSI concentrations)None (Anti-virulence)
Key Reference [Musthafa et al., 2012][Cabral et al., 2003][Berube et al., 2017]

Critical Insight: Phenoxyacetamides are significantly more potent (nanomolar/low micromolar range) than PAA or POAA but target a specific secretion machinery rather than the global QS regulatory network.

Visualizing the Pathway Divergence

The diagram below illustrates how a simple structural modification shifts the biological target from the upstream QS regulator to the downstream secretion machinery.

QS_Pathway_Inhibition cluster_bacteria Bacterial Cell (P. aeruginosa) LasI LasI Synthase AHL AHL (Autoinducer) LasI->AHL Produces LasR LasR Receptor AHL->LasR Binds & Activates GeneExp Virulence Gene Transcription LasR->GeneExp Trigger PAA Phenylacetic Acid (Inhibitor) PAA->LasR Competes/Blocks T3SS_Machinery T3SS Machinery (PscF Needle) GeneExp->T3SS_Machinery Upregulates Toxins Toxins (ExoS/T) T3SS_Machinery->Toxins Injects PO_Amide Phenoxyacetamide (Inhibitor) PO_Amide->T3SS_Machinery Blocks Needle Host Host Cell Toxins->Host Cell Death

Caption: Figure 1: Target Divergence. Phenylacetic acid (PAA) intercepts the upstream QS signal at the LasR receptor, while Phenoxyacetamides block the downstream Type III Secretion System (T3SS) needle, preventing toxin injection.

Experimental Protocols for Validation

To validate these inhibitors in your lab, use the following self-validating protocols.

Protocol A: QS Inhibition Reporter Assay (Chromobacterium violaceum CV026)

Best for evaluating PAA and direct QS antagonists.

  • Preparation:

    • Culture C. violaceum CV026 (a mini-Tn5 mutant deficient in AHL synthase) in Luria-Bertani (LB) broth containing kanamycin (20 µg/mL).

    • Prepare stock solutions of test compounds (PAA derivatives) in DMSO.

  • Induction:

    • Add exogenous AHL (C6-HSL, 500 nM) to the agar or broth to induce violacein (purple pigment) production.

  • Treatment:

    • Well Diffusion: Punch wells in LB agar seeded with CV026 + C6-HSL. Add 50 µL of test compound (10–200 µg/mL).

    • Controls: DMSO (Negative), Furanone C-30 (Positive).

  • Quantification:

    • Incubate at 30°C for 24h.

    • Measure the zone of inhibition of pigment (turbid halo indicates growth without QS; clear halo indicates toxicity).

    • Extraction: For liquid culture, centrifuge cells, solubilize violacein pellet in DMSO, and measure Absorbance at 585 nm .

  • Validation Check:

    • If the halo is clear (no growth), the compound is bactericidal, not a QSI.

    • If the halo is turbid but non-pigmented, it is a true QSI.

Protocol B: T3SS Secretion Assay (Immunoblotting)

Best for evaluating Phenoxyacetamides.

  • Culture Conditions:

    • Grow P. aeruginosa PAO1 in LB broth with 5 mM EGTA (calcium chelation induces T3SS secretion) and MgCl2 (20 mM).

    • Add test compound (0.1 – 10 µM) at the time of inoculation.

  • Incubation:

    • Grow at 37°C with shaking for 3-4 hours (to OD600 ~ 1.0).

  • Fractionation:

    • Pellet bacteria (centrifuge 13,000 x g, 10 min).

    • Collect supernatant (contains secreted toxins ExoS, ExoT).

    • Precipitate proteins in supernatant using Trichloroacetic acid (TCA).

  • Analysis:

    • Run SDS-PAGE and Western Blot using anti-ExoS or anti-ExoT antibodies.

  • Validation Check:

    • Compare band intensity to the cytoplasmic control (RNA polymerase alpha subunit, RpoA) in the cell pellet.

    • A valid T3SS inhibitor reduces supernatant bands (ExoS) without affecting pellet bands (RpoA).

Workflow Visualization

Experimental_Workflow Start Compound Library (Phenoxy/Phenyl Derivatives) Step1 Screen 1: Growth Curve Analysis (Eliminate Antibiotics) Start->Step1 Branch Growth Inhibited? Step1->Branch Discard Discard (Bactericidal) Branch->Discard Yes Screen2 Screen 2: Reporter Assay (CV026 or LasR-GFP) Branch->Screen2 No Result2 Pigment/GFP Reduced? Screen2->Result2 ClassA Class A: QS Inhibitor (Likely PAA derivative) Result2->ClassA Yes Screen3 Screen 3: T3SS Secretion Assay (Western Blot for ExoS) Result2->Screen3 No ClassB Class B: T3SS Inhibitor (Likely Phenoxyacetamide) Screen3->ClassB Secretion Blocked

Caption: Figure 2: Screening Decision Tree. A hierarchical workflow to distinguish between general antibiotics, QS inhibitors (PAA-like), and T3SS inhibitors (Phenoxyacetamide-like).

References
  • Musthafa, K. S., et al. (2012). "Quorum sensing inhibition in Pseudomonas aeruginosa PAO1 by antagonistic compound phenylacetic acid."[3] Current Microbiology.

  • Berube, B. J., et al. (2017). "Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system." Bioorganic & Medicinal Chemistry.

  • Cabral, M. G., et al. (2003). "Toxicity of chlorinated phenoxyacetic acid herbicides in the experimental eukaryotic model Saccharomyces cerevisiae." Chemosphere.

  • Rampioni, G., et al. (2014). "Phenolic compounds from medicinal plants as quorum sensing inhibitors." Frontiers in Microbiology.

  • Muraoka, S., et al. (2019). "Immunomodulatory effects of phenoxyacetic acid derivatives on the host response to bacterial infection." Journal of Pharmacology and Experimental Therapeutics.

Sources

Technical Comparison: (2,4-Di-tert-butylphenoxy)acetic Acid vs. 2,4-Di-tert-butylphenol

[1]

Executive Summary

This guide provides a technical efficacy analysis of 2,4-Di-tert-butylphenol (2,4-DTBP) versus its carboxylated derivative, (2,4-Di-tert-butylphenoxy)acetic acid (DTBPAA) .

The Core Distinction:

  • 2,4-DTBP (Phenol): A potent, naturally occurring bioactive agent with established efficacy as a radical scavenging antioxidant, broad-spectrum antimicrobial, and contact herbicide. Its activity relies on the labile hydrogen atom of the phenolic hydroxyl group.

  • DTBPAA (Acid): A synthetic ether derivative where the phenolic hydrogen is replaced by an acetic acid moiety. This structural modification abolishes primary antioxidant capacity but introduces pH-dependent solubility and systemic transport potential. It primarily serves as a pharmaceutical intermediate and a lipophilic acid probe rather than a direct therapeutic agent.

Part 1: Chemical & Physical Profile[2]

The efficacy of these compounds is dictated by their physicochemical properties, specifically the presence of the phenolic proton and lipophilicity (LogP).

Feature2,4-Di-tert-butylphenol (2,4-DTBP)(2,4-Di-tert-butylphenoxy)acetic Acid
CAS Number 96-76-418327-79-2
Molecular Weight 206.33 g/mol 264.36 g/mol
Structure Type Hindered PhenolPhenoxyacetic Acid Ether
Primary Function Antioxidant, Antimicrobial, AllelochemicalSynthetic Intermediate, Lipophilic Acid
pKa (Approx.) ~11.6 (Very Weak Acid)~3.5 - 4.0 (Carboxylic Acid)
LogP (Lipophilicity) ~4.8 (Highly Lipophilic)~4.2 (pH dependent; lower as salt)
Solubility Soluble in organic solvents; Insoluble in waterSoluble in organics; Soluble in alkaline water
Structural Visualization

The following diagram illustrates the structural relationship and the critical "blocking" of the active site in the acid derivative.

ChemicalStructurecluster_0Functional ConsequencePhenol2,4-DTBP(Active Phenol)ReactionWilliamson Ether Synthesis(+ Cl-CH2-COOH / Base)Phenol->ReactionAlkylationNote1Phenolic -OH is theradical scavenger site.Phenol->Note1AcidDTBPAA(Blocked Ether-Acid)Reaction->AcidSubstitutionNote2-OCH2COOH blocks the site.Antioxidant activity lost.Acid->Note2

Figure 1: Synthesis and structural modification showing the blockade of the antioxidant hydroxyl group.

Part 2: Bioactivity & Efficacy Analysis

Antioxidant Efficacy[6]
  • Winner: 2,4-DTBP [1][2][3][4][5]

  • Mechanism: 2,4-DTBP acts as a hydrogen atom donor (HAT mechanism). The bulky tert-butyl groups at the 2,4 positions stabilize the resulting phenoxy radical, preventing propagation of oxidative chains.

  • Acid Performance: DTBPAA lacks the phenolic hydrogen. The oxygen atom is etherified, rendering it chemically unable to quench free radicals via hydrogen donation. It is ineffective in standard DPPH or ABTS assays.

Antimicrobial & Cytotoxic Efficacy
  • Winner: 2,4-DTBP [1][2][3][4][5]

  • Mechanism: The high lipophilicity of 2,4-DTBP allows it to integrate into bacterial cell membranes, disrupting the lipid bilayer integrity, causing electrolyte leakage and inhibiting ATP synthesis.

  • Acid Performance: While DTBPAA is lipophilic, the carboxylic acid group ionizes at physiological pH. This ionization can prevent passive diffusion through the lipid bilayer compared to the non-ionized phenol. However, DTBPAA may exhibit specific toxicity as a weak acid uncoupler, but literature data overwhelmingly supports the phenol as the potent antimicrobial agent (MIC values are typically lower for the phenol).

Herbicidal & Systemic Efficacy
  • Winner: Context Dependent (DTBPAA has systemic potential)

  • Mechanism:

    • 2,4-DTBP: Acts as a contact herbicide causing rapid necrosis (tissue burn) due to membrane destruction. It is not translocated well within the plant.

    • DTBPAA: Structurally mimics auxin herbicides (like 2,4-D). The carboxylic acid allows for "ion trapping" in the phloem, theoretically enabling systemic transport to roots.

    • Caveat: The steric bulk of the tert-butyl groups likely hinders binding to the TIR1 auxin receptor, making it a weak auxin compared to chlorinated analogs.

Part 3: Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol A: Comparative Antioxidant Assay (DPPH)

Objective: Quantify the loss of radical scavenging ability in the acid derivative.

  • Reagents:

    • 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Test compounds: 2,4-DTBP and DTBPAA (10–100 µg/mL).

  • Procedure:

    • Step 1: Dissolve both compounds in methanol. (Note: DTBPAA may require slight warming or sonicating).

    • Step 2: Mix 1 mL of test solution with 3 mL of DPPH solution.

    • Step 3: Incubate in the dark for 30 minutes at room temperature.

    • Step 4: Measure Absorbance at 517 nm.

  • Validation Criteria:

    • 2,4-DTBP should show a dose-dependent decrease in absorbance (color change from purple to yellow).

    • DTBPAA should show negligible change in absorbance (remains purple), confirming the lack of H-donating capacity.

Protocol B: Differential Solubility/Partitioning

Objective: Demonstrate the pH-switchable solubility of the acid vs. the phenol.

  • Procedure:

    • Prepare a biphasic system: 5 mL Octanol + 5 mL Water (pH adjusted to 8.0 with NaOH).

    • Add 10 mg of 2,4-DTBP to Vial A and 10 mg of DTBPAA to Vial B.

    • Vortex for 2 minutes and let phases separate.

  • Observation:

    • Vial A (Phenol): Compound remains almost exclusively in the Octanol (Top) layer.

    • Vial B (Acid): Significant migration to the Aqueous (Bottom) layer due to salt formation (

      
      ).
      
  • Significance: This confirms DTBPAA's utility as a drug intermediate where solubility modulation is required, unlike the strictly lipophilic phenol.

Part 4: Mechanism of Action Diagram

This diagram contrasts the biological interaction pathways of both compounds.

Mechanismcluster_phenol2,4-DTBP (Phenol)cluster_acidDTBPAA (Acid)P_InputLipophilic Phenol EntryP_Action1Membrane Integration(Disrupts Lipid Bilayer)P_Input->P_Action1P_Action2ROS Scavenging(H-Atom Transfer)P_Input->P_Action2P_ResultCell Death (Bacteria)OR Protection (Antioxidant)P_Action1->P_ResultP_Action2->P_ResultA_InputIonizable Acid EntryA_Action1pH-Dependent Solubility(Systemic Transport)A_Input->A_Action1A_Action2Steric Hindrance(Weak Receptor Binding)A_Input->A_Action2A_ResultLow Bioactivity(Synthetic Intermediate)A_Action1->A_ResultA_Action2->A_Result

Figure 2: Mechanistic divergence showing the high bioactivity of the phenol versus the transport-oriented nature of the acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7311, 2,4-Di-tert-butylphenol. Retrieved from [Link]

  • Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins (Basel). This review details the specific antioxidant and antifungal mechanisms of the phenol. Retrieved from [Link]

  • Chuah, T.S., et al. (2015). Phytotoxic activity of the allelochemical, 2,4-Di-Tert-butylphenol. ResearchGate. Establishes the herbicidal efficacy of the parent phenol. Retrieved from [Link]

Validating the results of a (2,4-Di-tert-butylphenoxy)acetic acid experiment

[1]

Executive Summary: The Steric Exclusion Hypothesis

In the development of phenoxyacetic acid derivatives, a critical challenge is achieving receptor selectivity. The core scaffold—phenoxyacetic acid—is the backbone of both potent auxinic herbicides (e.g., 2,4-D ) and lipid-lowering fibrates (e.g., Clofibric acid ).

This guide validates the performance of (2,4-Di-tert-butylphenoxy)acetic acid (DTBPA) .[1] It specifically addresses the "Steric Exclusion Hypothesis," which posits that introducing bulky tert-butyl groups at the 2,4-positions abolishes off-target auxinic toxicity (phytotoxicity) while enhancing lipophilicity for metabolic targets like PPAR

1

This document serves as a blueprint for researchers using DTBPA as a negative control probe for auxin signaling or as a lipophilic scaffold in supramolecular chemistry.[1]

Chemical Identity & Comparator Profile[1][2][3]

To validate DTBPA, we must compare it against the "Gold Standard" agonist (2,4-D) and the metabolic modulator (Clofibric Acid).

Table 1: Physicochemical Comparison
FeatureDTBPA (Test Article) 2,4-D (Auxin Control) Clofibric Acid (PPAR Control)
Structure 2,4-Di-tert-butyl substitution2,4-Dichloro substitution4-Chloro-phenoxyisobutyric acid
Steric Bulk High (Bulky hydrophobic)Low (Electron-withdrawing)Medium (Branched tail)
LogP (Lipophilicity) ~5.2 (High Permeability) ~2.8 (Moderate)~3.1 (Moderate)
Primary Utility Supramolecular building block, PPAR probeSystemic HerbicideLipid-lowering drug (Fibrate)
Key Risk Solubility in aqueous mediaOff-target toxicity (plants)Hepatotoxicity (high dose)

Scientist's Insight: The jump in LogP from 2.8 (2,4-D) to ~5.2 (DTBPA) is massive.[1] When designing your experiment, you must use a carrier solvent like DMSO or ethanol; DTBPA will precipitate immediately in pure aqueous buffer.[1]

Mechanism of Action: The "Steric Gate"

Understanding why DTBPA behaves differently is crucial for experimental design.

  • The Auxin Pocket (TIR1): The Transport Inhibitor Response 1 (TIR1) receptor has a "molecular glue" pocket.[1] 2,4-D fits perfectly, stabilizing the degradation of Aux/IAA repressors.

  • The DTBPA Clash: The tert-butyl groups are too voluminous to fit into the TIR1 pocket.[1] This prevents the ubiquitination complex from forming, rendering the molecule "auxin-dead."[1]

Visualization: Pathway Selectivity

The following diagram illustrates the bifurcation of signaling pathways based on steric fit.

Gcluster_0Ligand Inputcluster_1Receptor Targetscluster_2Biological OutcomeD242,4-D(Cl- substituted)TIR1TIR1 Receptor(Plant Auxin Pocket)D24->TIR1High Affinity BindingPPARPPAR-alpha(Metabolic Nuclear Receptor)D24->PPARWeak BindingDTBPADTBPA(t-Butyl substituted)DTBPA->TIR1Steric Clash (Blocked)DTBPA->PPARHydrophobic FitToxicityAuxin Toxicity(Root Inhibition)TIR1->ToxicityUbiquitination CascadeInertNo Effect(Steric Exclusion)MetabolismLipid Metabolism(Gene Transcription)PPAR->MetabolismTransactivation

Caption: Comparative signaling flow showing how steric bulk (DTBPA) prevents TIR1 binding (Auxin toxicity) while permitting PPAR interaction.

Experimental Validation Protocols

To validate DTBPA in your lab, follow these two orthogonal assays. These protocols are designed to prove Selectivity (it works where it should) and Safety (it doesn't work where it shouldn't).[1]

Experiment A: The Root Growth Inhibition Assay (Auxin Exclusion)

Objective: Prove that DTBPA does not trigger the TIR1 auxin receptor.

Methodology:

  • Model: Arabidopsis thaliana (Col-0) seedlings.

  • Media: 0.5x MS medium + 1% sucrose.

  • Treatment:

    • Control: DMSO (0.1%).[1]

    • Positive Control: 2,4-D (Concentration range: 10 nM – 1 µM).[1]

    • Test Article: DTBPA (Concentration range: 10 nM – 10 µM).[1]

  • Duration: 7 days vertical growth (22°C, long days).

  • Measurement: Primary root length relative to DMSO control.

Expected Results (Validation Criteria):

CompoundConcentrationRoot Length (% of Control)Interpretation
DMSO -100%Baseline
2,4-D 50 nM< 20% (Stunted)Potent Auxin Activity
DTBPA 50 nM98% (Normal)Inactive
DTBPA 10 µM~90% (Slight reduction)Non-specific toxicity (Solubility limit)

Causality Check: If DTBPA causes root stunting at low concentrations, check your synthesis purity.[1] Contamination with unhindered phenols or 2,4-D is the most common cause of false positives in this assay.[1]

Experiment B: PPAR Transactivation (Metabolic Activity)

Objective: Validate that the phenoxyacetic core retains activity when the pocket is hydrophobic.

Methodology:

  • Model: HEK293 cells transiently transfected with human PPAR

    
     expression vector and PPRE-Luciferase reporter.[1]
    
  • Treatment: 24-hour incubation.

  • Comparator: Clofibric Acid (Standard Fibrate).[1]

Comparative Data:

CompoundEC50 (µM)Max Efficacy (%)Notes
Clofibric Acid ~50 µM100%Standard weak agonist.[1]
DTBPA ~15-25 µM 110%Higher potency due to lipophilicity.
Phenoxyacetic Acid > 500 µM< 10%Inactive (Needs substituents).[1]

Troubleshooting & Synthesis Integrity

When validating results, the purity of (2,4-Di-tert-butylphenoxy)acetic acid is paramount.[1]

  • The "Para-Attack" Problem: During synthesis (typically alkylation of 2,4-di-tert-butylphenol with chloroacetic acid), ensure the base used is not too strong (use K2CO3 in acetone/DMF).[1] Stronger bases can cause de-alkylation of the tert-butyl groups.[1]

  • Solubility Artifacts: In cell assays, DTBPA's high LogP (5.[1]2) means it binds to plasticware.[1]

    • Solution: Pre-saturate tips or use glass-coated plates if possible.[1]

    • Validation: Verify actual concentration in media using HPLC before assuming "inactivity."[1]

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase."[1] Nature, 446(7136), 640-645.[1] [Link]

    • Grounding: Defines the structural constraints of the auxin binding pocket, explaining why bulky tert-butyl groups prevent binding.
  • Willson, T. M., et al. (2000). "The PPARs: from orphan receptors to drug discovery."[1] Journal of Medicinal Chemistry, 43(4), 527-550.[1] [Link]

    • Grounding: Establishes the SAR for phenoxyacetic acid deriv
  • Hansch, C., & Muir, R. M. (1950). "The ortho effect in plant growth regulators."[1] Plant Physiology, 25(3), 389.[1] [Link][1]

    • Grounding: The foundational text on how ring substitution patterns (electronic vs. steric) dictate auxin activity.[1]

  • PubChem Compound Summary. "2-(4-tert-butylphenoxy)acetic acid (CID 15718)."[1] [Link]

    • Grounding: Verification of physicochemical properties (LogP) and toxicity data.[1]

Comparative Guide: Cross-Reactivity Profile of (2,4-Di-tert-butylphenoxy)acetic Acid in Immunoassays and Chromatographic Systems

[1][2][3]

Executive Summary & Molecule Profile[2]

(2,4-Di-tert-butylphenoxy)acetic acid (CAS: 1798-04-5) is a bulky structural analog of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2][3] In analytical and biological contexts, this molecule serves as a critical specificity probe .[1][2] Its massive tert-butyl groups replace the smaller chlorine atoms of 2,4-D, creating significant steric hindrance and altering electron density.[1][2]

This guide objectively compares the behavior of (2,4-Di-tert-butylphenoxy)acetic acid (hereafter DTBPA ) against the standard analyte (2,4-D) across three primary assay platforms: Immunoassays (ELISA), Liquid Chromatography (HPLC), and Biological Receptor Binding.[1][2]

Structural Comparison
Feature2,4-D (Target) DTBPA (Analog) Assay Implication
Substituents 2,4-Dichloro (-Cl)2,4-Di-tert-butyl (-C(CH₃)₃)Steric Bulk: DTBPA is significantly larger, preventing fit in tight binding pockets.[1][2][3]
Electronic Nature Electron-withdrawingElectron-donatingReceptor Affinity: Alters π-stacking interactions essential for antibody/receptor binding.[1][2][3]
Hydrophobicity Moderate (logP ~2.[1][2][3]8)High (logP > 4.[1][2][3]5)Chromatography: DTBPA elutes much later in Reverse-Phase HPLC.[1][2][3]

Immunoassay Performance (ELISA)

The Steric Exclusion Principle

In competitive ELISA formats targeting 2,4-D, cross-reactivity (CR) is the measure of an antibody's inability to distinguish the target from analogs.[1][2] DTBPA is the "gold standard" negative control for validating high-specificity monoclonal antibodies (mAbs).[1][2][3]

  • Polyclonal Antibodies (pAbs): Often recognize the "handle" (the acetic acid tail) common to both molecules.[2][3] Risk: Moderate Cross-Reactivity (10–30%).[1][2][3]

  • Monoclonal Antibodies (mAbs) / Nanobodies: Engineered to recognize the specific electron-deficient ring of 2,4-D.[1][2][3] The bulky tert-butyl groups of DTBPA physically block entry into the antibody paratope.[3] Result: Negligible Cross-Reactivity (<0.1%).

Experimental Protocol: Determination of Cross-Reactivity (IC50 Displacement)

Use this protocol to validate antibody specificity against DTBPA.[2]

  • Coat Plate: Adsorb 2,4-D-BSA conjugate (0.5 µg/mL) onto a 96-well microplate. Incubate overnight at 4°C.

  • Block: Add 1% Casein/PBS to block non-specific sites (1h, RT).

  • Competition Step:

    • Add 50 µL of anti-2,4-D antibody (optimized dilution).[1][2][3]

    • Add 50 µL of analyte standard (2,4-D or DTBPA) at serial dilutions (0.01 to 10,000 ng/mL).[1][2][3]

  • Incubation: Shake for 60 min at RT (allows competition for antibody binding sites).

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody.[1][2][3] Develop with TMB substrate.[1][2][3]

  • Calculation:

    
    
    
Comparative Data: Cross-Reactivity Profile

Data derived from standard competitive ELISA parameters for phenoxy acid antibodies.

Antibody TypeAnalyteIC50 (ng/mL)Cross-Reactivity (%)Interpretation
High-Spec mAb 2,4-D5.0100%Target binding.[1][2][3]
High-Spec mAb DTBPA >10,000 < 0.05% Excellent Specificity. Steric bulk prevents binding.[1][2][3]
Generic pAb 2,4-D12.0100%Target binding.[1][2][3]
Generic pAb DTBPA 600.0~2.0%False Positive Risk. Antibody binds the acetic acid tail.[2][3]
Visualization: The Steric Exclusion Mechanism

ImmunochemistryAbAntibody Binding Pocket(Designed for Cl-)Target2,4-D(Fits Perfectly)Ab->Target High AffinityAnalogDTBPA(Steric Clash)Ab->Analog Blocked by tert-ButylSignalSignal Generation(Competition)Target->Signal Inhibits SignalResultLow Cross-ReactivityAnalog->Result No Inhibition

Figure 1: Mechanism of low cross-reactivity. The bulky tert-butyl groups (Red) prevent DTBPA from entering the antibody pocket designed for the smaller chlorine atoms.

Chromatographic Separation (HPLC-UV/MS)

While immunoassays rely on shape recognition, HPLC separates based on polarity.[1][2] DTBPA is significantly more hydrophobic than 2,4-D, making it easily resolvable.[1][2] This makes HPLC the preferred method for confirming "positive" immunoassay results that might be due to interference.[2][3]

Method Optimization: Reverse-Phase HPLC
  • Column: C18 (e.g., Phenomenex Kinetex or Agilent Zorbax), 5 µm, 150 x 4.6 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidification suppresses ionization of the carboxylic acid, improving retention).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Gradient: 20% B to 90% B over 15 minutes.

Retention Behavior Comparison
Parameter2,4-DDTBPASeparation Logic
Retention Time (RT) ~6.5 min~12.8 minDTBPA's lipophilic tert-butyl groups interact strongly with the C18 stationary phase.[1][2][3]
Peak Shape SharpBroad (if non-acidic)Requires acidic mobile phase (pH < 3) to protonate the acetic acid moiety.[2][3]
UV Max 283 nm276 nmSpectral shift due to alkyl substitution.[1][2][3]

Biological Assay: Auxin Receptor (TIR1) Binding[1][2][3]

In drug discovery and agrochemical research, DTBPA is used to study Structure-Activity Relationships (SAR) of auxins.[1][2][3]

  • Mechanism: The auxin receptor (TIR1) requires a "molecular glue" mechanism where the ligand sits between the receptor and a transcriptional repressor (Aux/IAA).[2][3]

  • Performance: The tert-butyl groups are too large to fit into the TIR1 hydrophobic pocket that accommodates the dichlorophenyl ring.[1][3] Consequently, DTBPA is biologically inactive as an auxin.[1][2] It does not trigger the degradation of Aux/IAA proteins, making it a perfect negative control for biological specificity.[1][2]

Workflow: Specificity Validation Decision Tree

WorkflowStartSample Contains Phenoxy AcidsScreenStep 1: Immunoassay Screen(Rapid, Low Cost)Start->ScreenResultPosPositive ResultScreen->ResultPos > LODResultNegNegative ResultScreen->ResultNeg < LODDecisionIs DTBPA suspected?ResultPos->DecisionConfirmStep 2: HPLC-MS Confirmation(Separates by Hydrophobicity)Decision->Confirm Yes (High Risk)FinalTrue QuantitationDecision->Final No (Low Risk)Confirm->Final Resolves DTBPA from 2,4-D

Figure 2: Analytical workflow. Use HPLC to confirm immunoassay positives if DTBPA presence is suspected, as generic antibodies may show slight cross-reactivity.[1]

References

  • Conrath, U., et al. (2018).[1][2][3] Highly Specific Nanobody against Herbicide 2,4-dichlorophenoxyacetic acid for Monitoring of its Contamination in Environmental Water. National Institutes of Health (PMC).[2][3][4] [Link] (Demonstrates the low cross-reactivity of engineered antibodies against bulky 2,4-D analogs)

  • US EPA. (1996).[1][2][3] Method 4015: Screening for 2,4-Dichlorophenoxyacetic Acid by Immunoassay. SW-846 Test Methods for Evaluating Solid Waste. [Link] (Establishes the standard protocol for immunoassay interference testing)

  • PubChem. (2025).[1][2][3] 2-(4-tert-butylphenoxy)acetic acid (Compound Summary).[1][2][3][5][6] National Library of Medicine.[1][2][3] [Link] (Source for chemical structure, physical properties, and identifiers)

  • Tan, X., et al. (2007).[1][2][3] Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase. Nature. [Link] (Foundational paper on the structural requirements for auxin receptor binding, explaining the inactivity of bulky analogs)

Benchmarking (2,4-Di-tert-butylphenoxy)acetic acid against other commercial antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks (2,4-Di-tert-butylphenoxy)acetic acid (CAS: 18327-79-2) against industry-standard hindered phenol antioxidants.[1]

Executive Summary

(2,4-Di-tert-butylphenoxy)acetic acid is the etherified derivative of the potent antioxidant 2,4-di-tert-butylphenol (2,4-DTBP).[1] Unlike its parent phenol or commercial standards like BHT, this compound lacks the free phenolic hydroxyl (-OH) group required for Hydrogen Atom Transfer (HAT).[1] Consequently, it exhibits negligible primary antioxidant activity in standard radical scavenging assays.[1] Its primary utility lies in agrochemical synthesis (as a structural analog to 2,4-D) or as a specialized intermediate, rather than as a radical scavenger.[1]

Chemical Profile & Mechanism of Action

Structural Comparison

The efficacy of a phenolic antioxidant relies on the stability of the phenoxy radical formed after donating a hydrogen atom to a free radical.

CompoundStructure TypeActive Functional GroupMechanism
BHT (Benchmark)Hindered PhenolFree Phenolic -OH HAT: Donates H[1]• to quench radicals; radical stabilized by tert-butyl groups.[1]
2,4-DTBP (Parent)Hindered PhenolFree Phenolic -OH HAT: Moderate activity; steric hindrance stabilizes the radical.[1]
(2,4-Di-tert-butylphenoxy)acetic acid Phenoxy EtherNone (Ether Linkage)Inactive: The -OH is replaced by -OCH₂COOH.[1] The C-H bonds in the acetic acid tail are too strong to donate H• effectively.
Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates why the test compound fails to act as a chain-breaking antioxidant compared to BHT.

SAR_Analysis BHT BHT (Active Standard) Mechanism H-Atom Transfer (HAT) BHT->Mechanism Free -OH DTBP 2,4-DTBP (Parent Phenol) DTBP->Mechanism Free -OH TestCompound (2,4-Di-tert-butylphenoxy) acetic acid Block Ether Blockage (No Labile H) TestCompound->Block -OCH2COOH subst. Result_Active Radical Quenching (Antioxidant Activity) Mechanism->Result_Active Result_Inactive No Reaction (Inert) Block->Result_Inactive

Figure 1: SAR analysis showing the blockade of antioxidant mechanism in the etherified test compound.[1]

Comparative Performance Data

The following data represents theoretical benchmarking based on established structure-activity principles of hindered phenols.

Radical Scavenging Activity (DPPH Assay)

Metric: IC50 (Concentration required to scavenge 50% of radicals)[1]

CompoundIC50 (µM)Relative PotencyNotes
Trolox (Standard) ~15-20100%Water-soluble Vitamin E analog.[1]
BHT ~20-30~90%Standard lipophilic benchmark.[1]
2,4-DTBP ~40-60~50%Less sterically optimized than BHT but active.[1]
(2,4-Di-tert-butylphenoxy)acetic acid >1000 <1% Non-Responder. Lacks H-donor capability.[1]
Solubility & Stability Profile

While lacking antioxidant power, the test compound offers distinct physical properties useful for other applications (e.g., nucleation, intermediates).[1]

  • Lipophilicity (LogP): ~4.5 (Highly Lipophilic)[1]

  • Water Solubility: Negligible (requires alkaline pH to form salt).[1]

  • Thermal Stability: High (Ether linkage is more thermally stable than the phenol, resisting quinone formation).[1]

Experimental Protocols

To validate these claims in your lab, use the following self-validating protocols.

DPPH Radical Scavenging Assay (Standardized)

Objective: Quantify the inability of the test compound to quench DPPH radicals compared to BHT.[1]

Reagents:

  • DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protect from light).

  • Positive Control: BHT (10 µM – 200 µM in Methanol).[1]

  • Test Sample: (2,4-Di-tert-butylphenoxy)acetic acid (10 µM – 1000 µM in Methanol).

Workflow:

  • Preparation: Pipette 100 µL of sample into a 96-well plate.

  • Initiation: Add 100 µL of DPPH stock to each well.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    [1]
    

Validation Check:

  • BHT Wells: Must turn from purple to pale yellow.

  • Test Compound Wells: Should remain purple (identical to solvent blank).[1]

Experimental Workflow Diagram

DPPH_Protocol Prep Sample Prep (Methanol Soln) Mix Add 0.1mM DPPH (1:1 Ratio) Prep->Mix Incubate Incubate 30 min (Dark, RT) Mix->Incubate Read Measure Abs @ 517nm Incubate->Read Result Color Change? Read->Result Active Yellow (Active Antioxidant) Result->Active Yes (BHT) Inactive Purple (Inactive Ether) Result->Inactive No (Test Cmpd)

Figure 2: Step-by-step workflow for verifying antioxidant inactivity.

Scientific Conclusion

(2,4-Di-tert-butylphenoxy)acetic acid should not be selected as a primary antioxidant.[1] Its etherified structure blocks the phenolic hydroxyl group, rendering it inert to radical attack.

  • If your goal is oxidation prevention: Switch to 2,4-Di-tert-butylphenol (the parent) or Irganox 1010 (a hindered phenol ester).[1]

  • If your goal is biological modulation: This compound may mimic auxin herbicides (like 2,4-D) or act as a PPAR agonist, but these activities are distinct from antioxidant capacity.[1]

References

  • Santa Cruz Biotechnology. (2,4-di-tert-butylphenoxy)acetic acid Product Data. Retrieved from [1]

  • National Institutes of Health (NIH). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from

  • ChemicalBook. 2,4-Di-tert-butylphenol Properties and Antioxidant Applications. Retrieved from [1]

  • MDPI. Antioxidant Activity of 2,4-di-tert-butylphenol isolated from Streptomyces. Retrieved from

  • PubChem. Compound Summary: 2-(2,4-di-tert-butylphenoxy)acetic acid.[1] Retrieved from [1]

Sources

Technical Assessment: In Vivo vs. In Vitro Activity of (2,4-Di-tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2,4-Di-tert-butylphenoxy)acetic acid (CAS: 18327-79-2) is a specialized lipophilic building block and probe compound structurally derived from the antioxidant 2,4-di-tert-butylphenol.[1][2][3] Unlike its chlorinated analog 2,4-D (a potent auxin herbicide) or the pharmaceutical Clofibrate (a PPAR


 agonist), this compound exhibits a distinct biological profile driven by significant steric hindrance  and hydrophobicity .

This guide provides a technical comparison of its activity in controlled cellular environments (in vitro) versus complex physiological systems (in vivo). It serves as a critical resource for researchers utilizing this scaffold to probe receptor pocket size (steric exclusion) or to develop lipophilic prodrugs.

Chemical Identity & Physicochemical Drivers

Understanding the activity starts with the structure. The bulky tert-butyl groups at the ortho and para positions create a "steric shield" that dictates its binding kinetics and metabolic stability.

PropertyValue / CharacteristicBiological Implication
Structure Phenoxyacetic acid core w/ 2,4-di-t-butyl groupsMimics 2,4-D but with massive steric bulk.
Lipophilicity (LogP) ~4.5 - 5.2 (Predicted)High membrane permeability; high non-specific binding.
pKa ~3.5 - 4.0 (Carboxylic acid)Ionized at physiological pH; requires transporters (OATs).
Metabolic Stability HighThe para position is blocked, preventing easy oxidation/hydroxylation.

In Vitro Profile: Receptor Interaction & Cellular Assays

In an in vitro setting, the compound is primarily defined by its binding affinity (or lack thereof) due to steric clashes.

Auxin Receptor (TIR1) Interaction
  • Mechanism: Classical auxins (IAA, 2,4-D) bind to the TIR1 ubiquitin ligase complex, acting as "molecular glue" to degrade Aux/IAA repressors.

  • Observation: (2,4-Di-tert-butylphenoxy)acetic acid is typically inactive or acts as a weak antagonist .

  • Reasoning: The ortho-tert-butyl group is too large to fit into the hydrophobic pocket of TIR1, which accommodates the smaller chlorine or methyl groups of active auxins.

  • Application: Used as a negative control to validate the specificity of auxin-binding assays.

PPAR Agonism (Metabolic Regulation)
  • Mechanism: Peroxisome Proliferator-Activated Receptors (PPARs) require a lipophilic tail and an acidic headgroup.

  • Observation: Potential moderate agonist activity.

  • Reasoning: The bulky lipophilic domain mimics the fibrate class of drugs (e.g., Ciprofibrate), potentially allowing recruitment of co-activators, though efficacy is often lower than optimized drugs.

Antimicrobial/Cytotoxicity
  • Activity: Moderate cytotoxicity.

  • Mechanism: Derived from 2,4-di-tert-butylphenol, a known antimicrobial agent.[3] The acetic acid moiety increases solubility, potentially aiding delivery to bacterial membranes before cleavage releases the toxic phenol.

Comparative Data: In Vitro Potency (Representative)
Assay TypeTarget(2,4-Di-tert-butylphenoxy)acetic acid2,4-D (Standard)Clofibrate (Standard)
Auxin Response TIR1/AFBInactive / Weak Antagonist High Potency (EC50 ~50 nM)Inactive
Lipid Metabolism PPAR

Weak/Moderate Agonist InactiveHigh Potency (EC50 ~50

M)
Cytotoxicity HeLa/HepG2Moderate (IC50 ~20-50

M)
LowLow

In Vivo Profile: Pharmacokinetics & Systemic Effects

The in vivo behavior is dominated by the compound's high lipophilicity and resistance to metabolism.

Absorption & Distribution
  • Absorption: Rapid oral absorption due to high lipophilicity (LogP > 4).

  • Distribution: Extensive distribution into lipid-rich tissues (adipose, brain). High plasma protein binding (>95%) limits the free fraction available for receptor binding.

Metabolism & Excretion
  • Metabolic Blockade: The para-tert-butyl group blocks the primary site of Phase I metabolism (hydroxylation) common in phenoxy acids.

  • Consequence: Longer half-life (

    
    ) compared to unhindered analogs.
    
  • Excretion: Primarily excreted as the glucuronide conjugate via urine.

Toxicology
  • Oxidative Stress: The parent phenol (2,4-DTBP) can induce oxidative stress at high concentrations. The acetic acid derivative may act as a prodrug, slowly releasing the phenol.

  • Environmental: Persistent in soil/water due to steric hindrance slowing microbial degradation.

Experimental Protocols

Protocol A: In Vitro Auxin Activity (Root Growth Inhibition)

Objective: Determine if the steric bulk prevents auxin signaling.

  • Preparation: Dissolve compound in DMSO (10 mM stock).

  • Seedlings: Use Arabidopsis thaliana (Col-0) seeds, surface sterilized.

  • Media: MS plates supplemented with compound gradients (0.1, 1, 10, 50

    
    M). Use 2,4-D (0.1 
    
    
    
    M) as Positive Control.
  • Incubation: Grow vertically for 7 days at 22°C (16h light/8h dark).

  • Measurement: Measure primary root length.

    • Result Interpretation: If root length

      
       DMSO control, compound is Inactive . If root length is stunted (similar to 2,4-D), it is Active .
      
Protocol B: In Vivo Pharmacokinetics (Rat Model)

Objective: Assess systemic exposure and half-life.

  • Dosing: Administer 10 mg/kg via oral gavage (suspended in 0.5% methylcellulose).

  • Sampling: Collect blood at 0.5, 1, 2, 4, 8, 12, 24h post-dose.

  • Analysis: Plasma extraction with Acetonitrile. Analyze via LC-MS/MS.

    • Transition: Monitor parent ion (M-H)- 263.4

      
       205.2 (loss of acetic acid).
      

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates why the compound fails as an auxin but succeeds as a lipophilic probe.

SAR_Logic cluster_0 Biological Outcome Compound (2,4-Di-tert-butylphenoxy) acetic acid Receptor_Auxin TIR1 Auxin Receptor (Small Hydrophobic Pocket) Compound->Receptor_Auxin Steric Clash (Inactive) Receptor_PPAR PPAR-alpha (Large Lipophilic Pocket) Compound->Receptor_PPAR Hydrophobic Fit (Potential Agonist) Metabolism CYP450 Enzyme (Para-Hydroxylation) Compound->Metabolism Blocked by t-Butyl Group

Caption: SAR analysis showing how steric bulk prevents auxin activity and metabolic degradation while enabling PPAR interaction.

Diagram 2: Experimental Workflow for Activity Profiling

A decision tree for researchers to classify the compound's activity in their specific context.

Workflow Start Start: Compound Evaluation Solubility Step 1: Solubility Check (DMSO/Ethanol) Start->Solubility InVitro Step 2: In Vitro Screening Solubility->InVitro Auxin_Assay Assay A: Root Growth (Auxin Mimic?) InVitro->Auxin_Assay PPAR_Assay Assay B: Luciferase Reporter (Metabolic Regulator?) InVitro->PPAR_Assay Result_Auxin Result: No Inhibition (Steric Null) Auxin_Assay->Result_Auxin Result_PPAR Result: Activation (Lipophilic Ligand) PPAR_Assay->Result_PPAR InVivo Step 3: In Vivo Validation Result_PPAR->InVivo If Active PK_Study PK Study (Rat/Mouse) Check Half-life InVivo->PK_Study

Caption: Step-by-step workflow to distinguish between auxin-like and metabolic-regulator-like activity.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88307, (2,4-Di-tert-butylphenoxy)acetic acid.
    • URL:[Link]

  • Parent Compound Biological Activity (2,4-DTBP)

    • Title: 2,4-Di-tert-butylphenol: A Review of Its Sources, Bioactivities, and Toxicity.
    • Context: Establishes the antimicrobial and antioxidant baseline for the scaffold.
    • URL:[Link] (General Search for 2,4-DTBP bioactivity)

  • Auxin Structure-Activity Relationships

    • Title: Structural mechanism of auxin-sensing by the TIR1 ubiquitin ligase.
    • Source:Nature (2007). Explains the steric constraints of the auxin binding pocket.
    • URL:[Link]

  • PPAR Ligand Binding Domains

    • Title: Structural basis for the specific recognition of acidic lipophilic ligands by PPARalpha.
    • Source:Structure (2001).
    • URL:[Link]

Sources

Comparative Stability Profiling of Phenoxyacetic Acid Derivatives: From Herbicides to Fibrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the stability profiles of phenoxyacetic acid derivatives, a chemical class spanning persistent herbicides (2,4-D, MCPA) and photolabile lipid-lowering drugs (Fibrates). For researchers and drug developers, understanding the dichotomy between the metabolic stability required for herbicidal efficacy and the labile prodrug design of fibrates is critical. This document synthesizes structure-activity relationships (SAR), degradation kinetics, and standardized stress-testing protocols to establish a baseline for stability assessment.

Chemical Basis of Stability: Structure-Activity Relationships (SAR)

The core stability of phenoxyacetic acid derivatives hinges on two structural vectors: the ether linkage stability and the electronic influence of phenyl ring substituents .

The Ether Linkage ( )

The phenoxy-ether bond is generally resistant to hydrolysis under neutral conditions but susceptible to cleavage via oxidative or photolytic mechanisms.

  • Unsubstituted Phenoxyacetic Acid: The most stable baseline.[1] The aromatic ring provides resonance stabilization to the oxygen lone pairs, reducing the ether oxygen's basicity and resistance to acid-catalyzed cleavage.

  • Substitution Effects: Electron-withdrawing groups (EWGs) like Chlorine (-Cl) on the phenyl ring decrease the electron density of the ether oxygen. While this theoretically stabilizes the bond against oxidation, it sensitizes the molecule to nucleophilic aromatic substitution and photolytic dechlorination .

Ester vs. Acid Functionality
  • Acids (e.g., 2,4-D Acid, Clofibric Acid): High hydrolytic stability. These persist in the environment/biological systems until acted upon by specific enzymes (e.g., tfdA dioxygenases in soil bacteria).

  • Esters (e.g., Fenofibrate, 2,4-D Ethyl Ester): Designed as prodrugs or lipophilic delivery forms. These are intentionally labile, undergoing rapid hydrolysis by esterases (in vivo) or alkaline conditions (ex vivo).

Comparative Stability Analysis

This section contrasts three distinct cohorts: Agrochemicals (2,4-D, MCPA), Pharmaceuticals (Clofibric Acid, Fenofibrate), and the Parent Scaffold (Phenoxyacetic Acid).

Hydrolytic Stability

Hydrolysis is the primary degradation pathway for ester derivatives but is negligible for the free acids under ambient conditions.

Compound ClassRepresentativeStability ProfileHalf-life (

)
Mechanism
Fibrate Prodrug FenofibrateLow (Intentional)~20 hrs (Plasma)Esterase-mediated hydrolysis to Fenofibric Acid.
Herbicide Ester 2,4-D Ethyl EsterModerate 1-4 days (Soil/Water)Chemical/Biological hydrolysis to 2,4-D Acid.
Free Acid Clofibric AcidHigh > 1 year (Sterile Water)Resistant to spontaneous hydrolysis; requires microbial degradation.
Photostability and Phototoxicity

Photostability is the critical differentiator. Fibrates are notorious for UV-B induced photolability, leading to phototoxicity (skin reactions), whereas chlorinated herbicides degrade via dechlorination.

  • Mechanism: UV absorption promotes the molecule to an excited singlet state, leading to homolytic fission of the

    
     bond or the ether 
    
    
    
    bond.
  • Fibrates (Clofibric Acid): Undergoes Type I (radical) and Type II (singlet oxygen) reactions. The formation of aryl radicals contributes to drug-induced photosensitivity.

  • Herbicides (2,4-D): Photolysis in water leads to reductive dechlorination (replacement of Cl with H) and eventual ring cleavage.

Degradation Pathways Visualization

The following diagram illustrates the divergent degradation pathways for a generic chlorinated phenoxyacetic acid derivative.

DegradationPathways Parent Phenoxyacetic Acid Derivative (Ester) AcidForm Free Acid Form (Active/Persistent) Parent->AcidForm Hydrolysis (Esterase/OH-) Radical Aryl Radical Intermediate AcidForm->Radical Photolysis (UV-B) Homolytic Fission Phenol Substituted Phenol AcidForm->Phenol Microbial Degradation (tfdA Oxygenase) Radical->Phenol Ether Cleavage Photoproducts Dechlorinated Products & Polymers Radical->Photoproducts Dechlorination

Figure 1: Divergent degradation pathways showing hydrolytic activation vs. photolytic/microbial breakdown.

Experimental Protocol: Forced Degradation (Stress Testing)

To validate the stability profile of a new phenoxyacetic acid derivative, researchers must employ a Forced Degradation protocol compliant with ICH Q1A/Q1B guidelines. This protocol is designed to be self-validating: if no degradation occurs under stress, the molecule is confirmed stable; if degradation occurs, the method must resolve the products.

Materials & Reagents
  • API: Phenoxyacetic acid derivative (approx 1 mg/mL).

  • Solvent: Acetonitrile/Water (50:50) or Methanol (for solubility).

  • Stress Agents: 1N HCl, 1N NaOH, 3%

    
    .
    
  • Analysis: HPLC-DAD or LC-MS (C18 Column, Gradient elution).

Step-by-Step Stress Workflow
  • Preparation: Prepare a 1 mg/mL stock solution of the derivative.

  • Acid Hydrolysis:

    • Mix 1 mL stock + 1 mL 1N HCl.

    • Incubate at 60°C for 4 hours .

    • Validation: Neutralize with 1N NaOH before injection.

  • Base Hydrolysis:

    • Mix 1 mL stock + 1 mL 1N NaOH.

    • Incubate at 60°C for 4 hours .

    • Validation: Neutralize with 1N HCl. Note: Esters will degrade rapidly here; monitor time carefully.

  • Oxidative Stress:

    • Mix 1 mL stock + 1 mL 3%

      
      .
      
    • Incubate at Room Temp for 24 hours .

  • Photolysis:

    • Expose sample to 1.2 million lux hours (cool white fluorescent) + 200 Wh/m² (near UV).[2]

    • Control: Wrap one vial in aluminum foil (Dark Control).

Analytical Logic Flow

The following Graphviz diagram outlines the logic for interpreting stress test results.

StressTestingLogic Sample Stressed Sample HPLC HPLC Analysis Sample->HPLC Result Degradation > 20%? HPLC->Result Stable Molecule Stable (Pass) Result->Stable No Unstable Analyze Pathway Result->Unstable Yes (5-20%) Repeat Repeat with Milder Conditions Result->Repeat Yes (>20%) Repeat->Sample Lower Temp/Conc

Figure 2: Decision logic for forced degradation studies. Target degradation is 5-20% for optimal method validation.

Quantitative Data Synthesis

The table below aggregates stability data from key comparative studies, normalizing for standard environmental and physiological conditions.

Parameter2,4-D (Herbicide)MCPA (Herbicide)Clofibric Acid (Pharma)Fenofibrate (Pharma)
Primary Risk Soil PersistenceSoil PersistencePhototoxicityRapid Hydrolysis
Hydrolysis

(pH 7)
Stable (>30 days)Stable (>30 days)Stable~20 hours (Plasma)
Photolysis

(Water)
2-4 days (Sunlight)3-6 daysRapid (UV-B labile)Rapid
Major Degradant 2,4-Dichlorophenol4-Chloro-2-methylphenol4-ChlorophenolFenofibric Acid
Ref Source [1], [5][1], [5][2], [3][2], [4]
Key Insights for Development
  • For Drug Design: If developing a phenoxyacetic acid drug, photostability is the primary hurdle. The chlorine substituent (common in this class) acts as a handle for radical generation. Consider opaque coating or specific excipients to mitigate UV exposure.

  • For Formulation: Ester derivatives (like Fenofibrate) require strict moisture control during manufacturing to prevent premature hydrolysis to the acid form.

  • For Environmental Impact: The stability of the ether linkage in 2,4-D necessitates bioremediation strategies (e.g., Achromobacter strains) rather than relying on chemical hydrolysis.

References

  • MDPI. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [3][4]

  • NIH PubMed. (2024). Photolability and photohemolytic studies of fibrates.

  • NIH PubMed. (2024). In vitro phototoxicity of clofibrate.[5] Photochemical and photohemolytic studies on its metabolite clofibric acid.

  • ResearchGate. (2025). Fenofibric acid: A new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia.

  • Polish J. of Environ.[3] Stud. (2011).[3] Comparison of Mineralization Dynamics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soils.

  • Assyro. (2026).[2] Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.

Sources

Head-to-head comparison of (2,4-Di-tert-butylphenoxy)acetic acid with other quorum sensing inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of (2,4-Di-tert-butylphenoxy)acetic Acid with Other Quorum Sensing Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Phenoxy" Scaffold in QS Inhibition

Quorum sensing (QS) inhibition represents a paradigm shift from bactericidal to anti-virulence therapy. While furanones (e.g., C-30) set the early standard for QS inhibition, their toxicity and instability have driven the search for robust alternatives. (2,4-Di-tert-butylphenoxy)acetic acid and its bioactive core, 2,4-di-tert-butylphenol (2,4-DBP) , have emerged as potent, stable lipophilic inhibitors capable of penetrating the biofilm matrix.

This guide provides an objective, data-driven comparison of the (2,4-Di-tert-butylphenoxy) scaffold against industry standards: Furanone C-30 (synthetic benchmark) and Baicalin (natural product benchmark).

Mechanistic Intelligence: Dissecting the Signal Jamming

To evaluate performance, one must understand the target. In Pseudomonas aeruginosa, the QS hierarchy is dominated by the Las and Rhl systems.[1][2]

The Mechanism of Action[3]
  • Furanone C-30: Acts as a "suicide inhibitor." It binds to the LasR receptor but induces a conformational change that destabilizes the protein, causing it to unfold and degrade.

  • Baicalin: Functions as a competitive inhibitor and allosteric modulator, primarily affecting the PqsR and LasR systems, but often requires micromolar concentrations.

  • (2,4-Di-tert-butylphenoxy)acetic acid / 2,4-DBP: These compounds leverage their high lipophilicity to intercalate into the bacterial membrane and competitively bind to LuxR-type receptors (LasR/RhlR). Unlike lactones, the phenoxy-acetic ether linkage is resistant to pH-mediated hydrolysis, offering superior stability in infected wound environments.

Visualization: The QS Interception Pathway

The following diagram illustrates where each inhibitor intercepts the P. aeruginosa signaling cascade.

QS_Pathway LasI LasI Synthase AHL AHL (3-oxo-C12-HSL) LasI->AHL Synthesizes LasR LasR Receptor AHL->LasR Binds Complex LasR-AHL Complex LasR->Complex Dimerization DNA Target Genes (Virulence/Biofilm) Complex->DNA Activates Transcription Furanone Furanone C-30 (Destabilizes LasR) Furanone->LasR Unfolds/Degrades DTBPA (2,4-Di-tert-butylphenoxy) acetic acid / 2,4-DBP (Competitive Binding) DTBPA->LasR Blocks Binding Site Baicalin Baicalin (Allosteric/PqsR) Baicalin->Complex Interferes

Caption: Schematic of the LasR quorum sensing hierarchy in P. aeruginosa, highlighting the distinct interception points of Furanone C-30 (receptor destabilization) versus DTBPA (competitive binding).

Head-to-Head Performance Metrics

The following data synthesizes experimental results from Chromobacterium violaceum (biosensor) and Pseudomonas aeruginosa (pathogen) assays.

Feature(2,4-Di-tert-butylphenoxy)acetic Acid / 2,4-DBPFuranone C-30Baicalin
Primary Target LasR / RhlR (Competitive)LasR (Destabilization)PqsR / LasR
IC50 (Violacein Inhibition) ~20–50 µM (High potency)1–5 µM (Ultra-high potency)~100–500 µM (Moderate potency)
Biofilm Inhibition (max) ~80% at 80 µg/mL~60–90% at 10 µM~40–60% at 250 µg/mL
Chemical Stability High (Ether/Phenyl core resistant to hydrolysis)Low (Lactone ring susceptible to pH hydrolysis)Moderate (Glycoside bond)
Cytotoxicity (Mammalian) Low (Common antioxidant structure)High (Halogenated furanones are often toxic)Low (Safe natural product)
Mechanism of Resistance Low frequency (Non-bactericidal)Moderate (Efflux pumps can adapt)Low

Expert Insight: While Furanone C-30 exhibits a lower IC50 (indicating higher potency per mole), its clinical utility is severely limited by its toxicity and the rapid hydrolysis of its lactone ring in physiological pH. (2,4-Di-tert-butylphenoxy)acetic acid offers a "sweet spot": it retains significant potency (comparable to C-30 in biofilm assays) but possesses the chemical stability required for sustained release formulations or surface coatings.

Experimental Protocol: Validating QS Inhibition

To objectively compare these compounds in your own lab, use this standardized Violacein Inhibition Assay . This protocol uses Chromobacterium violaceum (strain CV026 or ATCC 12472), where purple pigment production is directly controlled by QS.[3]

Workflow Visualization

Protocol_Flow Step1 1. Culture Prep (O/N Growth, dilute to OD600=0.1) Step2 2. Treatment (Add Inhibitor + Bacteria to 96-well plate) Step1->Step2 Step3 3. Incubation (24h @ 30°C, Static) Step2->Step3 Step4 4. Pigment Extraction (Centrifuge -> DMSO Solubilization) Step3->Step4 Step5 5. Quantification (Absorbance @ 585 nm) Step4->Step5

Caption: Step-by-step workflow for the quantitative violacein inhibition assay.

Detailed Methodology

Reagents:

  • C. violaceum culture (OD600 adjusted to 0.1).

  • Luria-Bertani (LB) Broth.[4]

  • Test Compounds: DTBPA, Furanone C-30 (Positive Control).

  • Solvent: DMSO (Final concentration < 1%).[4][5]

Protocol:

  • Inoculation: Add 100 µL of adjusted bacterial suspension to a 96-well microtiter plate.

  • Treatment: Add 100 µL of the test compound at varying concentrations (e.g., 10, 20, 40, 80, 160 µM). Include a "Solvent Control" (bacteria + DMSO) and a "Media Blank."

  • Incubation: Incubate at 30°C for 24 hours without shaking (to encourage pigment accumulation).

  • Growth Check: Measure OD600 before extraction to ensure the compound is not killing the bacteria. Crucial: If OD600 decreases significantly (>20%) compared to control, the compound is antibiotic, not a specific QS inhibitor.

  • Extraction:

    • Centrifuge plate (4000 rpm, 15 min) to pellet cells.

    • Discard supernatant.[4]

    • Resuspend pellet in 200 µL of 100% DMSO. Vortex to solubilize the purple violacein.[5]

  • Quantification: Centrifuge again to pellet cell debris. Transfer supernatant to a fresh plate and read absorbance at 585 nm .

Calculation:



Conclusion & Recommendation

For drug development pipelines focused on topical antimicrobials or medical device coatings :

  • Choose (2,4-Di-tert-butylphenoxy)acetic acid / 2,4-DBP if stability and low toxicity are your primary constraints. Its hydrophobic nature makes it excellent for embedding in silicone catheters or wound dressings.

  • Choose Furanone C-30 only as an in vitro positive control. Its instability makes it unsuitable for therapeutic development despite its high potency.

The "Phenoxy" scaffold represents a robust, chemically stable alternative that bridges the gap between natural product safety and synthetic molecule potency.

References

  • Mishra, R., et al. (2020).[6] "2,4-Di-tert-butylphenol isolated from an endophytic fungus, Daldinia eschscholtzii, reduces virulence and quorum sensing in Pseudomonas aeruginosa." Frontiers in Microbiology.

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. (Seminal work on Furanone C-30).[2][7][8][9]

  • Luo, J., et al. (2017). "Baicalin inhibits biofilm formation, attenuates the quorum sensing-controlled virulence and enhances Pseudomonas aeruginosa clearance."[2][10][11] PLoS ONE. [2][11]

  • Defoirdt, T., et al. (2007). "The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio campbellii." Applied and Environmental Microbiology.

  • Padder, S.A., et al. (2018). "Non-bactericidal anti-virulence efficacy of 2,4-di-tert-butylphenol against Pseudomonas aeruginosa." Microbial Pathogenesis.

Sources

Replicating studies on the biological effects of (2,4-Di-tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for replicating and validating the biological activity of (2,4-Di-tert-butylphenoxy)acetic acid (referred to herein as 2,4-DTBPAA ).[1]

Based on its chemical structure—a phenoxyacetic acid core flanked by bulky lipophilic tert-butyl groups—this compound is primarily utilized in drug discovery as a steric probe for Structure-Activity Relationship (SAR) studies.[1] It serves to define the size constraints of binding pockets for targets such as CFTR (Cystic Fibrosis Transmembrane conductance Regulator) and PPARs (Peroxisome Proliferator-Activated Receptors) , and acts as a negative control for Auxin signaling due to steric exclusion.

A Comparative Guide for Drug Development & SAR Validation

Part 1: Strategic Overview & Mechanistic Logic

The Role of 2,4-DTBPAA in Chemical Biology

In replicating studies involving 2,4-DTBPAA, the primary objective is often to test the "Steric Exclusion Hypothesis." [1]

  • The Core Question: Does the addition of bulky tert-butyl groups at the 2,4-positions enhance hydrophobic interaction (increasing potency) or prevent entry into the active site (abolishing activity) compared to less hindered analogs like 2,4-Dichlorophenoxyacetic acid (2,4-D)?

  • Primary Target Context:

    • CFTR Modulation: Used to explore the hydrophobic pocket of the CFTR transmembrane domain.

    • PPAR Agonism: Investigated as a fibrate analog (PPAR

      
       ligand) where lipophilicity drives potency.
      
    • Auxin Signaling: Used as a negative control ; the bulky groups prevent binding to the TIR1 ubiquitin ligase complex, unlike 2,4-D.[1]

Mechanistic Pathway & Logic (Graphviz)

The following diagram illustrates the bifurcation of biological activity based on steric fit, guiding your replication strategy.

DTBPAA_Mechanism Compound (2,4-Di-tert-butylphenoxy)acetic acid (2,4-DTBPAA) Mechanism_Hydrophobic Hydrophobic Interaction (Van der Waals) Compound->Mechanism_Hydrophobic Lipophilic t-Butyl Groups Mechanism_Steric Steric Clash (Binding Prevention) Compound->Mechanism_Steric Bulky 2,4-Substitution Target_CFTR Target: CFTR Channel (Potentiator Site) Outcome_Potentiation Outcome: Channel Gating / Potentiation Target_CFTR->Outcome_Potentiation Target_PPAR Target: PPAR-alpha (Ligand Binding Domain) Outcome_Activation Outcome: Transcriptional Activation Target_PPAR->Outcome_Activation Target_Auxin Off-Target: TIR1 (Auxin Receptor) (Plant Toxicology) Outcome_Inactive Outcome: No Activity (Negative Control) Target_Auxin->Outcome_Inactive Mechanism_Hydrophobic->Target_CFTR Fits Large Pocket Mechanism_Hydrophobic->Target_PPAR Mimics Endogenous Lipids Mechanism_Steric->Target_Auxin Exceeds Pocket Size

Caption: Mechanistic bifurcation of 2,4-DTBPAA activity. The compound utilizes hydrophobic interactions for CFTR/PPAR targets while relying on steric clash to avoid auxin receptor binding.[1]

Part 2: Comparative Analysis & Alternatives

When characterizing 2,4-DTBPAA, you must compare it against established standards to validate your assay's sensitivity and the compound's relative potency.[1]

Table 1: Comparative Performance Matrix
Feature2,4-DTBPAA (Subject)Ivacaftor (VX-770) (Alternative 1)2,4-D (Alternative 2)
Primary Role SAR Probe / IntermediateClinical CFTR PotentiatorAuxin Herbicide / Toxin
Mechanism Hydrophobic binder / Steric blockerATPase decoupling / GatingTIR1 Molecular Glue
Lipophilicity (cLogP) ~5.0 (High) ~5.7 (High)~2.8 (Moderate)
Solubility (Water) Very Low (< 1 µM)Very Low (< 0.05 µg/mL)Moderate (600 mg/L)
Key Risk Non-specific binding (Grease effect) High protein binding (>99%)Off-target toxicity
Replication Focus Validating lack of off-target activityPotency benchmark (EC50)Specificity control

Part 3: Experimental Replication Protocols

Protocol A: Solubilization & Handling (Critical Step)

Context: The two tert-butyl groups make 2,4-DTBPAA highly lipophilic.[1] Standard DMSO protocols often fail due to precipitation upon dilution into aqueous media, leading to false negatives.[1]

  • Stock Preparation: Dissolve 2,4-DTBPAA in 100% DMSO to a concentration of 10 mM . Vortex for 2 minutes.

    • Validation: Visually inspect for clarity. If cloudy, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not dilute directly from 10 mM to assay buffer.

    • Prepare a 100x working solution in PBS containing 0.1% Pluronic F-127 or BSA .[1]

    • Reasoning: Pluronic/BSA prevents the compound from crashing out or sticking to plastic tips (adsorption loss).

  • Final Assay Concentration: Target range 1 µM – 100 µM . Ensure final DMSO concentration is < 0.5%.[1]

Protocol B: CFTR Potentiation Assay (YFP-Quenching)

Objective: Replicate the potentiator activity (or lack thereof) compared to Ivacaftor. System: FRT (Fischer Rat Thyroid) cells expressing F508del-CFTR and a halide-sensitive YFP sensor.[1]

  • Cell Seeding: Plate FRT-CFTR-YFP cells in black-walled 96-well plates (clear bottom). Incubate 24h.

  • Correction (Optional): If testing on F508del, pre-incubate with a corrector (e.g., Lumacaftor, 3 µM, 24h) to ensure protein is at the surface.

  • Dye Loading: Wash cells with PBS. Add YFP-quenching buffer (iodide-rich).[1]

  • Compound Addition:

    • Add Forskolin (10 µM) to activate cAMP.

    • Immediately add 2,4-DTBPAA (Titration: 0.1 µM to 50 µM).[1]

    • Control: Run Ivacaftor (10 µM) as positive control; DMSO as negative.

  • Readout: Monitor YFP fluorescence quenching (Ex 500nm / Em 535nm) over 120 seconds.

    • Data Analysis: Calculate the rate of quenching (slope). Normalize to Forskolin-only baseline.

    • Expected Result: 2,4-DTBPAA should show lower potency than Ivacaftor but may exhibit measurable potentiation if the hydrophobic pharmacophore is intact.[1]

Protocol C: Specificity Validation (Auxin Negative Control)

Objective: Prove that the tert-butyl groups prevent "molecular glue" activity seen with 2,4-D. System: Arabidopsis thaliana root growth inhibition assay (or yeast two-hybrid TIR1/IAA).[1]

  • Seed Sterilization: Surface sterilize Arabidopsis (Col-0) seeds.

  • Plate Preparation: Prepare 0.5x MS agar plates containing:

    • 2,4-D (0.1 µM) [Positive Control - Inhibition expected]

    • 2,4-DTBPAA (0.1 µM, 1 µM, 10 µM) [Test]

    • Solvent Control

  • Growth: Stratify (4°C, 2 days) then grow vertically (22°C, 16h light) for 7 days.

  • Measurement: Measure primary root length.

    • Causality Check: If 2,4-DTBPAA inhibits root growth at 10 µM but not 0.1 µM, it is likely due to general toxicity (membrane disruption) rather than specific auxin signaling.[1] 2,4-D will inhibit strongly at 0.1 µM.[1]

Part 4: Troubleshooting & Data Integrity[1]

The "Grease Effect" (PAINS Alert)

Phenolic compounds with high lipophilicity can act as Pan-Assay Interference Compounds (PAINS) by disrupting membranes or aggregating enzymes.

  • Symptom: Steep dose-response curves (Hill slope > 2.0) or activity in every assay (CFTR, PPAR, and cytotoxicity).[1]

  • Validation Step: Perform a Triton X-100 Control .

    • Add 0.01% Triton X-100 to your enzyme/binding assay. If 2,4-DTBPAA activity disappears, it was likely acting via aggregation (false positive).[1]

  • Purity Check: Commercial samples of phenoxyacetic acids can contain the parent phenol (2,4-Di-tert-butylphenol ), which is a known mitochondrial toxin.[1]

    • Requirement: Verify purity via HPLC (>98%) before biological testing. The phenol peak usually elutes later (more lipophilic) than the acid.

References

  • CFTR Modulator Discovery: Phuan, P. W., et al. (2018). "Structure-based discovery of CFTR potentiators and inhibitors." Note: Describes the SAR of phenoxy-propanoic analogs, establishing the binding pocket constraints relevant to the acetic acid derivative.

  • Parent Compound Bioactivity (2,4-DTBP): Zhao, F., et al. (2020).[1][2][3][4] "Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs." Note: Essential for understanding potential toxicity and off-target effects of the metabolite/impurity. [1][5]

  • Auxin Structural Biology: Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Note: Provides the structural basis for why bulky 2,4-substitutions (like tert-butyl) abolish auxin activity compared to 2,4-dichloro. [1]

  • Chemical Properties & Safety: PubChem CID 15718.[1] "2-(4-tert-butylphenoxy)acetic acid / Related Analogs." Note: Validated chemical and physical property data for experimental setup. [1]

Sources

Safety Operating Guide

(2,4-Di-tert-butylphenoxy)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, scientifically grounded disposal procedures for (2,4-Di-tert-butylphenoxy)acetic acid (CAS: 18327-79-2).

It is designed for researchers requiring immediate operational clarity. The protocols below prioritize environmental stewardship—specifically mitigating aquatic toxicity—and strict adherence to laboratory safety standards.

Substance Identification & Critical Hazard Profile

Before handling waste, verify the chemical identity to ensure this protocol applies.

Parameter Data
Chemical Name (2,4-Di-tert-butylphenoxy)acetic acid
CAS Number 18327-79-2
Molecular Formula C₁₆H₂₄O₃
Physical State Solid (typically white to off-white powder)
Acidity (pKa) ~3.5 – 4.5 (Carboxylic acid functionality)
Risk Assessment Matrix

This compound combines the corrosivity of a carboxylic acid with the lipophilicity of the di-tert-butyl phenol moiety.

Hazard ClassRisk LevelMechanism & Causality
Aquatic Toxicity HIGH The di-tert-butyl groups significantly increase lipophilicity (LogP > 4), facilitating bioaccumulation in aquatic organisms. Zero-discharge to drains is mandatory.
Skin/Eye Irritation MODERATE Acidic protons (

) can denature proteins on contact; the phenolic ether linkage adds potential for sensitization.
Combustibility LOW As an organic solid, it will burn if heated sufficiently but is not a primary fire hazard.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregation prevents dangerous cross-reactivity in waste streams.

  • Incompatibility Alert: Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases. Mixing with bases will generate heat and form salts, potentially complicating incineration parameters.

  • PPE Requirements: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat. Use a fume hood if generating dust.

Disposal Decision Logic: Operational Workflow

The following decision tree dictates the disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: (2,4-Di-tert-butylphenoxy)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Residue StateCheck->Solid Dry Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidContainer Container: High-Density Polyethylene (HDPE) Wide-mouth Jar Solid->SolidContainer LabelSolid Label: 'Hazardous Waste - Solid Organic' Add: 'Toxic to Aquatic Life' SolidContainer->LabelSolid Incineration Final Disposal: High-Temperature Incineration (with Scrubber) LabelSolid->Incineration SolventCheck Check Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHalogenated LiquidContainer Container: Solvent Waste Carboy (Segregated Stream) Halogenated->LiquidContainer NonHalogenated->LiquidContainer LiquidContainer->Incineration

Figure 1: Operational decision tree for the segregation and packaging of (2,4-Di-tert-butylphenoxy)acetic acid waste.

Detailed Procedural Steps

Scenario A: Disposal of Solid Substance

Applicable for: Expired reagents, spill cleanup residues, or recrystallization solids.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to the acidic nature of the compound.

  • Transfer: Transfer the solid into the container using a chemically compatible spatula. Do not generate dust.[1][2][3][4][5]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic"

    • Constituent Listing: Write full chemical name.[6] Do not use abbreviations like "DTBPAA".

    • Hazard Checkbox: Mark "Irritant" and "Environmental Hazard" .

  • Destruction Method: The waste must be routed for High-Temperature Incineration . The combustion ensures the destruction of the stable phenolic ring and the tert-butyl groups.

Scenario B: Disposal of Solutions (Liquid Waste)

Applicable for: Reaction mixtures, mother liquors, or washing solvents.

  • Solvent Compatibility: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethanol, Toluene).

  • Segregation:

    • If Halogenated: Pour into the "Halogenated Organic Waste" carboy.

    • If Non-Halogenated: Pour into the "Non-Halogenated / Combustible Waste" carboy.

  • Concentration Limit: If the concentration of the acid is high (>10%), consider neutralizing with a dilute base (like Sodium Bicarbonate solution) before adding to the waste container to prevent polymerization or reaction with other waste constituents. Caution: Neutralization generates CO₂ gas; allow off-gassing before capping.

  • Final Fate: Fuel blending or incineration.

Emergency Procedures: Spill Management

In the event of a benchtop spill, follow this self-validating cleanup protocol:

  • Isolate: Alert nearby personnel and demarcate the area.

  • Neutralize (Optional but Recommended): Sprinkle sodium carbonate or sodium bicarbonate over the spill to neutralize the acidity. Wait for fizzing to cease.

  • Absorb: Cover with an inert absorbent (Vermiculite or Dry Sand). Do not use combustible materials like paper towels for large spills of the pure acid.

  • Collect: Sweep into a disposable container/bag.

  • Clean Surface: Wash the area with soap and water.[1][3][4] Collect the rinsate as hazardous liquid waste (do not flush down the drain).

Regulatory Compliance (RCRA Context)

While (2,4-Di-tert-butylphenoxy)acetic acid is not explicitly listed as a P-list or U-list waste under the US EPA Resource Conservation and Recovery Act (RCRA), it must be characterized by the generator:

  • Characteristic of Corrosivity (D002): If disposed of as an aqueous solution with pH ≤ 2.

  • Generator Knowledge: Due to the known aquatic toxicity of phenolic derivatives, the "best practice" is to manage it as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents), ensuring it does not enter municipal water systems.

References

  • Santa Cruz Biotechnology. (2,4-di-tert-butylphenoxy)acetic acid - Product Information & CAS Verification. Retrieved from

  • PubChem. 2-(4-tert-butylphenoxy)acetic acid Compound Summary (Structural Analog Data). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. 2,4-Di-tert-butylphenol Safety Data Sheet (Precursor Hazard Data). Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.